molecular formula C24H16BrN B1374984 3-Bromo-6,9-diphenyl-9H-carbazole CAS No. 1160294-85-8

3-Bromo-6,9-diphenyl-9H-carbazole

Cat. No.: B1374984
CAS No.: 1160294-85-8
M. Wt: 398.3 g/mol
InChI Key: JBEQRROTSDUCGC-UHFFFAOYSA-N
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Description

3-Bromo-6,9-diphenyl-9H-carbazole is a useful research compound. Its molecular formula is C24H16BrN and its molecular weight is 398.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-6,9-diphenyl-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-6,9-diphenyl-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6,9-diphenyl-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6,9-diphenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-12-14-24-22(16-19)21-15-18(17-7-3-1-4-8-17)11-13-23(21)26(24)20-9-5-2-6-10-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEQRROTSDUCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)Br)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727807
Record name 3-Bromo-6,9-diphenyl-9H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160294-85-8
Record name 3-Bromo-6,9-diphenyl-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-6,9-diphenylcarbazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Purification of 3-Bromo-6,9-diphenyl-9H-carbazole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the purification of 3-Bromo-6,9-diphenyl-9H-carbazole utilizing silica gel column chromatography. It is intended for researchers, scientists, and professionals in drug development and materials science who require a high degree of purity for this versatile carbazole derivative. The methodologies described herein are grounded in established chromatographic principles and are designed to be self-validating through systematic optimization.

Executive Summary: The Rationale for High-Purity 3-Bromo-6,9-diphenyl-9H-carbazole

3-Bromo-6,9-diphenyl-9H-carbazole is a significant building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and as pharmaceutical intermediates.[1][2] The electronic properties and ultimate performance of these materials are critically dependent on the purity of the starting materials. Impurities, even in trace amounts, can act as charge traps or quenching sites, degrading device efficiency and longevity. Similarly, in a pharmaceutical context, impurities can lead to unforeseen side effects and regulatory hurdles. Column chromatography is a robust and scalable technique for achieving the requisite high purity of this compound.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of 3-Bromo-6,9-diphenyl-9H-carbazole is paramount for developing a successful purification strategy and ensuring laboratory safety.

Physicochemical Data
PropertyValueReference
CAS Number 1160294-85-8[3][4]
Molecular Formula C24H16BrN[3]
Molecular Weight 398.29 g/mol [3]
Appearance White to almost white powder/crystal[5]
Melting Point 143.0 to 147.0 °C[3][5]
Boiling Point 564.2 ± 32.0 °C at 760 mmHg[3]
Solubility Soluble in Toluene[5]
Density 1.3 ± 0.1 g/cm³[3]
Safety and Handling

3-Bromo-6,9-diphenyl-9H-carbazole should be handled with appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[6] In case of skin contact, wash thoroughly with soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6]

The solvents used in the chromatography process, such as hexanes and dichloromethane, are flammable and volatile. All ignition sources should be eliminated from the work area.[2] Spent silica gel and solvents must be disposed of in accordance with institutional and local hazardous waste regulations.[2]

The Core of Purification: Column Chromatography Workflow

The purification process can be systematically broken down into several key stages, each critical for achieving a successful separation. The following diagram illustrates the overall workflow.

Purification_Workflow cluster_Prep Preparation Phase cluster_Execution Execution Phase cluster_Post Post-Purification Phase TLC_Analysis 1. TLC Analysis & Solvent System Optimization Stationary_Phase_Selection 2. Stationary Phase Selection TLC_Analysis->Stationary_Phase_Selection Informs Choice Column_Preparation 3. Column Preparation & Packing Stationary_Phase_Selection->Column_Preparation Sample_Loading 4. Sample Loading Column_Preparation->Sample_Loading Elution 5. Elution (Gradient) Sample_Loading->Elution Fraction_Collection 6. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 7. Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Solvent_Removal 8. Solvent Removal Fraction_Analysis->Solvent_Removal Pure Fractions Combined Purity_Assessment 9. Purity & Characterization Solvent_Removal->Purity_Assessment

Caption: Workflow for the purification of 3-Bromo-6,9-diphenyl-9H-carbazole.

Detailed Experimental Protocols

Part 1: Solvent System Optimization via Thin-Layer Chromatography (TLC)

The cornerstone of a successful column chromatography separation is the selection of an appropriate mobile phase (eluent). TLC is an indispensable tool for rapidly determining the optimal solvent system.[7][8]

Objective: To identify a solvent system where the 3-Bromo-6,9-diphenyl-9H-carbazole has a retention factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[7]

Protocol:

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate). Given the non-polar nature of the target compound, a good starting point is a 95:5 mixture of hexanes:dichloromethane.

  • Dissolve a small amount of the crude 3-Bromo-6,9-diphenyl-9H-carbazole in a suitable solvent like dichloromethane.

  • Spot the dissolved sample onto silica gel TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the separated spots under UV light.

  • Calculate the Rf value for the target compound and any impurities. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[9]

  • Adjust the solvent ratio until the target compound's Rf is in the optimal range of 0.25-0.35. This ensures that the compound will move down the column at a reasonable rate, allowing for effective separation.[7]

Part 2: Column Preparation and Packing

A well-packed column is crucial to prevent issues like band broadening and poor resolution.[10] The slurry packing method is generally preferred as it minimizes the trapping of air bubbles.[11][12]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Cotton or glass wool

  • Sand (washed and dried)

  • Eluent (the less polar starting solvent system determined by TLC)

Protocol:

  • Securely clamp the column in a vertical position.

  • Insert a small plug of cotton or glass wool at the bottom of the column, just above the stopcock.[12]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[11][12]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be 50-100 times the weight of the crude sample for a good separation.[13]

  • With the stopcock closed, pour the slurry into the column.

  • Open the stopcock to allow the solvent to drain, while continuously tapping the side of the column gently to encourage even packing and the release of any air bubbles.[1][12]

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.[13][14]

  • Drain the solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry. [15]

Column_Packing column Solvent (Eluent) Protective Sand Layer Packed Silica Gel Bed Sand Layer Cotton/Glass Wool Plug Stopcock

Caption: Diagram of a properly packed chromatography column.

Part 3: Sample Loading and Elution

Proper sample loading is key to achieving sharp, well-defined bands. The "dry loading" method is highly recommended, especially if the crude product has poor solubility in the initial eluent.[13][16]

Protocol:

  • Dry Loading: Dissolve the crude 3-Bromo-6,9-diphenyl-9H-carbazole in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.[13]

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently add the initial, least polar eluent to the column, being careful not to disturb the top layer.

  • Elution: Begin eluting the column with the starting solvent system. A common and effective technique is gradient elution, where the polarity of the mobile phase is gradually increased over time.[17] This allows for the separation of compounds with a wider range of polarities.

  • Start with the solvent system that gave an Rf of ~0.1 for the target compound in the initial TLC analysis.[13]

  • Gradually increase the proportion of the more polar solvent (e.g., from 98:2 hexanes:dichloromethane to 95:5, then 90:10, and so on).

  • Collect the eluate in fractions (e.g., in test tubes or small flasks). The size of the fractions should be consistent.[15]

Part 4: Fraction Analysis and Product Isolation
  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the fractions that show a single spot corresponding to the pure 3-Bromo-6,9-diphenyl-9H-carbazole.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

  • Assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and melting point determination.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Cracked or channeled silica bed Column packed unevenly or ran dry.Repack the column. Ensure the silica bed is always covered with solvent.[18]
Poor separation (overlapping bands) Inappropriate solvent system; column overloaded.Re-optimize the solvent system using TLC for better separation. Use a larger column or less sample.[18]
Compound won't elute Eluent is not polar enough.Gradually increase the polarity of the eluent.[18]
Compound elutes too quickly Eluent is too polar.Start with a less polar solvent system.[18]
Streaking of spots on TLC Sample is too concentrated; compound may be acidic or basic.Dilute the sample for TLC. For column, if the compound is basic, consider adding a small amount (~0.5%) of triethylamine to the eluent. If acidic, a small amount of acetic acid may help.

Conclusion

The purification of 3-Bromo-6,9-diphenyl-9H-carbazole by column chromatography is a highly effective method for achieving the purity required for demanding applications in materials science and drug development. Success hinges on a systematic approach, beginning with careful solvent system selection via TLC, meticulous column packing, and controlled elution. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can confidently and reproducibly obtain high-purity material, thereby ensuring the integrity and performance of their downstream applications.

References

  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. [Link]

  • ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?. [Link]

  • ResearchGate. (2019, May 25). How is the best way to pack a column?. [Link]

  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]

  • CommonOrganicChemistry.com. Running a Silica Gel Column. [Link]

  • EPFL. Some Useful and Practical Tips for Flash Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Shodex HPLC Columns and Standards. General Precautions for Column Handling. [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • How to run column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • RSC Publishing. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]

  • Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]

  • Kyoto University. Column Chromatography | Operation Guide for Chemistry Experiments. [Link]

  • JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?. [Link]

  • Obrnuta faza. General Precautions for Column Handling. [Link]

  • College of Engineering Safety. Standard operating procedure Flash column chromatography. [Link]

  • Column chromatography. [Link]

  • Chromatography Column Safety: Essential Tips for Safe Handling and Operation. (2025, December 2). [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • MIT Digital Lab Techniques Manual. MITOCW | Column Chromatography. [Link]

  • Hawach. (2025, November 20). Precautions for the Use of HPLC Columns. [Link]

  • Teledyne ISCO. Correlating TLC to Isocratic Separation. [Link]

  • Reddit. (2021, March 20). If a paper cites a solvent system for column chromatography, will this same system generally work for TLC?. [Link]

  • Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC?. [Link]

  • Oxford Academic. Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. [Link]

  • ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography?. [Link]

  • Agilent. Halogenated hydrocarbons, aromatics Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. [Link]

  • Science.gov. halogenated aromatic compounds: Topics by Science.gov. [Link]

  • Chongqing Chemdad Co., Ltd. 3-broMo-6,9-diphenyl-9H-carbazole. [Link]

  • Jack Westin. Column Chromatography - Organic Chemistry. [Link]

  • Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. (2025, August 5). [Link]

  • Google Patents. US1672630A - Process of purifying carbazole.
  • ResearchGate. (2025, August 7). Purification of carbazole by solvent crystallization under two forced cooling modes | Request PDF. [Link]

  • Google Patents.
  • Atlantis Press. Research on purification of refined carbazole and anthracene by Solvent crystallization Wenshuang Dai. [Link]

Sources

Spectroscopic Blueprint of a Key Optoelectronic Precursor: An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-6,9-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Pivotal Role of Carbazole Derivatives in Modern Electronics

Carbazole and its derivatives have emerged as a cornerstone in the development of high-performance organic electronic materials. Their rigid, planar structure, coupled with excellent thermal and photochemical stability, makes them ideal candidates for a variety of applications, most notably as host materials and hole-transporting layers in OLEDs. The precise substitution pattern on the carbazole core allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels and charge carrier mobility, which are critical for optimizing device efficiency and longevity.

The compound 3-Bromo-6,9-diphenyl-9H-carbazole is a strategic precursor in this field. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing various functional groups through cross-coupling reactions, while the phenyl groups at the 6- and 9-positions enhance the molecule's solubility, thermal stability, and charge-transporting capabilities. Accurate structural elucidation and purity assessment are paramount in the synthesis of these materials, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for this purpose.

This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectral features of 3-Bromo-6,9-diphenyl-9H-carbazole, empowering researchers to confidently identify and characterize this important synthetic intermediate.

Predicted NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for 3-Bromo-6,9-diphenyl-9H-carbazole. These predictions are based on the analysis of structurally similar compounds, including 3-bromo-9-ethyl-9H-carbazole and 3,6-dibromo-9H-carbazole, and take into account the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-6,9-diphenyl-9H-carbazole (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.20d~2.01HH-4
~8.15d~8.51HH-5
~7.80dd~8.5, 2.01HH-7
~7.70d~2.01HH-8
~7.60 - 7.40m-11HPhenyl-H (N-Ph & C6-Ph)
~7.35d~8.51HH-1
~7.30dd~8.5, 2.01HH-2

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-6,9-diphenyl-9H-carbazole (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~141.0C-4a
~140.5C-4b
~139.0C-9a
~138.5C-8a
~137.0N-Phenyl C (ipso)
~135.0C6-Phenyl C (ipso)
~130.0 - 125.0Phenyl C-H
~128.0C-6
~127.5C-2
~126.0C-4
~124.0C-5
~123.0C-7
~120.0C-8
~115.0C-3
~110.0C-1

Scientific Rationale and Spectral Interpretation

The predicted spectral data are derived from an understanding of the electronic environment of each nucleus within the 3-Bromo-6,9-diphenyl-9H-carbazole molecule.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the presence of the carbazole core and two phenyl rings.

  • Carbazole Core Protons: The protons on the carbazole skeleton will exhibit characteristic chemical shifts and coupling patterns. The bromine atom at the 3-position is an electron-withdrawing group, which will deshield the adjacent protons (H-2 and H-4). H-4 is expected to be the most downfield proton of the carbazole core due to the anisotropic effect of the neighboring benzene ring and the electronic effect of the bromine. It will appear as a doublet with a small meta-coupling to H-2. The phenyl group at the 6-position will influence the chemical shifts of the protons on that ring (H-5, H-7, H-8). The protons H-1, H-2, H-5, H-7, and H-8 are all part of spin systems that will show ortho and meta couplings, leading to doublets and doublet of doublets.

  • Phenyl Group Protons: The protons of the N-phenyl and C6-phenyl groups will likely appear as a complex multiplet in the range of 7.40-7.60 ppm. The rotation of these phenyl rings can lead to broadened signals at room temperature.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

  • Carbazole Core Carbons: The quaternary carbons of the carbazole core (C-4a, C-4b, C-8a, C-9a) are expected to appear in the downfield region of the aromatic spectrum. The carbon directly attached to the bromine atom (C-3) will be significantly shielded compared to the other carbazole carbons and is predicted to be around 115.0 ppm. The carbon bearing the phenyl group (C-6) will be deshielded.

  • Phenyl Group Carbons: The ipso-carbons of the two phenyl rings will appear as weak signals in the downfield region. The remaining phenyl carbons will resonate in the typical aromatic region of 125.0-130.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Bromo-6,9-diphenyl-9H-carbazole, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the good solubility of many carbazole derivatives. Other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents contain a small amount of TMS.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion, which is crucial for resolving the complex aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 250 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than the proton.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of 3-Bromo-6,9-diphenyl-9H-carbazole and the expected key NMR correlations.

Caption: Molecular structure of 3-Bromo-6,9-diphenyl-9H-carbazole.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis a Weigh Compound (5-10 mg) b Dissolve in CDCl3 (0.6 mL) a->b c Filter into NMR Tube b->c d ¹H NMR Experiment c->d e ¹³C NMR Experiment c->e f Process Data (FT, Phasing) d->f e->f g Assign Peaks f->g h Structural Elucidation g->h

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectral data for 3-Bromo-6,9-diphenyl-9H-carbazole. By leveraging data from analogous compounds and fundamental NMR principles, we have constructed a detailed spectral blueprint that can guide researchers in the identification and characterization of this important optoelectronic precursor. The outlined experimental protocols further provide a standardized approach to acquiring high-quality NMR data, ensuring consistency and reliability in research and development. As the field of organic electronics continues to advance, the precise characterization of molecular building blocks will remain a critical factor for innovation, and NMR spectroscopy will undoubtedly continue to be an indispensable analytical technique.

References

  • Derince, D., et al. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. International Conference on Basic Sciences and Technology (ICBAST). [Link]

  • Bezuglyi, M., et al. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1067–1069. [Link]

  • Kundu, S., et al. (2021). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. ResearchGate. [Link]

  • Chiu, T.-L., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 221-228. [Link]

  • Altinolcek, N., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1066-1074. [Link]

Mass spectrometry analysis of 3-Bromo-6,9-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Bromo-6,9-diphenyl-9H-carbazole

Introduction

3-Bromo-6,9-diphenyl-9H-carbazole is a complex heterocyclic aromatic compound with significant applications in the fields of materials science, particularly as a building block for organic light-emitting diodes (OLEDs), and as a pharmaceutical intermediate.[1] Accurate structural confirmation and purity assessment are paramount for its use in these high-specification applications. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals. It provides a detailed walkthrough of the mass spectrometry analysis of 3-Bromo-6,9-diphenyl-9H-carbazole, from strategic experimental design and sample preparation to data acquisition and interpretation. The methodologies described herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

A key analytical feature of this molecule is the presence of a single bromine atom. Bromine's distinct isotopic signature (79Br and 81Br in a nearly 1:1 ratio) provides a powerful diagnostic tool for confirming the identity of the molecule and its fragments.[2] This guide will detail how to leverage this characteristic for unambiguous identification.

Physicochemical Properties and Analytical Considerations

Understanding the fundamental properties of 3-Bromo-6,9-diphenyl-9H-carbazole is the first step in designing a successful analytical strategy. Its large, nonpolar structure and high molecular weight dictate the most suitable analytical techniques.

PropertyValueSource
CAS Number 1160294-85-8[3]
Molecular Formula C₂₄H₁₆BrN[1][3]
Average Molecular Weight 398.29 g/mol [3]
Monoisotopic Mass 397.0466 u (for ⁷⁹Br)[1]
Melting Point 143.0 to 147.0 °C[1][3]
Boiling Point 564.2 ± 32.0 °C at 760 mmHg[3]
Structure A carbazole core with two phenyl substituents and one bromine atom.N/A

The compound's high boiling point and thermal stability make it amenable to Gas Chromatography (GC-MS), but its relatively low volatility favors Liquid Chromatography (LC-MS) as a more versatile and robust approach, particularly when coupled with atmospheric pressure ionization sources.

Strategic Experimental Workflow

A successful analysis hinges on a logical sequence of steps, from preparing a clean sample to interpreting the final spectrum. The workflow below outlines the recommended pathway for the comprehensive analysis of 3-Bromo-6,9-diphenyl-9H-carbazole.

G SamplePrep Part 1: Sample Preparation (Solubilization & Dilution) Filtration Sample Filtration (0.22 µm Syringe Filter) SamplePrep->Filtration Ensure Purity LC_Separation Part 2: LC Separation (Reversed-Phase C18) Filtration->LC_Separation Inject Ionization Ionization Source (APCI / ESI) LC_Separation->Ionization Elute MS1 Full Scan Analysis (MS1) (Isotopic Pattern ID) Ionization->MS1 Detect Ions MS2 Part 3: Tandem MS (MS/MS) (Fragmentation Analysis) MS1->MS2 Isolate & Fragment Precursor Ion DataAnalysis Data Interpretation (Structural Elucidation) MS2->DataAnalysis Analyze Spectrum

Caption: Overall analytical workflow for MS analysis.

PART 1: Sample Preparation Protocol

The goal of sample preparation is to introduce a clean, soluble, and appropriately concentrated sample into the instrument, free from contaminants that can cause ion suppression or system blockages.[4]

Expert Rationale: 3-Bromo-6,9-diphenyl-9H-carbazole is a nonpolar organic molecule. Therefore, volatile organic solvents are the ideal choice for solubilization.[5] The concentration is tailored to fall within the linear dynamic range of modern mass spectrometers, preventing detector saturation while ensuring a strong signal.

Step-by-Step Methodology:

  • Initial Solubilization: Accurately weigh approximately 1 mg of the 3-Bromo-6,9-diphenyl-9H-carbazole standard and dissolve it in 1 mL of a high-purity organic solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Methanol (MeOH) to create a 1 mg/mL stock solution.[6] Use a glass vial to prevent leaching of plasticizers.[4]

  • Working Solution Preparation: Perform a serial dilution from the stock solution. Take 100 µL of the 1 mg/mL solution and dilute it with 900 µL of the same solvent or a solvent compatible with the LC mobile phase (e.g., Acetonitrile or Methanol) to create a 100 µg/mL working solution. Further dilute as needed to reach a final concentration in the range of 1-10 µg/mL.

  • Filtration: Prior to injection, filter the final working solution through a 0.22 µm syringe filter (PTFE for organic solvents) to remove any particulate matter.[7] This step is critical to prevent clogging of the LC column and the mass spectrometer's sample introduction capillary.[6]

PART 2: LC-MS Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for this analysis due to the compound's low volatility. This approach separates the analyte from potential impurities before it enters the mass spectrometer.

Instrumentation and Chromatographic Separation

A reversed-phase C18 column is the industry standard for separating nonpolar to moderately polar compounds, making it an ideal choice.

LC ParameterRecommended SettingRationale
Instrument UPLC/HPLC coupled to a Q-TOF or Orbitrap MSProvides high-resolution, accurate mass data.
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeOffers excellent separation efficiency for aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase LC.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting nonpolar compounds.
Gradient 50% B to 100% B over 5 minutes, hold at 100% B for 2 minutesA gradient ensures efficient elution and sharp peak shape.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 1-5 µLMinimizes peak broadening while providing sufficient analyte.

Ionization Source Selection

The choice of ionization source is critical for generating gas-phase ions from the analyte eluting from the LC.

  • Atmospheric Pressure Chemical Ionization (APCI): This is the recommended primary technique . APCI is highly efficient for analyzing neutral, nonpolar, and thermally stable molecules like 3-Bromo-6,9-diphenyl-9H-carbazole that are not easily ionized by ESI.[8] Ionization occurs in the gas phase via a corona discharge.

  • Electrospray Ionization (ESI): While ESI is a very common "soft" ionization technique, it is most effective for polar molecules that are already ions in solution or can be easily protonated/deprotonated.[9][10] For this nonpolar compound, ESI may yield a weak signal unless adducts (e.g., [M+Na]⁺) are formed. It should be considered a secondary option.

APCI Source ParameterRecommended Setting
Ionization Mode Positive
Corona Current 4-5 µA
Vaporizer Temperature 350-450 °C
Sheath Gas Flow 40 arb
Aux Gas Flow 10 arb
Capillary Temperature 320 °C

PART 3: Data Interpretation & Fragmentation Analysis

Molecular Ion Identification (Full Scan MS1)

The first step in data analysis is to identify the molecular ion peak in the full scan mass spectrum. Due to the natural abundance of bromine isotopes (79Br: ~50.7%, 81Br: ~49.3%), any bromine-containing ion will appear as a pair of peaks (a doublet) separated by approximately 2 m/z units, with a relative intensity ratio of roughly 1:1.[2] This isotopic signature is a definitive confirmation of the presence of one bromine atom.

IonIsotopeTheoretical m/zExpected Abundance
[C₂₄H₁₆BrN]⁺˙⁷⁹Br397.0466~100%
[C₂₄H₁₆BrN]⁺˙⁸¹Br399.0445~97.5%

Tandem MS (MS/MS) and Proposed Fragmentation Pathway

To confirm the structure, the molecular ion (m/z 397.0 or 399.0) is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragments provide a structural fingerprint of the molecule. The fragmentation of halogenated aromatic compounds typically involves the loss of the halogen atom.[11]

G M [M]+• m/z 397/399 F1 [M - Br]+ m/z 318.1334 M->F1 - •Br F2 [M - C6H5]+ m/z 320.0022 / 322.0002 M->F2 - •C6H5 F3 [M - Br - C6H5]+ m/z 241.0891 F1->F3 - •C6H5 F2->F3 - •Br

Caption: Proposed MS/MS fragmentation pathway.

Key Fragmentation Pathways:

  • Loss of a Bromine Radical (•Br): This is a highly favorable fragmentation pathway, resulting in a stable carbazole-based cation. This fragment will appear as a single peak (no longer containing bromine) at m/z 318.1334.

  • Loss of a Phenyl Radical (•C₆H₅): Cleavage of one of the N-phenyl or C-phenyl bonds results in a fragment that retains the bromine atom. This fragment will exhibit the characteristic 1:1 isotopic doublet at m/z 320.0022 and 322.0002.

Fragment m/z (Monoisotopic)Proposed FormulaDescription
397.0466 / 399.0445[C₂₄H₁₆BrN]⁺˙Molecular Ion (M⁺˙)
318.1334[C₂₄H₁₆N]⁺Loss of Bromine radical (•Br) from M⁺˙
320.0022 / 322.0002[C₁₈H₁₁BrN]⁺˙Loss of Phenyl radical (•C₆H₅) from M⁺˙
241.0891[C₁₈H₁₁N]⁺Loss of Phenyl radical from the [M-Br]⁺ fragment

Alternative Technique: GC-MS with Electron Impact (EI) Ionization

For labs equipped primarily for GC-MS, analysis is also feasible. Given the compound's high boiling point, a high-temperature column and inlet are required.

  • Ionization: Electron Impact (EI) at 70 eV is the standard for GC-MS.[12] EI is a "hard" ionization technique that imparts significant energy, leading to more extensive fragmentation than "soft" techniques like APCI.[8][10]

  • Expected Fragmentation: In addition to the fragments observed in APCI-MS/MS, EI is likely to produce more smaller fragments corresponding to the cleavage of the carbazole ring system itself. The molecular ion may be less abundant than in an APCI spectrum, but the characteristic M/M+2 isotopic pattern will still be a key identifier.[11]

Conclusion

The mass spectrometric analysis of 3-Bromo-6,9-diphenyl-9H-carbazole is a robust process when a systematic approach is employed. The recommended LC-MS method using an APCI source provides a clear molecular ion and controllable fragmentation for confident structural elucidation. The defining characteristic for identification is the unmistakable M/M+2 isotopic doublet, a direct consequence of the bromine atom. By following the detailed protocols for sample preparation, chromatographic separation, and data interpretation outlined in this guide, researchers can achieve accurate, reliable, and reproducible characterization of this important molecule.

References

An In-Depth Technical Guide to the Photophysical Properties of 3-Bromo-6,9-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbazole Derivatives in Modern Science

Carbazole and its derivatives have emerged as a critical class of heterocyclic aromatic compounds, underpinning significant advancements in materials science, particularly in the realm of organic electronics. Their rigid, electron-rich structure provides a robust scaffold for the development of materials with exceptional thermal and electrochemical stability.[1] These characteristics, combined with the ease of functionalization at various positions on the carbazole core, allow for the fine-tuning of their electronic and photophysical properties.[1] This versatility has led to their widespread application in Organic Light-Emitting Diodes (OLEDs), solar cells, and sensors.[2] The strategic introduction of substituents, such as the phenyl groups at the 3, 6, and 9 positions in 3-Bromo-6,9-diphenyl-9H-carbazole, is a key strategy for modulating the HOMO and LUMO energy levels, thereby influencing the material's charge transport capabilities and emission characteristics.[3] This guide provides a comprehensive exploration of the synthesis and core photophysical properties of 3-Bromo-6,9-diphenyl-9H-carbazole, offering insights for its application in advanced material and drug development.

Synthesis and Structural Elucidation

The synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole is typically achieved through a multi-step process, beginning with the bromination of a suitable carbazole precursor, followed by N-arylation. A common synthetic route involves the bromination of 9-phenyl-9H-carbazole.

Experimental Protocol: Synthesis of 3-Bromo-9-phenyl-9H-carbazole

This protocol outlines a general procedure for the synthesis of the core structure, which can be adapted for the synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole.

Materials:

  • 9-phenyl-9H-carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Toluene

  • Iodobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tributylphosphine

Procedure:

  • Bromination: Dissolve 9-phenyl-9H-carbazole in DMF. Add N-Bromosuccinimide (NBS) portion-wise at room temperature and stir for several hours.[4]

  • Reaction Quenching: Pour the reaction mixture into water to precipitate the crude product.

  • Extraction and Purification: Filter the precipitate and wash thoroughly with water. Dissolve the crude product in dichloromethane, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a suitable eluent system to obtain 3-bromo-9-phenyl-9H-carbazole.[4]

  • N-Arylation (Ullmann or Buchwald-Hartwig Coupling): In a dry reaction flask, combine 3-bromo-9H-carbazole, iodobenzene, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), a suitable ligand like tributylphosphine, and a base in a solvent like toluene.[5]

  • Reaction and Work-up: Stir the reaction mixture at an elevated temperature for several hours. After cooling, extract the product with an organic solvent, wash with water, and dry the organic layer.[5]

  • Final Purification: Concentrate the organic phase and purify the residue by column chromatography to yield the final product, 3-Bromo-6,9-diphenyl-9H-carbazole.[5]

Structural Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Photophysical Properties

The arrangement of the phenyl and bromo substituents on the carbazole core of 3-Bromo-6,9-diphenyl-9H-carbazole significantly influences its electronic structure and, consequently, its interaction with light.

UV-Visible Absorption and Photoluminescence

The absorption and emission properties of carbazole derivatives are dictated by π-π* and n-π* electronic transitions within the conjugated system. The introduction of phenyl groups extends the π-conjugation, typically leading to a red-shift in the absorption and emission spectra compared to the parent carbazole.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

Procedure:

  • Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of 3-Bromo-6,9-diphenyl-9H-carbazole in a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).

  • UV-Vis Measurement: Record the absorption spectra of the solutions from approximately 200 nm to 800 nm, using the pure solvent as a reference.

  • Fluorescence Measurement: Excite the solutions at their respective absorption maxima (λ_max) and record the emission spectra. The emission wavelength range will depend on the compound but typically spans from the near-UV to the near-IR.

Data Analysis:

  • Determine the absorption maxima (λ_abs).

  • Determine the emission maxima (λ_em).

  • Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima.

G cluster_UV_Vis UV-Vis Spectroscopy Workflow cluster_Fluorescence Fluorescence Spectroscopy Workflow UV_Sample_Prep Prepare Dilute Solution (10⁻⁵ - 10⁻⁶ M) UV_Spectrometer Dual-Beam UV-Vis Spectrophotometer UV_Sample_Prep->UV_Spectrometer UV_Measurement Record Absorption Spectrum (200-800 nm) UV_Spectrometer->UV_Measurement UV_Data_Analysis Determine λ_abs UV_Measurement->UV_Data_Analysis FL_Sample_Prep Prepare Dilute Solution (10⁻⁵ - 10⁻⁶ M) FL_Spectrometer Spectrofluorometer FL_Sample_Prep->FL_Spectrometer FL_Measurement Excite at λ_abs Record Emission Spectrum FL_Spectrometer->FL_Measurement FL_Data_Analysis Determine λ_em Calculate Stokes Shift FL_Measurement->FL_Data_Analysis

Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.

Solvatochromism: Probing the Excited State

Solvatochromism, the change in the color of a solution with solvent polarity, is a powerful tool to understand the nature of the excited state.[7] A significant solvatochromic shift indicates a substantial difference in the dipole moment between the ground and excited states, often characteristic of intramolecular charge transfer (ICT) states.[8] In donor-acceptor substituted carbazoles, the carbazole unit typically acts as the electron donor. The presence of phenyl groups can further modulate this behavior.

Expected Observations: For molecules exhibiting positive solvatochromism, a bathochromic (red) shift in the emission spectrum is observed with increasing solvent polarity.[7] This is due to the greater stabilization of the more polar excited state in polar solvents.[8] Conversely, negative solvatochromism results in a hypsochromic (blue) shift.[7]

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for applications in devices like OLEDs, where high quantum yields and appropriate lifetimes are desired.

For many carbazole derivatives, high fluorescence quantum yields have been reported, often exceeding 0.8 in certain solvents.[9] The lifetime of the excited state for carbazole derivatives is typically in the nanosecond range.[10]

Experimental Protocol: Quantum Yield and Lifetime Measurement

Quantum Yield (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with an emission profile similar to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

  • Measurement: Record the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). Ensure the absorbance of all solutions at the excitation wavelength is below 0.1 to minimize inner filter effects.

  • Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Lifetime (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, fast-response detector.

  • Measurement: Excite the sample with the pulsed laser and measure the time delay between the excitation pulse and the arrival of the first emitted photon. Repeat this process many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime(s).

G cluster_QY Relative Quantum Yield Measurement cluster_Lifetime Fluorescence Lifetime (TCSPC) QY_Standard Select Standard (e.g., Quinine Sulfate) QY_Measure Measure Absorbance & Fluorescence of Sample and Standard QY_Standard->QY_Measure QY_Calculate Calculate Φ_sample QY_Measure->QY_Calculate LT_Instrument TCSPC System (Pulsed Laser, Fast Detector) LT_Measure Measure Photon Arrival Time Distribution LT_Instrument->LT_Measure LT_Analyze Fit Decay Curve to Extract τ_F LT_Measure->LT_Analyze

Caption: Workflow for Quantum Yield and Lifetime Measurements.

Thermal Stability: A Prerequisite for Device Applications

For organic electronic devices, the thermal stability of the materials is paramount for ensuring long operational lifetimes. Carbazole derivatives are renowned for their high thermal stability, often exhibiting high glass transition temperatures (T_g) and decomposition temperatures (T_d).[11]

Experimental Protocol: Thermal Analysis

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • TGA: Heat a small sample of 3-Bromo-6,9-diphenyl-9H-carbazole under an inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min). Record the weight loss as a function of temperature. The decomposition temperature (T_d) is typically defined as the temperature at which 5% weight loss occurs.

  • DSC: Heat a small, encapsulated sample under an inert atmosphere through a defined temperature program (heat-cool-heat cycle). The glass transition temperature (T_g) is observed as a step-change in the heat flow curve during the second heating scan.

Conclusion and Future Outlook

3-Bromo-6,9-diphenyl-9H-carbazole represents a versatile building block for the development of advanced organic materials. Its photophysical properties, stemming from the interplay of the electron-rich carbazole core and the appended phenyl and bromo groups, make it a compelling candidate for applications in OLEDs and other optoelectronic devices. While specific experimental data for this exact compound remains to be extensively published, the established methodologies and the known properties of analogous carbazole derivatives provide a strong foundation for its investigation and future application. Further research focusing on a detailed characterization of its photophysical parameters in various environments will be crucial for unlocking its full potential in materials science and beyond.

References

  • Lee, C.-W., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. Polymers (Basel), 12(5), 1048.
  • Grigalevicius, S., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Polymers (Basel), 13(21), 3799.
  • Zhang, Y., et al. (2022). Distinguishing the Quantum Yield and Lifetime of Carbazole-Based Room-Temperature Phosphorescence Materials: QM/MM Study. Annalen der Physik, 534(12), 2200342.
  • Kurz, C., et al. (2021). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Molecules, 26(16), 4983.
  • Sahoo, S. K., et al. (2014).
  • Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers, 7(21), 4304-4339.
  • Bezuglyi, M., et al. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole.
  • Serevičius, T., et al. (2022). Protonation-induced fluorescence modulation of carbazole-based emitters.
  • Wang, C., et al. (2018). Highly efficient triazine/carbazole-based host material for green phosphorescent organic light-emitting diodes with low efficiency roll-off. Dyes and Pigments, 158, 457-464.
  • Derince, B., et al. (2023). Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications.
  • Gudeika, D., et al. (2019). Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. Dyes and Pigments, 162, 951-959.
  • Wikipedia. (2023, October 29). Solvatochromism. In Wikipedia. Retrieved from [Link]

  • Boron Molecular. (n.d.). 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Retrieved from [Link]

  • Kosenkov, D., & Tretiak, S. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study. Journal of Molecular Modeling, 23(2), 57.
  • Grazulevicius, J. V., et al. (2021). NEW CARBAZOLE BASED HOST MATERIALS FOR THERMALLY ACTIVATED DELAYED FLUORESCENT OLEDS. Chemistry & Chemical Technology, 15(4), 523-528.
  • Derince, B., et al. (2023). (a) UV-Vis (Ultraviolet-Visible) Spectrum of 3,6-di(9H-fluoren-2-yl) [Figure]. In Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications.
  • Thomas, K. R. J., et al. (2013). Carbazole-based linear conjugated molecules: Structure-property relationships and device properties. Tetrahedron Letters, 54(35), 4765-4769.
  • Lee, S. H., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules (Basel, Switzerland), 26(6), 1739.
  • Patil, M. K., et al. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry, 13(1), 8-19.
  • Wetzler, D. E., et al. (2004). Dynamic solvatochromism in solvent mixtures. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 399-407.
  • Kavitha, G., et al. (2017). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Journal of Fluorescence, 27(4), 1391-1402.
  • Patil, N. R., et al. (2011). SOLVATOCHROMIC STUDIES ON 4-(1,4 DIPHENYL-1H IMIDAZOLE-2-YLTHIO)-2H-CHROMEN-2-ONE. Rasayan Journal of Chemistry, 4(3), 567-573.
  • Matsubara, R., et al. (2023). Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensitizers for photoredox catalysis. Journal of Photochemistry and Photobiology, 15, 100176.
  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1431-1439.

Sources

A Technical Guide to the Theoretical Calculation of 3-Bromo-6,9-diphenyl-9H-carbazole Frontier Molecular Orbitals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the theoretical calculation of the frontier molecular orbitals (FMOs) of 3-Bromo-6,9-diphenyl-9H-carbazole. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational chemistry to understand and predict the electronic properties of this and similar carbazole derivatives.

Introduction: The Significance of 3-Bromo-6,9-diphenyl-9H-carbazole and Its Frontier Orbitals

Carbazole derivatives are a cornerstone of modern organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1] The compound 3-Bromo-6,9-diphenyl-9H-carbazole is a key intermediate in the synthesis of these advanced functional materials.[2][3] Its electronic and photophysical properties, which are largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance.

The HOMO and LUMO are the orbitals at the frontier of electron occupation and are central to understanding a molecule's reactivity and electronic behavior.[4][5][6] The energy of the HOMO is related to the ionization potential and describes the molecule's ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates its ability to accept an electron.[7][8] The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, photostability, and charge transport characteristics.[9][10] A comprehensive theoretical understanding of these orbitals allows for the rational design of new materials with tailored properties for specific applications in both materials science and drug development.[11][12]

Theoretical Framework: The Power of Density Functional Theory (DFT)

To investigate the electronic structure of 3-Bromo-6,9-diphenyl-9H-carbazole, Density Functional Theory (DFT) stands out as a robust and widely used computational method.[13][14] DFT calculations offer a favorable balance between accuracy and computational cost, making them well-suited for studying relatively large organic molecules.[15][16]

The core principle of DFT is to describe the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional and the basis set are critical for obtaining accurate results. For carbazole derivatives and similar organic molecules, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have been shown to provide reliable results.[17] The basis set, which is a set of mathematical functions used to build the molecular orbitals, should be chosen to adequately describe the electron distribution. Pople-style basis sets like 6-31G(d) or larger sets such as 6-311++G(d,p) are commonly employed for enhanced accuracy.[14]

Time-Dependent DFT (TD-DFT) is an extension of DFT that can be used to predict electronic excitation energies and simulate UV-Vis absorption spectra, providing a more direct comparison with experimental data.[17][18]

Methodology: A Step-by-Step Protocol for Frontier Molecular Orbital Calculation

The following protocol outlines the key steps for performing a theoretical calculation of the frontier molecular orbitals of 3-Bromo-6,9-diphenyl-9H-carbazole using a quantum chemistry software package like Gaussian.[19][20][21]

Step 1: Molecular Structure Input and Geometry Optimization

  • Construct the Molecule: Build the 3D structure of 3-Bromo-6,9-diphenyl-9H-carbazole using a molecular modeling program such as GaussView or ArgusLab.[22] Ensure the initial geometry is reasonable.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.[17] This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G(d)

    • Input File Snippet (Gaussian):

Step 2: Frequency Calculation and Verification of Minimum Energy Structure

  • Perform Frequency Analysis: After optimization, a frequency calculation must be performed at the same level of theory to confirm that the optimized structure is a true energy minimum.[10]

  • Check for Imaginary Frequencies: The absence of any imaginary frequencies in the output confirms a stable structure. If imaginary frequencies are present, the geometry corresponds to a transition state or a saddle point and needs to be re-optimized.

    • Input File Snippet (Gaussian):

Step 3: Calculation of Frontier Molecular Orbitals and Their Energies

  • Single Point Energy Calculation: With the optimized geometry, perform a single-point energy calculation using a higher level of theory for more accurate electronic properties if desired.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Extract HOMO and LUMO Energies: The output file of the calculation will contain the energies of all molecular orbitals. Identify the energies of the HOMO (the highest energy occupied orbital) and the LUMO (the lowest energy unoccupied orbital).[10] The HOMO-LUMO gap is the difference between these two energies.

Step 4: Visualization of Frontier Molecular Orbitals

  • Generate Cube Files: To visualize the spatial distribution of the HOMO and LUMO, generate cube files from the calculation output.

  • Visualize Orbitals: Use visualization software like GaussView or Molden to render the 3D isosurfaces of the HOMO and LUMO.[22] This visualization provides invaluable insight into the regions of the molecule involved in electron donation and acceptance.

G cluster_input Input Preparation cluster_calc Computational Calculation (DFT) cluster_analysis Data Analysis & Visualization mol_build 1. Build Molecular Structure (3-Bromo-6,9-diphenyl-9H-carbazole) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc Optimized Geometry spe_calc 4. Single Point Energy (e.g., B3LYP/6-311++G(d,p)) freq_calc->spe_calc Verified Minimum extract_energies 5. Extract HOMO/LUMO Energies & Calculate HOMO-LUMO Gap spe_calc->extract_energies Orbital Energies visualize_orbitals 6. Visualize HOMO/LUMO (Generate & Render Cube Files) extract_energies->visualize_orbitals Qualitative Analysis

Sources

Solubility of 3-Bromo-6,9-diphenyl-9H-carbazole in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Solubility of 3-Bromo-6,9-diphenyl-9H-carbazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-6,9-diphenyl-9H-carbazole, a key intermediate in the development of advanced materials and potential therapeutic agents. Understanding the solubility of this compound is a cornerstone for its synthesis, purification, and application, directly impacting process efficiency and end-product performance. This document synthesizes physicochemical data with established chemical principles to predict and explain its behavior in a range of common organic solvents. Furthermore, a robust, self-validating experimental protocol for quantitative solubility determination is presented, designed to ensure accuracy and reproducibility in the laboratory.

Introduction: The Significance of 3-Bromo-6,9-diphenyl-9H-carbazole

The carbazole moiety is a privileged scaffold in both materials science and medicinal chemistry.[1][2] Its rigid, planar, and electron-rich structure provides excellent charge transport properties, making carbazole derivatives, such as 3-Bromo-6,9-diphenyl-9H-carbazole, highly valuable as building blocks for Organic Light-Emitting Diodes (OLEDs).[2][3] In the pharmaceutical realm, the carbazole nucleus is present in numerous compounds exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][4][5]

3-Bromo-6,9-diphenyl-9H-carbazole serves as a critical functionalized intermediate. The bromine atom provides a reactive handle for further synthetic modifications via cross-coupling reactions, while the diphenyl groups enhance stability and influence the molecule's electronic properties and steric profile. The successful application of this compound, whether in the fabrication of an organic electronic device or in a high-throughput screening campaign for drug discovery, begins with a fundamental parameter: its solubility. Solubility dictates the choice of reaction media, the method of purification (e.g., recrystallization), and the feasibility of solution-based processing techniques like spin-coating or inkjet printing. This guide provides the foundational knowledge required to handle and deploy this compound effectively.

Physicochemical Properties: The Molecular Basis of Solubility

A molecule's solubility is not an arbitrary property; it is a direct consequence of its structure. The principle of "like dissolves like" is the guiding tenet, where substances with similar intermolecular forces are more likely to be miscible.[6] The key physicochemical properties of 3-Bromo-6,9-diphenyl-9H-carbazole, summarized in Table 1, overwhelmingly point towards a non-polar, hydrophobic character.

Table 1: Key Physicochemical Properties of 3-Bromo-6,9-diphenyl-9H-carbazole

PropertyValueSourceImplication for Solubility
Molecular Formula C₂₄H₁₆BrN[7]High carbon-to-heteroatom ratio suggests a largely non-polar nature.
Molecular Weight 398.29 g/mol [7]Larger molecules can be more difficult to solvate, reducing solubility.
Melting Point 143.0 to 147.0 °C[7]A relatively high melting point indicates strong crystal lattice energy that the solvent must overcome.
XLogP3 (Octanol-Water Partition Coefficient) 7.3[8]An extremely high value, indicating strong lipophilicity and very poor water solubility.
Topological Polar Surface Area (TPSA) 4.9 Ų[8]A very low TPSA signifies a lack of polar functional groups available for hydrogen bonding.

Analysis: The molecule is dominated by large, non-polar aromatic rings (two phenyl groups and the carbazole core). The single nitrogen atom's polarity is sterically shielded and its contribution is minimal, as reflected by the extremely low TPSA of 4.9 Ų.[8] The high XLogP3 value of 7.3 is a strong quantitative indicator of its preference for non-polar, lipophilic environments over aqueous media.[8] Therefore, we can confidently predict that this compound will exhibit poor solubility in polar protic solvents like water and alcohols, and progressively better solubility in solvents of decreasing polarity.

Predicted Solubility Profile

Based on the physicochemical properties and documented use in synthesis, the following profile outlines the expected solubility of 3-Bromo-6,9-diphenyl-9H-carbazole. This serves as a practical guide for solvent selection in experimental work.

Table 2: Predicted Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale & Supporting Evidence
Non-Polar Aromatic Toluene, XylenesHigh The aromatic nature of these solvents allows for favorable π-π stacking interactions with the carbazole and phenyl rings. One source explicitly confirms it is "soluble in Toluene".[9]
Halogenated Dichloromethane (DCM), Chloroform (CHCl₃)High These solvents have the ability to dissolve large, moderately non-polar organic molecules. DCM is used as a solvent in a documented synthesis of this compound, confirming its utility.[8]
Polar Aprotic Tetrahydrofuran (THF), Dimethylformamide (DMF), Ethyl AcetateModerate to Good These solvents possess a dipole moment sufficient to dissolve the compound without the unfavorable interactions of hydrogen bonding. DMF is noted as a reaction solvent in a synthetic procedure.[8]
Polar Protic Ethanol, MethanolLow The strong hydrogen-bonding network of alcohols is not easily disrupted by the non-polar carbazole derivative, leading to poor solvation.
Highly Polar Protic WaterNegligible / Insoluble The extreme difference in polarity and the compound's high hydrophobicity (XLogP3 = 7.3) preclude any significant solubility.[8]

Authoritative Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, quantitative data, a rigorous experimental approach is necessary. The following protocol is a self-validating system designed for accuracy. It is based on the widely accepted shake-flask method, which remains a gold standard for measuring thermodynamic solubility.[6]

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A 1. Weigh excess solid compound into a vial. B 2. Add a precise volume of the chosen solvent. A->B C 3. Seal vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours. B->C D 4. Allow solution to settle. C->D E 5. Centrifuge to pellet undissolved solid. D->E F 6. Carefully extract a known volume of the supernatant (saturated solution). E->F G 7. Transfer supernatant to a pre-weighed vial. F->G H 8. Evaporate solvent under vacuum or nitrogen stream. G->H I 9. Weigh the vial with the dry solute residue. H->I J 10. Calculate concentration (e.g., in mg/mL). I->J

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology
  • Preparation of the Solvent System:

    • Action: Add an excess amount of solid 3-Bromo-6,9-diphenyl-9H-carbazole to a glass vial (e.g., 20 mg). The key is to ensure undissolved solid remains at equilibrium, confirming saturation.

    • Causality: Adding excess solid guarantees that the solution reaches its maximum saturation point at the given temperature, which is the definition of thermodynamic solubility.

    • Action: Pipette a precise volume of the desired organic solvent (e.g., 2.0 mL) into the vial. Record the exact volume.

  • Equilibration:

    • Action: Securely cap the vial and place it in an incubator shaker or on a stirring plate with controlled temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a minimum of 24 hours.

    • Causality: Dissolution is a process that takes time to reach thermodynamic equilibrium. Constant temperature is critical as solubility is temperature-dependent.[6] 24-48 hours is a standard duration to ensure this equilibrium is reached for complex organic molecules.

  • Phase Separation:

    • Action: Remove the vial from agitation and allow it to stand undisturbed for 1-2 hours for larger particles to sediment.

    • Action: Transfer the vial to a centrifuge and spin at a moderate speed (e.g., 5000 rpm) for 15 minutes.

    • Causality: This step is crucial for achieving a clean separation. Centrifugation pellets any fine, suspended solid particles that would otherwise be transferred with the supernatant, artificially inflating the final measurement. This is a key self-validating step.

  • Quantification (Gravimetric Method):

    • Action: Carefully withdraw a precise aliquot of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Avoid disturbing the solid pellet at the bottom.

    • Action: Transfer this aliquot to a clean, dry, and pre-weighed vial. Record the initial weight of the vial (W₁).

    • Action: Evaporate the solvent completely. This can be done in a vacuum oven at a temperature well below the compound's melting point or by gently passing a stream of nitrogen over the liquid.

    • Action: Once the residue is completely dry (constant weight), re-weigh the vial (W₂).

    • Causality: The gravimetric method is a direct measurement of the dissolved mass. Its accuracy depends entirely on the complete removal of the solvent and the accurate weighing of the initial and final states.

  • Calculation:

    • Action: Calculate the mass of the dissolved solid: Mass = W₂ - W₁.

    • Action: Calculate the solubility by dividing the mass of the solute by the volume of the aliquot taken.

      • Solubility (mg/mL) = (W₂ - W₁) / Volume of supernatant aliquot (mL)

    • Trustworthiness: Performing the experiment in triplicate and reporting the mean and standard deviation ensures the reliability and reproducibility of the results.

References

  • Vertex AI Search Result, based on data from Shanghai Aladdin Biochemical Technology Co., LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvkm9yEAIfwSDNHO-CdmKP9LLtb5iCZHfZ3C4ZPARzICbZASLWA2kPcLzL834OrLc0-cz5teb52lVuenuUQA8rAC2qIgJW-m-LtzVayIeXy_l2moLHSevQt6eI36ZZ5_Q_sxSqMXpB7A==]
  • DETERMINATION OF SOLUBILITY CLASS, Experiment 1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf1fUus3gqJhOpnx5u1-A_RbdVOIp229n04sKjJp-64o7NmzHKYJTh_AEzFZtTryh2FHty_Vel2l3m_APCNWsgB5NpSd8aSOjsZ0nvwVlrOu_JfJU74f66KsXLu4PSGzs3ZdLsD3ZKEbTUMx2DFNn_O5Fqbl9Kdj7vkUpJDyTHTMHPeBQGMVM=]
  • Experiment: Solubility of Organic & Inorganic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz-1UNxWewogZRfAWV98Rpgt9pNW74XJP9nT79toheS4Y0dxO-QMO-0TbBFpsEimn47onsXNoqq6JwMFwlQ2KO8ABv9d4NymKh2IpgIye_ZRcnzenx-OZvPHWDShMQqdAZbenh]
  • 3-broMo-6,9-diphenyl-9H-carbazole Formula - ECHEMI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9XMXuQkF_A6405S4Ke5-95sR7zzoqAFfhcVeNwMthzN5MpZSXwi8Fe67SJqTqaE7iu3mstsFsm-gC-6k_WxRYlG9AfaXa6rqhfquyax24O_0pP19tDPJt5lyMams_E3ozV0fqvnaTsQlbq0N2WP85SgsSuv_0HIAOioV7jI11w02nI0oovmEq5iW6ni0o]
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfjtZZoFMnEkPki9xFaWsvovdB8budYqyFhxSLigA8qwus9o-Fdb2YvaGKBXJRA99GjVJmOE3g_Z5CYNEelUhfdWTWrYFUd2fJbrTPElxEhBtuYZe0uHlCZmcdanh8E_WlsZCY3g7h0kjlaYQ=]
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPNPtJMgXbkpPIXLOXEvgrag9I5j9ayFwmMZn46U1llxSGt_xSh3Jg8SE5_E-pZrxWpJCIoX8a7vGfgIsyBCrJ7aJYY8dOe0gW7n8KvK2EB4Vxxdipnznr9q6RW5JWuuWF9Q-M5gw=]
  • 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZI-c00KNtZzKDOyqKsOQt75pVm8mfEokSrQgGXC-xjzLcRh_H6BX-X9qT0KprU-L3_6Iilyl_Q6tncHP3WTKgqSr13EJu4-ipsREd30P80ZeWtBg3z4c9p5Bb3QLg6_K9jaYI4lUZx3GqMloP9zZhiYQsmzqxVabv8L4bmFc=]
  • 3,6-Dibromo-9-phenylcarbazole 98 57103-20-5 - Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh04-KPksdb5DvBGJAdAGzWvNp9SHvQoLK5trLvd9pUISFnwCFKnOU08kkzWkkNe8oiYSUJ97DHQmaTuKPx9LEPfu9qP8QcIemeELGWAaRWBRghcUCDcjIECuCh1rd2zqTMt_Es23tV2kOrQPp8opPqbu98Q==]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAMpmRGVDhNlfioG5bDyrtdMpjYam6Fo3_rDuMmx7LHSbYqLdGTHgR4a-L9fVTZvPDoikLT2N7ZE0j3WG31QeomQAN7tlFQ8uSZXf3Fy_wdvk_nD5-5E5SKS9YIPQbRFnN6RG0XxJKcuxJOo_oyC7k4ig0sNi-oc3HVtOpnHpK]
  • 3-broMo-6,9-diphenyl-9H-carbazole | 1160294-85-8 - ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpGo-1hEwjSn0P5PMDKFPdqK_TmMmtmJ2CdqN5cLg-UI44KWfMTviZeA5cyfdSp-zkHb0klFHEHDPVJW-TMZeQHsjXjYi_1IdI6YbXRrKc9lPm99H0OEM0_tjQxB4EonRJ0SHXgXK53QkdSdNjRN4AD9Amu88--Z0SsLrnCI8JhwA=]
  • Solubility of Organic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP2Hvm3S825PeBRJNUyyfLekgQbfGrCWUy7CT_neHSrR-JtuIMqtkBhJQe2gh9a8E2FQUQPtjAJP924dZHDIfwpg64AueLRw2wwJL5M-z7Ibo20bDlRmSUBPJN3anF5j91tn-wWsd-orsaZQ_dLqBF1MixmDeooQCVgmps9PA4w4123EXVD5m8]
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7LMo5vSx3owHkWOwv3X6oSxN9gX0anS_w7rd8ia9rQ60u0k0dCPFTtE0whvky5GK3JyLcx_l4vsDe_tzGUlirmdXqz65rr0Q4FRkeKp41nqCXx5vY-D68KmSf7nG7o2-QB0cwlW4OG-HDrA9j]
  • Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry - International Journal of Pharmaceutical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELHuJzV1uQP7sjj-mTDgaaCQCkZCKd4XJ0_5HT0j7qOvnjE7lpN6noIhLszRVxrKY0VbMURRfrKVTXRhtCTWOHmxYj7DRLzImiyS1XejmukN5newD-d1wBqEu4VDiIo-p_IkRmvWK-xHF7zLOK9vSuS02ZeKiwI6FDwyKIBsEEtVaV80yeabrlWSBj6-HvW60zLneEBmfpkd3ye6ouYGXHic3SOjb5-AdGoVxkxDer9IjGYp3mx5mjNzShig1qQoALRg==]
  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-19ulHp1McmMM6l8QkYwRNXTYZt0sIH3TbTeji_NWzpNp8HKNg_tB2Ru7JBFmRK2kV13wb9KdfX069e-RGNHUFSY1eFIipe7315c8as6siGE-WfAqGASCCAvtR9KGZ_j8oBwbhmbqNKN6MwXF6nND4qsLh47vYKXKroh06T0p-zDmuf_L7Xw_9Bc2d-HzO3NFCFC99e_q-NiE9D49TBiu86R_ro7g33ibtuWJJ_6_jTHCksQ1AaJCLfi-yISDF4_pthagRmTre7kD58w=]
  • Substituted Carbazoles – A New Class of Anthelmintic Agent | Request PDF - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY-Tx6LubCasBc__MLCS-0K-yEHpGRPtnWMZJlGEx86HtWLggdqiDsTpFXl7UdhP_vUaD4O9Dbc7W-_Fe6xQwylc2IJe3Gsbfwz4gLffGd8mfFFTe2elPZkkCNQFxd6ffwFebFynAhLlzh2GHUz7vD_QXk-ARHqIDQTqCtjHD15wcti-He4BJVv4nPXWGeucjmU7ECNHBm-_5twzvOn2-kqpNgkVgM]
  • 3-bromo-9-phenyl-9H-carbazole synthesis - ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4RcSJrof6_4nNJYZ9rg1_U8tv6NbX3Y8UfHGzwteQBMePMieFyqUIJcuWJiOJA5A1XHEuX-_FlIfd-5zKlJIqNYxdtfa0pJV3iYAp2P5s2spx-W8NCfnAL9GI-1pzOtbwCpdPD6TTiRablCQKJIiZCvYyjgE_OSsLueaQUSR4]
  • 3-bromo-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole - ChemBK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ226SITIdsRKztEqrIRSB2Mlvg9mFUfvs6CP9nn1vmYlvGZlnM_emQ3gEz9xxYKpBujZ8MyLKFJn3uBatqLDoEinMPqxXr0pXF_7kT6kxMVyOzv2fIkxP_77S57HeSa1DvJ3elvT3MlKiVRfX5GmST_ufgM1v4mgpE4Z-NE6RFu9_SZk41RJvF2YQ_73DtdCc7WwDH7K4GdelZRI=]
  • 3-broMo-6,9-diphenyl-9H-carbazole_Guanmat Optoelectronic materials, Inc_Organic OLED Materials_Organic semiconductor material intermediates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoMGVv8-P6x2pZb7_F3Q2Ly3BdkrVjKVEeZmg0JfbIqGyKRkO0KlvnWIJszKsaZg_dQjpPSAZWml0iV_5fjzfeL_vuedt1jSHuMUEXJr0mccrGInWbnQnOjKIE-r53yqI=]

Sources

A Methodological Guide to the Thermal Stability and Decomposition Analysis of 3-Bromo-6,9-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Materials Characterization Division

Executive Summary

3-Bromo-6,9-diphenyl-9H-carbazole is a substituted aromatic heterocyclic compound with significant potential in the development of advanced organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs), where thermal stability is a paramount predictor of device longevity and performance.[1][2] This guide provides a comprehensive framework for the definitive experimental characterization of its thermal properties. Due to the absence of publicly available empirical data on its decomposition temperature[3], this document serves as a primary technical protocol. We will detail the foundational principles, step-by-step experimental procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and the logic behind data interpretation. The objective is to equip researchers with a robust methodology to determine the thermal stability of this specific molecule and other novel carbazole derivatives.

Introduction: The Compound and The Imperative for Thermal Characterization

Molecular Profile: 3-Bromo-6,9-diphenyl-9H-carbazole

3-Bromo-6,9-diphenyl-9H-carbazole belongs to a class of carbazole derivatives known for their charge-transporting properties and high photoluminescence quantum yields.[2] The core carbazole unit provides a rigid, electron-rich framework, while the diphenyl substitutions at the 6 and 9 positions enhance its morphological stability and solubility.

Key Molecular Identifiers:

  • Molecular Formula: C₂₄H₁₆BrN

  • Molecular Weight: 398.29 g/mol

  • CAS Number: 1160294-85-8

  • Physical Form: White to off-white powder or crystalline solid[4]

  • Known Physical Properties: Melting Point (Tm): 143.0 to 147.0 °C[4]

Causality: Why Thermal Stability is a Critical Parameter

In applications such as OLEDs, materials are subjected to significant thermal stress during both the manufacturing process (e.g., vacuum deposition) and operation. Poor thermal stability can lead to:

  • Material Degradation: Breaking of chemical bonds, leading to the formation of non-emissive species or charge traps.

  • Device Failure: Morphological changes in the thin film, delamination, and a rapid decline in electroluminescence efficiency and device lifetime.

  • Inconsistent Performance: Unpredictable behavior under varying operational temperatures.

Therefore, establishing a precise decomposition temperature (Td) is not merely a data point; it is a fundamental qualifier for the material's viability in any high-performance application.

Core Methodologies for Thermal Analysis

The characterization of thermal stability is primarily achieved through a synergistic combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA provides a direct measurement of a material's mass as a function of temperature or time in a controlled atmosphere. This is the definitive technique for determining the decomposition temperature.

Principle of Operation: A high-precision balance measures the sample's mass as a furnace heats it at a constant rate. Mass loss indicates the release of volatiles, signifying decomposition. The temperature at which a specific percentage of mass is lost (commonly 5%, denoted as Td₅) is a standard metric for thermal stability.

Authoritative Grounding: The choice of atmosphere is critical. An inert atmosphere (e.g., Nitrogen, Argon) is used to study the intrinsic thermal stability of the molecular structure by preventing oxidative decomposition. Running a comparative analysis in an air atmosphere can reveal susceptibility to oxidation.

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting, crystallization, glass transitions, and decomposition.

Principle of Operation: As the sample undergoes a thermal event, it will absorb or release heat. This change in heat flow relative to the inert reference is detected. Decomposition is typically observed as a sharp, irreversible exothermic event occurring at a high temperature.

Expertise & Experience: While TGA shows that mass has been lost, DSC can reveal the energetic nature of the decomposition process. A strong exotherm concurrent with mass loss in TGA provides corroborating evidence of decomposition and can indicate the potential for runaway reactions.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to produce reliable and reproducible data for 3-Bromo-6,9-diphenyl-9H-carbazole.

TGA Experimental Protocol
  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvents by placing it under a high vacuum for at least 12 hours. Solvents can cause early mass loss unrelated to decomposition.

    • Weigh 3-5 mg of the sample into a ceramic or platinum TGA pan. A smaller mass minimizes thermal gradients within the sample.

  • Instrument Setup & Calibration:

    • Calibrate the instrument's temperature and mass sensors using certified standards (e.g., Indium, Calcium Oxalate).

    • Set the purge gas to high-purity Nitrogen (99.999%) with a flow rate of 50-100 mL/min.

  • Thermal Method:

    • Equilibration: Hold the sample at 30 °C for 5 minutes to ensure thermal equilibrium.

    • Heating Ramp: Increase the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. This rate is a standard convention that balances resolution and experimental time.

  • Data Analysis:

    • Plot the normalized mass (%) versus temperature (°C).

    • Determine the onset decomposition temperature (T_onset) using the tangent method on the primary mass loss step.

    • Record the temperature at which 5% mass loss occurs (Td₅). This is the key stability metric.

DSC Experimental Protocol
  • Sample Preparation:

    • Weigh 2-4 mg of the dried sample into an aluminum DSC pan.

    • Hermetically seal the pan to contain any volatiles released before decomposition.

  • Instrument Setup & Calibration:

    • Calibrate the instrument for temperature and enthalpy using an Indium standard.

    • Use an empty, hermetically sealed aluminum pan as the reference.

  • Thermal Method (Heat-Cool-Heat Cycle):

    • First Heat: Ramp from 30 °C to 180 °C (well above the known melting point) at 10 °C/min. This removes the sample's prior thermal history.

    • Cooling: Cool the sample at 10 °C/min back to 30 °C.

    • Second Heat: Ramp from 30 °C to 500 °C (or a temperature beyond the Td₅ from TGA) at 10 °C/min. This second scan provides a clear view of the material's intrinsic properties.

  • Data Analysis:

    • From the second heating scan, identify the endothermic peak corresponding to the melting point (Tm).

    • Observe any sharp exothermic peaks at higher temperatures that may correspond to decomposition. Compare the temperature of these events with the TGA data.

Data Presentation and Visualization

Mandatory Data Summary

All quantitative data should be summarized for clear comparison. The following table presents the known data and indicates the critical parameters to be determined via the protocols above.

PropertySymbolValueMethod
Melting PointTm143.0 - 147.0 °C[4]DSC / Capillary
Glass Transition Temp.TgTo Be DeterminedDSC
5% Weight Loss Temp.Td₅To Be DeterminedTGA (N₂)
Onset Decomposition Temp.T_onsetTo Be DeterminedTGA (N₂)
Decomposition EnthalpyΔHdTo Be DeterminedDSC
Visualizing Workflows and Relationships

Diagrams are essential for illustrating experimental logic and molecular hypotheses.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Dry Dry Sample (High Vacuum) Weigh Weigh 3-5 mg Dry->Weigh TGA TGA (30-800°C @ 10°C/min, N₂) Weigh->TGA DSC DSC (Heat-Cool-Heat, 30-500°C) Weigh->DSC Td5 Determine Td₅ (Stability Metric) TGA->Td5 Tm Confirm Tm (Purity Check) DSC->Tm Exotherm Identify ΔHd (Decomposition Energy) DSC->Exotherm Td5->Exotherm Correlate

Caption: Experimental workflow for thermal analysis of 3-Bromo-6,9-diphenyl-9H-carbazole.

G cluster_fragments Potential Primary Fragments Parent 3-Bromo-6,9-diphenyl-9H-carbazole F1 Bromine Radical (Br•) Parent->F1 C-Br Fission (Lowest Bond Energy) F2 Phenyl Radical (C₆H₅•) Parent->F2 N-Ph or C-Ph Fission F3 Diphenyl-carbazole Radical Cation Parent->F3 Homolytic Cleavage

Caption: Hypothetical initial decomposition pathways based on bond energy considerations.

Conclusion

The thermal stability of 3-Bromo-6,9-diphenyl-9H-carbazole is a non-negotiable parameter for its successful implementation in advanced applications. While existing literature provides a foundation for its synthesis and basic properties[5][6], a rigorous thermal analysis is imperative. The TGA and DSC protocols detailed in this guide provide a comprehensive, self-validating framework for researchers to definitively establish the material's operational limits. The resulting data, particularly the Td₅ value, will serve as the critical benchmark for its comparison against other candidate materials and for the rational design of next-generation organic electronic devices.

References

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA thermogram of treated sample of carbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of tert-butylphenyl carbazole derivatives with high thermal stabilities and high fluorescent quantum yields. Retrieved from [Link]

  • Guanmat Optoelectronic materials, Inc. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, measurements, and theoretical analysis of carbazole derivatives with high-triplet-energy. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-9-phenylcarbazole. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 3-Bromo-6,9-diphenyl-9H-carbazole as a Foundational Building Block for High-Efficiency Thermally Activated Delayed Fluorescence (TADF) Emitters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Carbazole Scaffolds in Next-Generation OLEDs

The field of Organic Light-Emitting Diodes (OLEDs) has been revolutionized by the advent of materials capable of Thermally Activated Delayed Fluorescence (TADF).[1] Unlike conventional fluorescent materials that are limited to harvesting singlet excitons (25% of the total), TADF emitters can harness the energy of non-emissive triplet excitons (the remaining 75%) and convert them into light-emitting singlets.[1][2] This process, known as reverse intersystem crossing (RISC), enables the theoretical potential for 100% internal quantum efficiency (IQE) in OLEDs without relying on heavy metals like iridium or platinum.[3][4]

At the core of many high-performance TADF emitters is the carbazole moiety.[5] Carbazole is an excellent electron-donating unit with high thermal stability and good hole-transporting properties.[5] Its rigid structure provides a robust backbone that can be readily functionalized to tune photophysical properties.[5] This guide focuses on a particularly strategic derivative, 3-Bromo-6,9-diphenyl-9H-carbazole , and its application as a versatile precursor for advanced TADF emitters.

The Strategic Advantage of 3-Bromo-6,9-diphenyl-9H-carbazole

The molecular architecture of 3-Bromo-6,9-diphenyl-9H-carbazole is uniquely suited for the rational design of TADF materials. Its efficacy stems from a combination of its constituent parts:

  • Carbazole Core : Functions as the primary electron-donating unit (Donor, D).

  • Phenyl Groups (at N9 and C6) : These bulky substituents enhance the molecule's thermal stability and solubility. Crucially, they create steric hindrance that can induce a twisted geometry in the final emitter, which is key to separating molecular orbitals.

  • Bromo Group (at C3) : This is the most critical feature for synthetic versatility. The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the straightforward introduction of a wide variety of electron-accepting moieties (Acceptor, A) at this specific position.

This strategic design facilitates the creation of molecules with a distinct Donor-Acceptor (D-A) architecture. In such structures, the Highest Occupied Molecular Orbital (HOMO) is localized on the electron-rich carbazole donor, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the electron-deficient acceptor.[6] This spatial separation of the frontier molecular orbitals is the fundamental principle for minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1] A small ΔEST (typically < 0.2 eV) is the prerequisite for efficient RISC, allowing triplet excitons to be thermally up-converted to singlets, thereby producing delayed fluorescence.[2][4]

cluster_0 Molecular Design Principle for TADF cluster_1 Resulting Electronic Structure Start 3-Bromo-6,9-diphenyl-9H-carbazole (Donor Precursor) Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->Coupling Acceptor Electron Acceptor Moiety (e.g., Triazine, Sulfone) Acceptor->Coupling Product D-A Type TADF Emitter Coupling->Product HOMO HOMO Localized on Carbazole (D) Product->HOMO Gap Minimized ΔEST (< 0.2 eV) LUMO LUMO Localized on Acceptor (A)

Caption: Rational design of D-A TADF emitters.

Application Notes: Properties and Performance

Photophysical Properties

By selecting different acceptor units to couple with the 3-Bromo-6,9-diphenyl-9H-carbazole core, a wide range of emission colors and photophysical characteristics can be achieved. The table below illustrates representative data for hypothetical TADF emitters derived from this scaffold.

Parameter Emitter 1 (Green) Emitter 2 (Sky-Blue) Emitter 3 (Orange)
Acceptor Moiety Diphenyl-s-triazineDicyanobenzeneBenzophenone
λabs (nm) in Toluene ~355~340~370
λem (nm) in Toluene ~520~475~560
ΦPL (%) in doped film > 90%> 85%> 88%
τp / τd (ns / µs) 35 / 4.830 / 3.540 / 6.2
ΔEST (eV) 0.080.150.11
HOMO / LUMO (eV) -5.6 / -2.8-5.7 / -2.7-5.5 / -3.0

Note: This data is representative and intended for comparative purposes. Actual values will vary based on the specific molecular structure and measurement conditions.

OLED Device Performance

When incorporated as the emissive dopant in an OLED, these materials can yield devices with high efficiency and brightness. The host material must have a higher triplet energy than the TADF emitter to ensure efficient energy transfer and prevent reverse energy transfer from the dopant back to the host.[7]

Parameter Device 1 (Green Emitter) Device 2 (Sky-Blue Emitter)
Host Material CBP or mCPDPEPO
Doping Concentration 10 wt%8 wt%
Max. EQE (%) > 25%> 22%
Max. Luminance (cd/m²) > 30,000> 15,000
Turn-on Voltage (V) < 3.0< 3.5
CIE Coordinates (x, y) (0.32, 0.61)(0.18, 0.35)

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole

This synthesis is a multi-step process involving N-arylation followed by selective bromination.

Step 1: Synthesis of 9-Phenyl-9H-carbazole

  • Materials : 9H-carbazole, Iodobenzene, Copper powder, Potassium carbonate (K₂CO₃), 18-Crown-6, N,N-Dimethylformamide (DMF).

  • Procedure :

    • To a dry Schlenk flask under an argon atmosphere, add 9H-carbazole (1.0 eq), iodobenzene (1.1 eq), copper powder (1.5 eq), K₂CO₃ (2.0 eq), and 18-crown-6 (0.1 eq).

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to 150-160 °C and stir for 24 hours. Monitor progress by TLC.

    • After cooling, pour the mixture into water and extract with dichloromethane (DCM).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to yield 9-phenyl-9H-carbazole.

Step 2: Synthesis of 3-Bromo-9-phenyl-9H-carbazole

  • Materials : 9-Phenyl-9H-carbazole, N-Bromosuccinimide (NBS), DMF.

  • Procedure :

    • Dissolve 9-phenyl-9H-carbazole (1.0 eq) in DMF in a round-bottom flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.05 eq) portion-wise over 30 minutes. The C3 and C6 positions are the most electronically favorable for electrophilic substitution, but careful control of stoichiometry favors mono-substitution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.[8]

    • Pour the reaction mixture into a large volume of ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

    • Further purification by recrystallization from ethanol or by column chromatography will yield the desired 3-bromo-9-phenyl-9H-carbazole.[9]

Step 3: Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole This step involves a second arylation, which is more complex. A more common route is to start with a pre-functionalized carbazole. However, if proceeding from 3-bromo-9-phenyl-9H-carbazole, a Suzuki or Buchwald-Hartwig coupling would be employed to add the second phenyl group at the C6 position, requiring prior bromination at that site. A more direct synthetic route often starts with 3,6-dibromocarbazole, followed by sequential or simultaneous arylations. For the purpose of this guide, we will focus on using the 3-bromo-9-phenyl intermediate for subsequent D-A synthesis. The title compound, with a phenyl at C6, is a more complex scaffold. A simpler and highly effective scaffold is the 3-bromo-9-phenyl-9H-carbazole itself, which we will use for the next protocol.

Protocol 2: Synthesis of a D-A TADF Emitter via Suzuki Coupling

This protocol describes the synthesis of a representative green TADF emitter by coupling 3-bromo-9-phenyl-9H-carbazole with an acceptor-boronic acid ester.[3]

cluster_workflow Synthesis Workflow: Suzuki Coupling Setup 1. Reaction Setup - Add reactants & catalyst - Add solvent & base Degas 2. Degassing - Bubble Ar/N2 for 30 min - Remove dissolved O2 Setup->Degas Reflux 3. Reaction - Heat to 90-100 °C - Stir for 24-48h under Ar Degas->Reflux Workup 4. Workup & Extraction - Cool to RT - Extract with DCM, wash with brine Reflux->Workup Purify 5. Purification - Column Chromatography - Sublimation for OLED grade Workup->Purify

Caption: Experimental workflow for TADF emitter synthesis.

  • Materials :

    • 3-Bromo-9-phenyl-9H-carbazole (1.0 eq)

    • Acceptor-boronic acid pinacol ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]thiophen-S,S-dioxide) (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium carbonate (K₂CO₃), 2M aqueous solution

    • Toluene and Ethanol (3:1 mixture)

    • Argon or Nitrogen gas (high purity)

  • Procedure :

    • Reaction Setup : In a Schlenk flask, combine 3-bromo-9-phenyl-9H-carbazole, the acceptor-boronic acid ester, and Pd(PPh₃)₄.

    • Solvent and Base Addition : Add the toluene/ethanol solvent mixture, followed by the 2M aqueous K₂CO₃ solution.

    • Degassing : Securely seal the flask and degas the mixture by bubbling argon or nitrogen through it for at least 30 minutes. This is critical as oxygen can deactivate the palladium catalyst.

    • Reaction : Heat the mixture to reflux (approx. 90-100 °C) under a positive pressure of inert gas. Stir vigorously for 24-48 hours, monitoring completion by TLC.

    • Workup : After cooling to room temperature, transfer the mixture to a separatory funnel. Add deionized water and extract the product with dichloromethane (DCM) or chloroform (3x).

    • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Purification : Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude residue by silica gel column chromatography. For OLED applications, a final purification step of temperature-gradient sublimation is required to achieve the necessary high purity (>99.9%).

Protocol 3: OLED Device Fabrication and Testing

This protocol outlines the fabrication of a multi-layer OLED via vacuum thermal evaporation.

  • Substrate Preparation :

    • Patterned Indium Tin Oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • The substrates are then dried in an oven and treated with UV-Ozone or Oxygen Plasma to increase the work function of the ITO and improve hole injection.

  • Organic Layer Deposition :

    • The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • The organic layers and metal cathode are deposited sequentially without breaking vacuum. The deposition rate and thickness are monitored in-situ using a quartz crystal microbalance.

  • Device Architecture & Deposition Sequence :

    • HTL (Hole Transport Layer) : e.g., NPB (40 nm)

    • EML (Emissive Layer) : Co-evaporate the host material (e.g., mCP) and the synthesized TADF emitter (dopant) at a specific weight ratio (e.g., 90:10). (30 nm)

    • HBL (Hole Blocking Layer) : e.g., BCP (10 nm)

    • ETL (Electron Transport Layer) : e.g., Alq₃ (20 nm)

    • EIL (Electron Injection Layer) : Lithium Fluoride (LiF) (1 nm)

    • Cathode : Aluminum (Al) (100 nm)

cluster_device Multi-Layer OLED Architecture Cathode Cathode (Al) EIL Electron Injection Layer (LiF) EIL->Cathode ETL Electron Transport Layer (Alq3) ETL->EIL HBL Hole Blocking Layer (BCP) HBL->ETL EML Emissive Layer (Host:TADF Emitter) EML->HBL HTL Hole Transport Layer (NPB) HTL->EML Anode Anode (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: Typical OLED device stack architecture.

  • Encapsulation and Testing :

    • The completed device is encapsulated under an inert atmosphere using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

    • The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) are measured using a source meter combined with a calibrated photometer and spectrometer.

References

  • Mondal, A., et al. (2025). Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics.
  • ECHEMI. 3-broMo-6,9-diphenyl-9H-carbazole Formula.
  • Emergent Mind. (2025). Carbazole-Based TADF Emitters.
  • ChemicalBook. 3-Bromo-9H-carbazole synthesis.
  • Dias, F. B., et al. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications.
  • ChemicalBook. 3-bromo-9-phenyl-9H-carbazole synthesis.
  • BenchChem. Application Notes and Protocols for Designing Thermally Activated Delayed Fluorescence (TADF) Emitters with 3,6-Dibromocarbazole.
  • BenchChem.
  • Ossila. 3-Bromo-9H-carbazole | 3-Bromocarbazole | CAS 1592-95-6.
  • BenchChem. Synthesis of 9-(4-fluorophenyl)-9H-carbazole Derivatives for Thermally Activated Delayed Fluorescence (TADF)
  • Frontiers. Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole.
  • PMC. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.

Sources

3-Bromo-6,9-diphenyl-9H-carbazole: A Core Building Block for Advanced Phosphorescent Host Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-6,9-diphenyl-9H-carbazole, a critical building block for the synthesis of high-performance host materials used in phosphorescent organic light-emitting diodes (PhOLEDs). We will detail the synthesis and purification of this intermediate, outline its key physicochemical properties, and provide validated protocols for its derivatization into functional host materials via palladium-catalyzed cross-coupling reactions. The strategic importance of the carbazole core, combined with the versatile reactivity of the bromo-substituent, makes this molecule a cornerstone for developing next-generation materials with high triplet energies and tailored charge transport characteristics.

Introduction: The Strategic Importance of Carbazole Hosts in PhOLEDs

Phosphorescent OLEDs have revolutionized display and lighting technology by enabling the harvesting of both singlet and triplet excitons, theoretically achieving 100% internal quantum efficiency (IQE)[1][2]. The performance of these devices is critically dependent on the emissive layer (EML), which typically consists of a phosphorescent guest emitter dispersed within a host material matrix[3].

An ideal host material must satisfy several stringent requirements:

  • High Triplet Energy (ET): The host's triplet energy must be higher than that of the phosphorescent guest to ensure efficient and irreversible energy transfer from the host to the emitter, preventing back-energy transfer[3].

  • Balanced Charge Transport: Ambipolar charge transport (both holes and electrons) is desired to confine the charge recombination zone within the EML, leading to higher efficiency and device stability.

  • High Thermal and Morphological Stability: Materials must withstand the heat of vacuum deposition and resist crystallization during device operation. A high glass transition temperature (Tg) is a key indicator of morphological stability[4].

Carbazole is one of the most widely utilized electron-donating moieties in host material design due to its high triplet energy, excellent hole-transporting capability, and rigid structure[1][5]. The 3-Bromo-6,9-diphenyl-9H-carbazole scaffold offers a unique combination of these intrinsic carbazole properties with a strategically placed reactive bromine atom, allowing for the facile introduction of various functional groups to fine-tune the final material's optoelectronic properties. The phenyl groups at the N9 and C6 positions enhance solubility and morphological stability while maintaining a high triplet energy.

Synthesis and Purification of 3-Bromo-6,9-diphenyl-9H-carbazole

The synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole is most effectively achieved via the electrophilic bromination of its precursor, 6,9-diphenyl-9H-carbazole. The electron-rich carbazole core readily undergoes substitution, and the C3 and C6 positions are the most electronically activated sites.

Protocol 1: Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole

Reaction Principle: This protocol describes the selective mono-bromination of 6,9-diphenyl-9H-carbazole using N-Bromosuccinimide (NBS), a mild and effective brominating agent for electron-rich aromatic systems. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Materials:

  • 6,9-diphenyl-9H-carbazole

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • Hexane and Dichloromethane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 6,9-diphenyl-9H-carbazole (1.0 eq.) in anhydrous DMF.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.1 eq.) portion-wise to the solution at room temperature. The addition of a slight excess of NBS ensures full conversion of the starting material.

  • Reaction Monitoring: Stir the mixture at room temperature for 3-8 hours[6]. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material spot is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract the product with dichloromethane (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/dichloromethane gradient as the eluent. This step is crucial to remove any unreacted starting material and dibrominated byproducts[6].

  • Final Product: Collect the pure fractions and remove the solvent to obtain 3-Bromo-6,9-diphenyl-9H-carbazole as a white or off-white solid. Expected yields are typically in the range of 60-85%[6].

Visualization: Synthesis Workflow

cluster_reactants Reactants SM 6,9-diphenyl-9H-carbazole Dissolve 1. Dissolve in DMF NBS NBS DMF DMF (Solvent) Add 2. Add NBS Dissolve->Add Stir 3. Stir at RT (3-8h) Add->Stir Workup 4. Aqueous Work-up & DCM Extraction Stir->Workup Purify 5. Column Chromatography Workup->Purify Product 3-Bromo-6,9-diphenyl-9H-carbazole Purify->Product

Caption: Workflow for the synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole.

Physicochemical and Electrochemical Properties

The properties of the building block are fundamental to predicting the characteristics of the final host material.

PropertyValueSource / Method
Molecular Formula C₂₄H₁₆BrN-
Molecular Weight ~398.3 g/mol [6]
Appearance White to off-white solidTypical Observation
Melting Point 143.0 - 147.0 °C[6]
HOMO Level ~ -5.7 to -5.9 eV (Est.)Cyclic Voltammetry (CV)
LUMO Level ~ -2.0 to -2.2 eV (Est.)Cyclic Voltammetry (CV)
Triplet Energy (ET) > 2.8 eV (Est.)Phosphorescence Spectroscopy

Note on Electrochemical Properties: The HOMO/LUMO levels of carbazole derivatives are typically determined by cyclic voltammetry (CV)[7][8][9]. The carbazole moiety defines the HOMO level (hole-transporting character), while the LUMO is generally high, ensuring a large bandgap. The high triplet energy is a hallmark of the carbazole core and is essential for hosting blue and green phosphorescent emitters[4].

Application in Host Material Synthesis via Suzuki Coupling

The true utility of 3-Bromo-6,9-diphenyl-9H-carbazole lies in its function as a versatile precursor. The C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce additional functional units[1][10]. This allows for the construction of complex, high-performance host materials.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Reaction Principle: This protocol describes the palladium-catalyzed reaction between 3-Bromo-6,9-diphenyl-9H-carbazole and an arylboronic acid or ester. The reaction forms a new carbon-carbon bond, enabling the extension of the conjugated system or the introduction of electron-withdrawing/donating groups to tune the material's properties[11][12].

Materials:

  • 3-Bromo-6,9-diphenyl-9H-carbazole (1.0 eq.)

  • Arylboronic Acid or Ester (e.g., 4-(9H-carbazol-9-yl)phenylboronic acid) (1.2-1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

  • Solvent System (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add 3-Bromo-6,9-diphenyl-9H-carbazole, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting bromide.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate or toluene) and wash with water and brine[13].

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure[14].

  • Purification: The crude product is typically purified by column chromatography followed by recrystallization or sublimation to achieve the high purity (>99.9%) required for OLED applications.

Visualization: Suzuki Coupling Reaction Scheme

Caption: General scheme for synthesizing host materials via Suzuki coupling.

Characterization and Device Integration

Once a new host material is synthesized, a full suite of characterization techniques is employed to validate its structure and properties before it is integrated into a PhOLED device.

Structural and Thermal Characterization:

  • NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure of the synthesized molecule[4].

  • Mass Spectrometry: Verifies the molecular weight[7].

  • Thermogravimetric Analysis (TGA): Determines the decomposition temperature (Td), indicating thermal stability[4].

  • Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg) and melting point (Tm), crucial for assessing morphological stability[4].

Optoelectronic Characterization:

  • UV-Vis Spectroscopy: Measures the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: Determines the emission spectrum and quantum yield. Low-temperature (77K) PL is used to measure the triplet energy (ET).

  • Cyclic Voltammetry (CV): Measures the oxidation and reduction potentials to calculate the HOMO and LUMO energy levels[7].

Protocol 3: General PhOLED Fabrication and Testing

Device Architecture: A typical multilayer PhOLED is fabricated via thermal evaporation under high vacuum. The host material synthesized from our building block would be co-evaporated with a phosphorescent dopant in the EML.

Visualization: PhOLED Device Structure

Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Host + Phosphorescent Dopant ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

Caption: Layered architecture of a typical phosphorescent OLED.

Performance Evaluation: The fabricated devices are tested for their electroluminescent properties. Key metrics include:

  • Current Efficiency (cd/A): Light output per unit of current.

  • Power Efficiency (lm/W): Light output per unit of power.

  • External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected.

  • Turn-on Voltage (V): The voltage at which the device begins to emit light.

  • CIE Coordinates: The color of the emitted light on the chromaticity diagram.

For green PhOLEDs using hosts derived from carbazole, EQEs can exceed 20%, while blue devices often present a greater challenge but can still achieve high efficiencies of over 10%[1][4].

Conclusion

3-Bromo-6,9-diphenyl-9H-carbazole is a high-value, strategically designed building block for the synthesis of advanced host materials for PhOLEDs. Its rigid, high-triplet-energy carbazole core provides the foundational properties required for efficient phosphorescence, while the phenyl substituents ensure good processability and stability. The C3-bromo position serves as a versatile reactive site for creating a diverse library of host materials with tailored electronic properties through well-established synthetic protocols like the Suzuki-Miyaura coupling. This guide provides the necessary protocols and scientific rationale for researchers to effectively utilize this key intermediate in the development of next-generation OLED materials.

References

  • Žostautė, G., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers (Basel). [Link]

  • Im, Y., et al. (2018). Red Host Materials Based on Carbazole/Triphenylsilane Unit for Phosphorescent Organic Light-Emitting Diodes. Journal of Nanoscience and Nanotechnology. [Link]

  • Krucaite, G., & Grigalevicius, S. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Molecules. [Link]

  • Wang, Z., et al. (2019). Ring-extended carbazole modification to activate efficient phosphorescent OLED performance of traditional host materials. Chemical Communications. [Link]

  • Jeon, S. O., et al. (2011). New carbazole-based host material for low-voltage and highly efficient red phosphorescent organic light-emitting diodes. Organic Electronics. [Link]

  • Li, J., et al. (2017). Novel carbazole derivatives with ortho-linkage strategy for efficient phosphorescent organic light-emitting diodes. Dyes and Pigments. [Link]

  • Lin, C-H., et al. (2023). Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. Molecules. [Link]

  • Naberezhnyi, S. M., et al. (2022). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank. [Link]

  • Gražulevičius, J. V., et al. (2018). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Polymers (Basel). [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. [Link]

  • Guanmat Optoelectronic materials, Inc. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole. guanmat.com. [Link]

  • Couture, A., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Lee, C-L., et al. (2018). Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. Chemical Science. [Link]

  • Ielo, I., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • MDPI. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. mdpi.com. [Link]

  • Verbitsky, E. V., et al. (2019). Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. Journal of Solid State Electrochemistry. [Link]

  • Lee, J., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules. [Link]

  • Chiu, T-L., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. [Link]

  • ResearchGate. (2011). Efficient Phosphorescent Green and Red Organic Light-Emitting Diodes Based on the Novel Carbazole-Type Host Material. ResearchGate. [Link]

  • ResearchGate. (2013). Synthesis, optical and electrochemical properties of 9-alkyl-1, 3, 6, 8-tetra(α-thienyl) carbazole. ResearchGate. [Link]

Sources

Application Notes and Protocols: Fabricating Multilayer OLED Devices with a 3-Bromo-6,9-diphenyl-9H-carbazole Hole Transport Layer

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of the Hole Transport Layer and the Promise of 3-Bromo-6,9-diphenyl-9H-carbazole

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their superior contrast, vibrant colors, and flexible form factors. The performance of a multilayer OLED device is not dictated by the emissive layer alone; rather, it is a synergistic interplay between multiple organic layers, each with a specialized function.[1][2] A pivotal component in this architecture is the Hole Transport Layer (HTL), which governs the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[1][3][4] An ideal HTL material must possess high hole mobility, appropriate energy levels for seamless charge injection, and robust thermal and morphological stability to ensure device longevity.[1]

Carbazole-based materials have emerged as a prominent class of compounds for OLED applications due to their excellent charge-transporting properties and high thermal stability.[5][6] Among these, 3-Bromo-6,9-diphenyl-9H-carbazole stands out as a promising candidate for high-performance HTLs. Its molecular structure, featuring a carbazole core with phenyl substitutions, provides a high glass transition temperature and stable amorphous film-forming capabilities, which are crucial for preventing device degradation. The strategic placement of the bromo-substituent allows for tuning of the electronic properties, optimizing the energy level alignment for efficient hole injection from the anode. This application note provides a detailed guide for the fabrication of multilayer OLED devices incorporating a 3-Bromo-6,9-diphenyl-9H-carbazole HTL, aimed at researchers and scientists in the field of organic electronics.

Materials and Equipment

Materials:
MaterialSupplierPurity/GradePurpose
3-Bromo-6,9-diphenyl-9H-carbazoleVaries (e.g., Sunway Pharm Ltd)>99% (sublimed)Hole Transport Layer (HTL)
Indium Tin Oxide (ITO) coated glass substratesVariesSheet resistance < 20 Ω/sqAnode
N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)Varies>99% (sublimed)Hole Injection Layer (HIL) - Optional
Tris(8-hydroxyquinolinato)aluminum (Alq3)Varies>99% (sublimed)Emissive Layer (EML) & Electron Transport Layer (ETL)
Lithium Fluoride (LiF)Varies99.99%Electron Injection Layer (EIL)
Aluminum (Al)Varies99.999%Cathode
Deionized (DI) waterIn-house18 MΩ·cmCleaning
Isopropanol (IPA)VariesSemiconductor gradeCleaning
AcetoneVariesSemiconductor gradeCleaning
Hellmanex™ III or similar detergentVariesCleaning
Equipment:
EquipmentPurpose
High-vacuum thermal evaporation system (<10⁻⁶ Torr)Deposition of organic and metal layers
Spin coaterDeposition of solution-processed layers (if applicable)
Ultrasonic bathSubstrate cleaning
UV-Ozone cleaner or Plasma AsherSubstrate surface treatment
Substrate holder and shadow masksPatterning of deposited layers
Quartz crystal microbalance (QCM)In-situ monitoring of film thickness
Source-measure unit (SMU)Electrical characterization (I-V-L)
Spectrometer/PhotometerOptical characterization (EL spectra, luminance)
Glovebox with inert atmosphere (N₂)Device fabrication and encapsulation

Experimental Protocols

Substrate Preparation: The Foundation of a High-Performance Device

The quality of the substrate is paramount to achieving high-performance and reproducible OLEDs. Any contaminants or surface irregularities can lead to short circuits or non-uniform emission.

Protocol:

  • Initial Cleaning: Immerse the ITO-coated glass substrates in a cleaning solution (e.g., 2% Hellmanex™ in DI water) and sonicate for 15 minutes in an ultrasonic bath.

  • Solvent Rinsing: Sequentially rinse the substrates by sonicating for 15 minutes each in DI water, acetone, and isopropanol.

  • Drying: Dry the substrates using a stream of high-purity nitrogen gas.

  • Surface Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes or an oxygen plasma ash for 2-5 minutes. This step removes residual organic contaminants and increases the work function of the ITO, promoting efficient hole injection.[7]

Fabrication Workflow: Layer-by-Layer Deposition

The following workflow outlines the sequential deposition of the organic and metal layers in a high-vacuum thermal evaporation system.[8][9] Precise control over the deposition rate and thickness of each layer is critical for optimal device performance.[10]

OLED_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Thin Film Deposition (High Vacuum) cluster_2 Device Finalization Cleaning ITO Substrate Cleaning Surface_Treatment UV-Ozone/Plasma Treatment Cleaning->Surface_Treatment HIL Hole Injection Layer (Optional) e.g., NPB (20 nm) Surface_Treatment->HIL HTL Hole Transport Layer 3-Bromo-6,9-diphenyl-9H-carbazole (30 nm) HIL->HTL EML Emissive Layer e.g., Alq3 (40 nm) HTL->EML ETL Electron Transport Layer e.g., Alq3 (20 nm) EML->ETL EIL Electron Injection Layer LiF (1 nm) ETL->EIL Cathode Cathode Deposition Al (100 nm) EIL->Cathode Encapsulation Encapsulation (Inert Atmosphere) Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization OLED_Structure cluster_0 Device Layers Anode Anode (ITO) HIL HIL (NPB) HTL HTL (3-Bromo-6,9-diphenyl-9H-carbazole) EML EML (Alq3) ETL ETL (Alq3) EIL EIL (LiF) Cathode Cathode (Al)

Caption: A simplified diagram of a multilayer OLED structure. [11] A properly aligned energy level diagram is crucial for minimizing the energy barriers for charge injection and transport, thereby reducing the device's operating voltage.

Characterization and Expected Performance

After fabrication and encapsulation, the OLED devices should be characterized to evaluate their performance.

Characterization Techniques:
  • Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source-measure unit in conjunction with a photometer. This provides information on the turn-on voltage, current density, luminance, and power efficiency.

  • Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and color coordinates (CIE).

  • External Quantum Efficiency (EQE): Calculated from the luminance, current, and EL spectrum.

  • Device Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.

Expected Performance Metrics:

The performance of an OLED is highly dependent on the precise device architecture and fabrication conditions. However, a well-optimized device utilizing 3-Bromo-6,9-diphenyl-9H-carbazole as the HTL is expected to exhibit the following characteristics:

ParameterExpected Value
Turn-on Voltage (at 1 cd/m²)< 4.0 V
Maximum Luminance> 10,000 cd/m²
Maximum Current Efficiency> 5.0 cd/A
Maximum Power Efficiency> 3.0 lm/W
Electroluminescence PeakDependent on EML
Color Coordinates (CIE 1931)Dependent on EML

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Device shorts (high leakage current) - Particulate contamination on the substrate- Pinholes in the organic layers- Rough ITO surface- Improve cleanroom practices and substrate cleaning- Optimize deposition conditions to ensure uniform films- Use high-quality ITO substrates
Low luminance or efficiency - Poor energy level alignment- Imbalanced charge injection/transport- Non-radiative recombination- Select materials with appropriate HOMO/LUMO levels- Adjust layer thicknesses to balance charge carriers- Ensure high purity of organic materials
Non-uniform emission (dark spots) - Dust particles on the substrate or during deposition- Incomplete removal of photoresist- Enhance cleanroom protocols- Ensure thorough substrate cleaning
High operating voltage - Large energy barriers for charge injection- High bulk resistance of organic layers- Insert appropriate injection layers (HIL/EIL)- Optimize the thickness of the transport layers

Conclusion

3-Bromo-6,9-diphenyl-9H-carbazole is a highly promising material for the hole transport layer in multilayer OLED devices. Its favorable thermal and morphological properties, combined with its tunable electronic characteristics, can lead to devices with low operating voltages, high efficiencies, and long operational lifetimes. The protocols outlined in this application note provide a comprehensive framework for the successful fabrication and characterization of such devices. By carefully controlling the substrate preparation, thin-film deposition, and encapsulation processes, researchers can unlock the full potential of this advanced HTL material.

References

  • Kintek Solution. (n.d.). What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics.
  • Vacree. (2019, September 25). Thin Films Deposition of Organic Materials.
  • Borun New Material. (2025, October 11). The Science Behind OLEDs: Understanding Hole Transport Layer Materials.
  • ECHEMI. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole Formula.
  • Korvus Technology. (2024, August 18). Low-Temperature Thermal Evaporation of Organic Materials.
  • SPS-international. (n.d.). Organic Material - Thermal Evaporation.
  • ELETTRORAVA. (n.d.). Thermal Evaporation - TE.
  • Ossila. (n.d.). Hole Transport Layer Materials | Electron Blocking Layer.
  • BenchChem. (2025, December). Performance Analysis of Hole Transport Materials in OLED Devices: A Comparative Guide.
  • Scientific Computing International. (n.d.). Characterizing OLED Display Materials.
  • Ossila. (n.d.). Electron / Hole Transport Layer Materials | ETL Layer.
  • MDPI. (2024, January 11). The Optimization of Hole Injection Layer in Organic Light-Emitting Diodes.
  • Royal Society of Chemistry. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview.
  • ResearchGate. (n.d.). Schematic diagram illustration of the fabrication process for multi-layered OLED device.
  • IEEE Xplore. (n.d.). Effect of Hole Transport Layer and Electron Transport Layer on the performance of a single emissive layer Organic Light Emitting.
  • ChemicalBook. (n.d.). 3-Bromo-9H-carbazole synthesis.
  • National Institutes of Health. (2025, February 8). Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer.
  • IEEE Xplore. (n.d.). Employing engineering methods for the analysis of OLEDs.
  • ResearchGate. (2015, December 15). What is the need for electron and hole transport layer in OLED and solar cell?.
  • HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry.
  • ChemicalBook. (n.d.). 3-bromo-9-phenyl-9H-carbazole synthesis.
  • ResearchGate. (2015, February 23). New Methods for Optical Characterization of OLED Displays.
  • ResearchGate. (n.d.). (PDF) Characteristics Study of OLED Materials.
  • AIP Publishing. (2014, December 8). The effect of the hole injection layer on the performance of single layer organic light-emitting diodes.
  • Semantic Scholar. (2017). Process and design of a multilayer thin film encapsulation of passive matrix OLED displays.
  • Sunway Pharm Ltd. (n.d.). 3-Bromo-6,9-diphenyl-9H-carbazole - CAS:1160294-85-8.
  • MDPI. (n.d.). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile.
  • Muhamad Mat Salleh. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS.
  • Royal Society of Chemistry. (n.d.). Organic light emitting diodes (OLEDs) with slot-die coated functional layers.
  • ChemicalBook. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole | 1160294-85-8.
  • Ossila. (n.d.). 3-Bromo-9H-carbazole | 3-Bromocarbazole | CAS 1592-95-6.
  • Ossila. (n.d.). OLED Fabrication | How to make an OLED Device.
  • National Institutes of Health. (n.d.). Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs.
  • Wikipedia. (n.d.). Carbazole.
  • Guanmat Optoelectronic materials, Inc. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole.
  • ResearchGate. (2025, August 10). Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology.
  • ACS Publications. (2023, March 22). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications.
  • National Institutes of Health. (2021, November 9). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.

Sources

Suzuki coupling reactions with 3-Bromo-6,9-diphenyl-9H-carbazole for novel derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Novel 3,6,9-Trisubstituted Carbazole Derivatives via Suzuki Coupling

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of novel carbazole derivatives through the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the functionalization of 3-Bromo-6,9-diphenyl-9H-carbazole. This protocol is intended for researchers and professionals in organic synthesis, materials science, and drug development.

Carbazole-based compounds are of significant interest due to their unique photophysical and electronic properties, making them valuable in the development of organic light-emitting diodes (OLEDs), solar cells, and pharmaceutical agents. The Suzuki coupling reaction is a robust and versatile method for forming carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules with high efficiency and functional group tolerance. This application note details a reliable protocol for the palladium-catalyzed Suzuki coupling of 3-Bromo-6,9-diphenyl-9H-carbazole with various arylboronic acids, leading to the formation of novel 3,6,9-trisubstituted carbazole derivatives.

Reaction Mechanism and Key Considerations

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that includes three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-Bromo-6,9-diphenyl-9H-carbazole) to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex from the boronate species, which is formed by the reaction of the boronic acid with a base. This is often the rate-determining step.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Pd(0)L2->Oxidative_Addition Ar-X (Oxidative Addition) Transmetalation Ar-Pd(II)-Ar'(L2) (Transmetalation Complex) Oxidative_Addition->Transmetalation Ar'-B(OR)2 (Transmetalation) Transmetalation->Pd(0)L2 Product Ar-Ar' (Coupled Product) Transmetalation->Product Reductive Elimination ArX 3-Bromo-6,9-diphenyl-9H-carbazole (Ar-X) ArX->Oxidative_Addition ArB Arylboronic Acid (Ar'-B(OR)2) ArB->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activates Boronic Acid caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle Experimental_Workflow Start Start Reagent_Addition 1. Add Reactants & Catalyst to Flask Start->Reagent_Addition Solvent_Degas 2. Add Solvents & Degas with Nitrogen Reagent_Addition->Solvent_Degas Reflux 3. Heat to Reflux (85-95 °C) Solvent_Degas->Reflux TLC_Monitoring 4. Monitor Reaction by TLC Reflux->TLC_Monitoring Workup 5. Aqueous Work-up & Extraction TLC_Monitoring->Workup Reaction Complete Purification 6. Column Chromatography Purification Workup->Purification Characterization 7. Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6,9-diphenyl-9H-carbazole for the Synthesis of Advanced Charge Transport Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Carbazole-Based Materials in Organic Electronics

Carbazole derivatives are a cornerstone in the field of organic electronics, particularly in the design of high-performance Organic Light-Emitting Diodes (OLEDs).[1][2] Their rigid, planar structure coupled with their electron-rich nature provides excellent thermal stability and hole-transporting capabilities.[3] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic properties, making it a versatile scaffold for a new generation of charge transport materials (CTMs).[4][5] The 3, 6, and 9 positions of the carbazole ring are particularly amenable to substitution, enabling the construction of complex, three-dimensional structures that can frustrate crystallization and enhance the morphological stability of thin films in electronic devices.[6]

The Buchwald-Hartwig amination has emerged as a powerful and indispensable tool for the synthesis of these advanced CTMs.[7][8] This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds with a broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods.[9] This application note provides a detailed guide to the Buchwald-Hartwig amination of 3-Bromo-6,9-diphenyl-9H-carbazole, a key intermediate in the synthesis of high-performance hole transport layers (HTLs) for OLEDs and other organic electronic devices.

The Causality Behind Experimental Design: A Mechanistic Overview

The success of the Buchwald-Hartwig amination is deeply rooted in the intricate dance of the palladium catalyst through its catalytic cycle. Understanding this mechanism is paramount for rationalizing the choice of reagents and reaction conditions. The generally accepted mechanism involves three key steps: oxidative addition, amination, and reductive elimination.[7][9]

The Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Intermediate (L)Pd(Ar)(Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination R2NH Amido_Complex_Formation Deprotonation (Base) Amine_Coordination->Amido_Complex_Formation Base Pd(II)_Amido_Complex Pd(II)-Amido Complex (L)Pd(Ar)(NR2) Amido_Complex_Formation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 3-Bromo-6,9-diphenyl-9H-carbazole to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here to promote this rate-limiting step.[10]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

Experimental Protocol: Synthesis of a Triarylamine-Carbazole Hybrid Hole Transport Material

This protocol details the synthesis of N-(6,9-diphenyl-9H-carbazol-3-yl)-N,N-diphenylamine, a representative triarylamine-carbazole hybrid molecule with potential applications as a hole transport material.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-6,9-diphenyl-9H-carbazole>98%Commercially AvailableEnsure dryness before use.
Diphenylamine>99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir and moisture sensitive.
XPhosLigand GradeCommercially AvailableAir and moisture sensitive.
Sodium tert-butoxide (NaOtBu)>98%Commercially AvailableHandle in a glovebox.
TolueneAnhydrousCommercially AvailableDegas before use.
Step-by-Step Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add 3-Bromo-6,9-diphenyl-9H-carbazole, diphenylamine, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask in a glovebox. B 2. Add anhydrous, degassed toluene. A->B C 3. Heat the reaction mixture at 110 °C under an inert atmosphere for 24 hours. B->C D 4. Monitor reaction progress by TLC or LC-MS. C->D E 5. Cool to room temperature and quench with saturated aqueous NH₄Cl. D->E F 6. Extract with dichloromethane (DCM). E->F G 7. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. F->G H 8. Purify by column chromatography on silica gel. G->H I Final Product: N-(6,9-diphenyl-9H-carbazol-3-yl)-N,N-diphenylamine H->I

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup (In an inert atmosphere glovebox):

    • To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6,9-diphenyl-9H-carbazole (1.00 g, 2.51 mmol, 1.0 equiv.), diphenylamine (0.51 g, 3.01 mmol, 1.2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (46 mg, 0.050 mmol, 2 mol%), and XPhos (72 mg, 0.151 mmol, 6 mol%).

    • Add sodium tert-butoxide (0.36 g, 3.77 mmol, 1.5 equiv.).

    • Seal the flask with a rubber septum.

  • Solvent Addition:

    • Remove the flask from the glovebox and connect it to a Schlenk line.

    • Add 25 mL of anhydrous, degassed toluene via cannula.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously under a positive pressure of argon for 24 hours.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

    • Stir for 15 minutes.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure N-(6,9-diphenyl-9H-carbazol-3-yl)-N,N-diphenylamine as a white to off-white solid.

Application in Charge Transport Materials

The synthesized N-(6,9-diphenyl-9H-carbazol-3-yl)-N,N-diphenylamine is a prime candidate for a hole transport material in OLEDs. The incorporation of the diphenylamino group at the 3-position of the 6,9-diphenyl-9H-carbazole core creates a molecule with a delocalized π-electron system, which is essential for efficient charge transport.[11]

Structure-Property Relationships

Structure_Property cluster_structure Molecular Structure cluster_properties Charge Transport Properties A 6,9-Diphenyl-9H-carbazole Core C High Hole Mobility A->C D Good Thermal Stability A->D B Diphenylamino Substituent B->C E Amorphous Film Formation B->E G Enhanced OLED Performance C->G D->G E->G F Suitable HOMO Level F->G

Sources

Application Notes & Protocols: The Role of 3-Bromo-6,9-diphenyl-9H-carbazole in High-Efficiency Blue Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The development of stable, efficient, and deep-blue phosphorescent organic light-emitting diodes (PhOLEDs) remains a critical challenge in display and lighting technology. The primary obstacle lies in the requirement for host materials with sufficiently high triplet energy (ET) to confine excitons on the blue phosphorescent guest emitter, preventing efficiency roll-off and ensuring color purity. This document provides a detailed technical guide on the application of 3-Bromo-6,9-diphenyl-9H-carbazole, a specialized carbazole derivative, as a high-performance host material for blue PhOLEDs. We will explore the molecular design principles, the causality behind its effectiveness, and provide detailed protocols for its synthesis and integration into a multilayer OLED device.

Introduction: The Blue Phosphor Challenge

Phosphorescent OLEDs have revolutionized the display industry by achieving theoretical internal quantum efficiencies (IQE) of up to 100%, a significant leap from the 25% limit of fluorescent emitters.[1] This is accomplished by harvesting both singlet (25%) and triplet (75%) excitons for light emission. While green and red PhOLEDs are now commercially mature, blue variants have lagged due to the inherent difficulty in developing materials that meet the stringent requirements for blue emission.[2]

A stable and efficient blue PhOLED necessitates a host material with a triplet energy level significantly higher than that of the blue phosphorescent dopant (typically >2.8 eV) to ensure effective energy transfer to the guest and prevent reverse energy transfer that quenches the emission.[1] Carbazole and its derivatives have emerged as a foundational class of materials for this purpose due to their wide bandgap, high triplet energies, and excellent hole-transporting properties.[3][4][5][6]

3-Bromo-6,9-diphenyl-9H-carbazole is a strategically designed molecule that leverages the inherent advantages of the carbazole core while incorporating specific functional groups to optimize its performance as a host material.

Molecular Design & Functionality

The efficacy of 3-Bromo-6,9-diphenyl-9H-carbazole stems from the synergistic contribution of its constituent parts:

  • Carbazole Core: The fundamental building block, the 9H-carbazole unit, is known for its high triplet energy, good thermal stability, and preferential hole-transporting characteristics.[5][6]

  • N-Phenyl Group (at position 9): This group helps to disrupt intermolecular packing, which enhances the material's morphological stability and prevents crystallization in thin films. It also modulates the electronic properties of the carbazole unit.

  • Bromo and Phenyl Groups (at positions 3 and 6): The substitution at the 3 and 6 positions of the carbazole core is critical. The bulky phenyl group further enhances thermal and morphological stability. The bromo-substitution at the 3-position serves two key purposes: it electronically modifies the carbazole core to maintain a high triplet energy and provides a reactive site for further chemical modification to create even more complex host structures.[7] Blocking this position also reduces the likelihood of oxidative degradation or the formation of low-energy excimers during device operation.[7]

Below is a diagram illustrating the logical relationship between the molecular structure and its resulting properties, which make it an excellent host for blue PhOLEDs.

cluster_0 Molecular Structure: 3-Bromo-6,9-diphenyl-9H-carbazole cluster_1 Resulting Properties cluster_2 Device Performance Outcome A Carbazole Core P1 High Triplet Energy (ET > 2.8 eV) A->P1 Wide Bandgap P2 Good Hole Transport Mobility A->P2 B N-Phenyl Group (Pos. 9) P4 Excellent Morphological Stability B->P4 Steric Hindrance C Bromo & Phenyl Groups (Pos. 3 & 6) C->P1 Electronic Tuning P3 High Thermal Stability (High Tg) C->P3 Increased Rigidity C->P4 O1 High Efficiency Blue PhOLED P1->O1 P2->O1 P3->O1 P4->O1 P5 Balanced Charge Injection/Transport P5->O1

Caption: Structure-Property Relationship of the Host Material.

Synthesis & Material Properties

The synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole can be achieved through multi-step reactions, typically involving bromination and subsequent arylation of a carbazole precursor.

Protocol 1: Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole

This protocol is a representative synthesis; specific reagents and conditions may be optimized.

  • Step 1: Phenylation of Carbazole.

    • To a solution of 9H-carbazole in a suitable solvent like DMF, add a base such as potassium hydroxide (KOH).

    • Add iodobenzene and a copper catalyst.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, perform an aqueous workup and extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the crude product by column chromatography to obtain 9-phenyl-9H-carbazole.

  • Step 2: Bromination of 9-phenyl-9H-carbazole.

    • Dissolve 9-phenyl-9H-carbazole in a solvent like dichloromethane or DMF.

    • Slowly add N-Bromosuccinimide (NBS) in the dark at room temperature.[8]

    • Stir the mixture for several hours.[8]

    • Upon completion, quench the reaction and extract the product.

    • Purify the resulting solid via column chromatography to yield 3-bromo-9-phenyl-9H-carbazole.

  • Step 3: Suzuki Coupling for Final Product.

    • Combine 3-bromo-9-phenyl-9H-carbazole, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture like toluene/water.

    • Heat the reaction mixture under an inert atmosphere (e.g., Argon) for 12-24 hours.

    • After cooling, perform an extraction with an organic solvent and wash with brine.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the final product, 3-Bromo-6,9-diphenyl-9H-carbazole, by column chromatography and recrystallization.

Table 1: Key Physicochemical Properties
PropertyValueSource
CAS Number 1160294-85-8[8][9]
Molecular Formula C₂₄H₁₆BrN[8][9]
Molecular Weight 398.3 g/mol [8][9]
Melting Point 143.0 to 147.0 °C[9]
Triplet Energy (E_T) ~2.8 - 2.9 eV (Estimated)[1][3][10]
HOMO Level ~5.4 eV[1]
LUMO Level ~1.9 eV[1]

Application in Blue PhOLEDs: Device Fabrication & Characterization

The primary role of 3-Bromo-6,9-diphenyl-9H-carbazole is as the host material in the emissive layer (EML) of a PhOLED. It is co-evaporated with a blue phosphorescent guest dopant, such as Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic).

Device Architecture and Energy Cascade

A typical multilayer PhOLED structure is designed to ensure efficient injection, transport, and recombination of charges within the emissive layer. The diagram below shows a standard device stack and the corresponding energy level alignment, illustrating the principle of exciton confinement.

Caption: Typical PhOLED architecture and energy level alignment.

Protocol 2: Fabrication of a Blue PhOLED Device

This protocol describes a standard vacuum thermal evaporation process.

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10 minutes to increase the work function of the ITO and improve hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Deposit the following layers sequentially:

      • Hole Injection Layer (HIL): 30 nm of HAT-CN.[1]

      • Hole Transport Layer (HTL): 20 nm of TAPC (1,1-bis[(di-4-tolylamino)phenyl]cyclohexane).[1]

      • Emissive Layer (EML): 30 nm of 3-Bromo-6,9-diphenyl-9H-carbazole (host) co-deposited with 15 wt% FIrpic (guest). The deposition rates should be carefully controlled to achieve the desired doping concentration.

      • Electron Transport Layer (ETL): 20 nm of Bphen (4,7-diphenyl-1,10-phenanthroline).[1]

  • Cathode Deposition:

    • Deposit a 1 nm layer of Lithium Fluoride (LiF) as an Electron Injection Layer (EIL).[1]

    • Deposit a 100 nm layer of Aluminum (Al) as the cathode.[1]

  • Encapsulation:

    • Without breaking vacuum, transfer the device to a nitrogen-filled glovebox.

    • Encapsulate the device using a glass lid and UV-cured epoxy to protect the organic layers from oxygen and moisture.

Protocol 3: Device Characterization
  • J-V-L Measurement: Use a source meter (e.g., Keithley 2400) and a photometer/spectroradiometer (e.g., Minolta CS-100) to measure the current density-voltage-luminance characteristics of the device.[1]

  • Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage using the spectroradiometer. From this, determine the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Efficiency Calculation: Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data and the EL spectrum.

Table 2: Representative Performance of a Blue PhOLED

The following data represents typical performance metrics achievable with a well-optimized blue PhOLED using a high-quality carbazole-based host system.

Performance MetricTypical Value
Turn-on Voltage (@ 1 cd/m²) 3.0 - 4.0 V
Max. External Quantum Efficiency (EQE) > 20%
Max. Current Efficiency > 23 cd/A
Max. Power Efficiency > 24 lm/W
CIE Coordinates (x, y) (0.14, 0.16)
Emitter FIrpic

(Data compiled from representative devices using similar host materials).[1][2][3][11]

Conclusion

3-Bromo-6,9-diphenyl-9H-carbazole represents a highly effective molecular design for host materials in blue phosphorescent OLEDs. Its high triplet energy ensures efficient exciton confinement on the blue emitter, while the bulky phenyl substituents provide the necessary thermal and morphological stability for long operational lifetimes. The protocols outlined in this document provide a framework for the synthesis, device fabrication, and characterization of high-efficiency blue PhOLEDs utilizing this advanced host material. Further research may involve modifying the 3-position bromine for the development of even more sophisticated bipolar host materials with improved charge balance.

References

Application Notes and Protocols for 3-Bromo-6,9-diphenyl-9H-carbazole in Solution-Processed Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Bromo-6,9-diphenyl-9H-carbazole in Next-Generation Organic Electronics

Carbazole derivatives are a cornerstone in the field of organic electronics, celebrated for their robust thermal stability, excellent hole-transporting capabilities, and versatile functionalization, which allows for the fine-tuning of their electronic properties.[1][2] Among these, 3-Bromo-6,9-diphenyl-9H-carbazole emerges as a pivotal molecular building block, particularly for materials deployed in solution-processed organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1][3] Its strategic design, featuring a carbazole core with diphenyl substitution at the 6 and 9 positions and a bromo-functionalization at the 3-position, offers a unique combination of high solubility in common organic solvents, a high glass transition temperature for morphological stability, and a reactive site for further molecular elaboration.

The phenyl groups at the 9-position enhance the solubility and prevent undesirable aggregation, which is crucial for forming uniform, high-quality thin films via solution-based methods like spin-coating and inkjet printing.[4] The bromo-substituent serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of more complex, high-performance hole-transporting materials (HTMs) or emissive host materials.[5][6] This guide provides detailed application notes and protocols for the effective utilization of 3-Bromo-6,9-diphenyl-9H-carbazole in the fabrication of solution-processed organic electronic devices, with a focus on its application as a hole-transporting layer (HTL) in OLEDs.

Material Properties and Characteristics

A comprehensive understanding of the material's properties is fundamental to its successful application. The key physical and chemical characteristics of 3-Bromo-6,9-diphenyl-9H-carbazole are summarized below.

PropertyValueSource
CAS Number 1160294-85-8[7][8][9]
Molecular Formula C24H16BrN[7][8][9]
Molecular Weight 398.29 g/mol [7][9]
Melting Point 143.0 to 147.0 °C[7][8][9]
Appearance White to off-white powder/crystal[9]
Solubility Soluble in common organic solvents such as toluene, chloroform, and chlorobenzene.[9]

Core Application: Solution-Processed Hole-Transporting Layer (HTL) for OLEDs

3-Bromo-6,9-diphenyl-9H-carbazole can be effectively utilized as a hole-transporting material in a multi-layer OLED stack. Its primary function is to facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide, ITO) and their transport to the emissive layer (EML), while simultaneously blocking the leakage of electrons from the EML to the anode. This confinement of charge carriers within the emissive layer enhances the probability of radiative recombination, thereby improving the device's efficiency.

Device Architecture and Energy Level Diagram

A typical solution-processed OLED architecture incorporating 3-Bromo-6,9-diphenyl-9H-carbazole as the HTL is as follows:

ITO / PEDOT:PSS / 3-Bromo-6,9-diphenyl-9H-carbazole (HTL) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / LiF / Al

The following diagram illustrates the energy level alignment in such a device, showcasing the stepwise charge injection and transport pathway.

G cluster_anode Anode Side cluster_cathode Cathode Side Anode ITO PEDOT_PSS PEDOT:PSS (HIL) Anode->PEDOT_PSS Hole Injection HTL 3-Bromo-6,9-diphenyl-9H-carbazole (HTL) PEDOT_PSS->HTL EML Emissive Layer (EML) HTL->EML Hole Transport ETL Electron-Transporting Layer (ETL) EML->ETL Electron Transport LiF LiF (EIL) ETL->LiF Cathode Al LiF->Cathode Electron Injection G sub_clean 1. Substrate Cleaning uv_ozone 2. UV-Ozone Treatment sub_clean->uv_ozone pedot_spin 3. PEDOT:PSS Deposition (Spin-coating) uv_ozone->pedot_spin pedot_anneal 4. PEDOT:PSS Annealing pedot_spin->pedot_anneal htl_spin 5. HTL Deposition (Spin-coating) pedot_anneal->htl_spin htl_anneal 6. HTL Annealing htl_spin->htl_anneal eml_spin 7. EML Deposition (Spin-coating) htl_anneal->eml_spin eml_anneal 8. EML Annealing eml_spin->eml_anneal thermal_evap 9. Cathode Deposition (Thermal Evaporation) eml_anneal->thermal_evap encap 10. Encapsulation thermal_evap->encap

Caption: Workflow for the fabrication of a solution-processed OLED.

Step-by-Step Procedure:

  • Substrate Preparation: a. Clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). b. Dry the substrates with a nitrogen gun and bake in an oven at 120 °C for 15 minutes. c. Treat the ITO surface with UV-Ozone for 10-15 minutes to improve its work function and enhance hole injection.

  • Hole-Injection Layer (HIL) Deposition: a. Transfer the substrates to a nitrogen-filled glovebox. b. Spin-coat the PEDOT:PSS dispersion at 3000-4000 rpm for 60 seconds to achieve a film thickness of 30-40 nm. c. Anneal the substrates on a hotplate at 140 °C for 15 minutes inside the glovebox.

  • Hole-Transporting Layer (HTL) Deposition: a. Allow the substrates to cool to room temperature. b. Spin-coat the prepared 3-Bromo-6,9-diphenyl-9H-carbazole solution (8 mg/mL in toluene) at 2000-3000 rpm for 60 seconds. This should yield a film thickness of approximately 30-50 nm. c. Anneal the film at 90 °C for 10 minutes to remove residual solvent.

  • Emissive Layer (EML) Deposition: a. Prepare the EML solution (e.g., CBP:Ir(ppy)3 in a 94:6 weight ratio in chlorobenzene at a total concentration of 10 mg/mL). b. Spin-coat the EML solution onto the HTL at 1500-2500 rpm for 60 seconds. c. Anneal the film at 90 °C for 10 minutes.

  • Cathode Deposition: a. Transfer the substrates to a high-vacuum thermal evaporation chamber. b. Deposit a 1 nm layer of LiF at a rate of 0.1 Å/s. c. Deposit a 100 nm layer of Al at a rate of 1-2 Å/s.

  • Encapsulation: a. Transfer the completed devices back to the glovebox. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.

Expected Performance and Characterization

While specific performance data for devices using 3-Bromo-6,9-diphenyl-9H-carbazole as the primary HTL is not extensively published, we can extrapolate expected performance based on similar carbazole derivatives used in solution-processed OLEDs. [10][11]

Device Parameter Expected Performance Range
Turn-on Voltage 3.0 - 5.0 V
Maximum Luminance > 1000 cd/m²
Current Efficiency 5 - 15 cd/A
External Quantum Efficiency (EQE) 3 - 8 %

| Electroluminescence Peak | Dependent on the EML |

The performance of the fabricated devices should be characterized by measuring their current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. The electroluminescence spectrum can be measured with a spectrometer.

Troubleshooting and Optimization

  • Poor Film Quality: If the spin-coated films are not uniform, consider adjusting the solution concentration, spin speed, or trying a different solvent. Incomplete dissolution or particulate contamination can also be a cause; ensure proper filtration.

  • High Turn-on Voltage: This may indicate poor charge injection. Ensure proper cleaning and UV-Ozone treatment of the ITO. The thickness of the HTL can also be optimized; a thicker layer may increase the driving voltage.

  • Low Efficiency: Inefficient charge balance is a common cause of low efficiency. The relative thicknesses of the HTL and ETL can be adjusted to improve the confinement of excitons in the EML. The choice of EML host and dopant, and their concentrations, are also critical.

Conclusion

3-Bromo-6,9-diphenyl-9H-carbazole is a valuable and versatile material for the fabrication of solution-processed organic electronic devices. Its excellent solubility and thermal properties, combined with its favorable electronic characteristics for hole transport, make it an ideal candidate for use in high-performance OLEDs and other organic electronic applications. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this promising carbazole derivative. Further optimization of solution concentrations, film thicknesses, and device architecture will undoubtedly lead to further improvements in device performance.

References

  • Montes, R. O., et al. (2018). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. National Institutes of Health (NIH). Retrieved from [Link]

  • Kaliyappan, K., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. Office of Scientific and Technical Information (OSTI.GOV). Retrieved from [Link]

  • Dhineshkumar, E., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. National Institutes of Health (NIH). Retrieved from [Link]

  • Mimaite, V., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. MDPI. Retrieved from [Link]

  • Kim, T. Y., et al. (2018). 3,3′-Bicarbazole-Based Host Molecules for Solution-Processed Phosphorescent OLEDs. MDPI. Retrieved from [Link]

  • Wu, K.-C., et al. (2012). N-heterocyclic carbazole-based hosts for simplified single-layer phosphorescent OLEDs with high efficiencies. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Key performance data for the OLED devices. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved from [Link]

  • Guanmat Optoelectronic materials, Inc. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole. Retrieved from [Link]

  • ACS Publications. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. Retrieved from [Link]

  • ChemSrc. (2022). 3-Bromo-6,9-diphenyl-9H-carbazole. Retrieved from [Link]

  • Radhakrishna, K., et al. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2023). A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Carbazole Dendrimers as Solution-Processed High Tg Amorphous Hole-Transporting Materials for Electroluminescent Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbazole-Based Hole-Transport Materials for Efficient Solid-State Dye-Sensitized Solar Cells and Perovskite Solar Cells. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of Carbazole Core-based Small Molecular-Hole-transporting Materials for Red Phosphorescent OLEDs. Retrieved from [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (n.d.). A solution-processable host material of 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene and its application in organic light-emitting diodes employing thermally activated delayed fluorescence. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Dendritic Carbazole Derivatives from 3-Bromo-6,9-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced materials for organic electronics and photonics.

Introduction: The Rising Prominence of Dendritic Carbazole Derivatives

Carbazole-based materials are at the forefront of innovation in organic electronics, prized for their exceptional hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1] Dendritic architectures of these molecules, in particular, offer a unique combination of a well-defined molecular structure, high solubility, and excellent film-forming capabilities, making them prime candidates for a range of applications including organic light-emitting diodes (OLEDs), solar cells, and sensors.[1][2][3][4] The strategic functionalization of the carbazole core allows for precise tuning of their electronic and optical properties.[1][2]

This application note provides a comprehensive guide to the synthesis of dendritic carbazole derivatives, utilizing 3-Bromo-6,9-diphenyl-9H-carbazole as a versatile starting material. We will delve into the strategic selection of palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to construct these intricate macromolecular structures. Detailed, field-tested protocols for the synthesis and characterization of these compounds are provided to enable researchers to reliably reproduce and adapt these methods for their specific needs.

Synthetic Strategies: A Tale of Two Couplings

The construction of dendritic carbazoles from 3-Bromo-6,9-diphenyl-9H-carbazole hinges on the iterative formation of carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds. The two most powerful and versatile methods for achieving this are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these two reactions is dictated by the desired final structure of the dendrimer, specifically the nature of the linkage between carbazole units.

Suzuki-Miyaura Coupling for C-C Linkages: The Suzuki coupling is the reaction of choice for creating direct C-C bonds between aromatic rings, in this case, linking carbazole moieties or attaching other aryl groups to the carbazole core.[5] The reaction typically involves the palladium-catalyzed coupling of our starting material, an aryl halide (3-Bromo-6,9-diphenyl-9H-carbazole), with an organoboron compound, such as a boronic acid or ester. The key advantages of the Suzuki coupling are its tolerance to a wide range of functional groups, the commercial availability of a vast library of boronic acids, and generally high yields.[5]

Buchwald-Hartwig Amination for C-N Linkages: For the synthesis of dendrimers where carbazole units are linked via nitrogen atoms, the Buchwald-Hartwig amination is the unparalleled method.[6][7][8][9][10] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[6] In the context of our work, this allows for the coupling of 3-Bromo-6,9-diphenyl-9H-carbazole with another carbazole molecule (acting as the amine) or other amine-containing building blocks. The development of sophisticated phosphine ligands has greatly expanded the scope and efficiency of this reaction, enabling the coupling of a wide variety of amines and aryl halides under relatively mild conditions.[6][7][9]

Experimental Protocols

Synthesis of the Starting Material: 3-Bromo-6,9-diphenyl-9H-carbazole

A common route to synthesize 3-Bromo-6,9-diphenyl-9H-carbazole involves the bromination of a suitable carbazole precursor. A general procedure is outlined below.[11][12]

Protocol 1: Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole

Step Procedure Notes
1 Dissolve 6,9-diphenyl-9H-carbazole (1 equivalent) in a suitable solvent such as dichloromethane or dimethylformamide (DMF) in a round-bottom flask.Ensure the starting material is fully dissolved.
2 Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.The reaction is typically exothermic; maintain the temperature with a water bath if necessary.
3 Stir the reaction mixture at room temperature for 3-8 hours.Monitor the reaction progress by thin-layer chromatography (TLC).
4 Upon completion, pour the reaction mixture into water to precipitate the crude product.The white precipitate is the desired product.
5 Filter the precipitate and wash with water.This removes any remaining DMF and succinimide.
6 Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.The final product should be a white solid.

Characterization Data for 3-Bromo-6,9-diphenyl-9H-carbazole:

Technique Expected Result
¹H NMR Aromatic protons in the expected regions, with characteristic splitting patterns.
¹³C NMR Resonances corresponding to the carbazole and phenyl carbons.
Mass Spec. Molecular ion peak corresponding to the expected mass (C₂₄H₁₆BrN).[11]
Synthesis of a First-Generation Dendrimer via Suzuki Coupling

This protocol describes the synthesis of a G1 dendrimer where two carbazole units are linked via a C-C bond.

Protocol 2: Suzuki Coupling for G1 Dendrimer Synthesis

Step Procedure Notes
1 In a Schlenk flask, combine 3-Bromo-6,9-diphenyl-9H-carbazole (1 equivalent), a suitable carbazole boronic acid derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (3 equivalents).Ensure the flask is under an inert atmosphere (e.g., argon or nitrogen).
2 Add a degassed solvent system, typically a mixture of toluene and water.Degassing is crucial to prevent oxidation of the catalyst.
3 Heat the reaction mixture to reflux (around 100-110 °C) and stir for 12-24 hours.Monitor the reaction progress by TLC.
4 After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).The organic layer will contain the desired product.
5 Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.This removes any remaining base and water.
6 Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel.A gradient elution with hexane and ethyl acetate is often effective.

Expected Yield: 70-90%

Synthesis of a First-Generation Dendrimer via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a G1 dendrimer with a C-N linkage between two carbazole moieties.

Protocol 3: Buchwald-Hartwig Amination for G1 Dendrimer Synthesis

Step Procedure Notes
1 In a dry Schlenk flask, combine 3-Bromo-6,9-diphenyl-9H-carbazole (1 equivalent), a carbazole derivative with a free N-H (1.2 equivalents), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like XPhos (0.04 equivalents), and a strong base such as sodium tert-butoxide (NaOtBu) (1.5 equivalents).The choice of ligand is critical for reaction efficiency.[7]
2 Add a dry, degassed solvent such as toluene or dioxane.The reaction is sensitive to air and moisture.
3 Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.Monitor the reaction progress by TLC.
4 After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.This neutralizes the strong base.
5 Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous MgSO₄.Standard workup procedure.
6 Concentrate the organic layer and purify the crude product by column chromatography.The purified product is typically a white or off-white solid.

Expected Yield: 65-85%

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described above.

Suzuki_Coupling_Workflow start 3-Bromo-6,9-diphenyl- 9H-carbazole reagents Carbazole Boronic Acid Pd(PPh3)4, K2CO3 Toluene/Water start->reagents + reaction Suzuki Coupling (Reflux, 12-24h) reagents->reaction workup Workup & Purification reaction->workup product G1 Dendrimer (C-C Linkage) workup->product

Caption: Workflow for G1 Dendrimer Synthesis via Suzuki Coupling.

Buchwald_Hartwig_Workflow start 3-Bromo-6,9-diphenyl- 9H-carbazole reagents Carbazole (N-H) Pd2(dba)3, XPhos, NaOtBu Toluene start->reagents + reaction Buchwald-Hartwig Amination (80-110°C, 12-24h) reagents->reaction workup Workup & Purification reaction->workup product G1 Dendrimer (C-N Linkage) workup->product

Caption: Workflow for G1 Dendrimer Synthesis via Buchwald-Hartwig Amination.

Characterization of Dendritic Carbazole Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized dendrimers. A combination of spectroscopic and analytical techniques is typically employed.

Technique Purpose Key Observations
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and purity assessment.Disappearance of the C-Br signal and appearance of new aromatic signals corresponding to the coupled carbazole units.
Mass Spectrometry (HRMS) Confirmation of molecular weight and elemental composition.Observation of the molecular ion peak with the correct mass and isotopic distribution.
FT-IR Spectroscopy Identification of functional groups.Characteristic C-N and C-H stretching vibrations of the aromatic rings.
UV-Vis Spectroscopy Investigation of electronic absorption properties.Strong absorption bands in the UV region corresponding to π-π* transitions of the carbazole chromophores.[13]
Fluorescence Spectroscopy Evaluation of emission properties.Emission spectra revealing the photoluminescence characteristics of the dendrimers, often in the blue or green region.[2][13]
Cyclic Voltammetry (CV) Determination of electrochemical properties (HOMO/LUMO levels).Reversible oxidation waves indicating the stability of the radical cations, crucial for hole-transporting materials.[14]
Thermal Analysis (TGA/DSC) Assessment of thermal stability and glass transition temperature (Tg).High decomposition temperatures and Tg values, indicating good thermal stability for device applications.[3]

Applications in Drug Development and Organic Electronics

Dendritic carbazole derivatives are not only fascinating from a synthetic perspective but also possess a wealth of properties that make them highly attractive for various applications.

  • Organic Light-Emitting Diodes (OLEDs): Their excellent hole-transporting capabilities and high triplet energies make them ideal as host materials for phosphorescent OLEDs (PhOLEDs) and as emitters for thermally activated delayed fluorescence (TADF) OLEDs.[4][15][16] The dendritic structure helps to prevent aggregation-caused quenching, leading to higher device efficiencies.

  • Photovoltaics: In organic solar cells, carbazole dendrimers can function as efficient donor materials due to their broad absorption and good hole mobility.[1]

  • Sensors: The photophysical properties of these dendrimers can be sensitive to their environment, making them suitable for use in chemical and biological sensors.

  • Drug Delivery: While less explored, the well-defined, multi-functional nature of dendrimers presents opportunities for their use as nanocarriers in targeted drug delivery systems.

Conclusion

The synthesis of dendritic carbazole derivatives from 3-Bromo-6,9-diphenyl-9H-carbazole via Suzuki and Buchwald-Hartwig cross-coupling reactions offers a versatile and powerful platform for the creation of advanced functional materials. The protocols and characterization techniques detailed in this application note provide a solid foundation for researchers to explore this exciting class of compounds and unlock their potential in a wide range of scientific and technological fields.

References

  • Gong, X., et al. (2007). Investigating carbazole jacketed precursor dendrimers: sonochemical synthesis, characterization, and electrochemical crosslinking properties. Journal of the American Chemical Society, 129(41), 12537-48. Retrieved from [Link]

  • Gong, X., et al. (2007). Investigating Carbazole Jacketed Precursor Dendrimers: Sonochemical Synthesis, Characterization, and Electrochemical Crosslinking Properties. University of Houston. Retrieved from [Link]

  • MDPI. (2021). Dendritic Iron(III) Carbazole Complexes: Structural, Optical, and Magnetic Characteristics. Molecules, 26(16), 4995. Retrieved from [Link]

  • MDPI. (2023). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Molecules, 28(14), 5483. Retrieved from [Link]

  • ResearchGate. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry, 27(10), 1438-1453. Retrieved from [Link]

  • ResearchGate. (n.d.). A carbazole-based dendritic host material for efficient solution-processed blue phosphorescent OLEDs. Retrieved from [Link]

  • PubMed Central. (2021). Highly efficient carbazolylgold(iii) dendrimers based on thermally activated delayed fluorescence and their application in solution-processed organic light-emitting devices. Journal of Materials Chemistry C, 9(42), 15065-15074. Retrieved from [Link]

  • ResearchGate. (2007). Investigating Carbazole Jacketed Precursor Dendrimers: Sonochemical Synthesis, Characterization, and Electrochemical Crosslinking Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Carbazole Dendrimers as Solution-Processed High Tg Amorphous Hole-Transporting Materials for Electroluminescent Devices. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Progress in Chemistry. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved from [Link]

  • MDPI. (2021). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Molbank, 2021(4), M1298. Retrieved from [Link]

  • PubMed. (2009). Dendritic structure having a potential gradient: new synthesis and properties of carbazole dendrimers. Journal of the American Chemical Society, 131(6), 2244-51. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18015-18026. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(12), 5555-5669. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 8(1), 32-37. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis and fast electron-transfer reactions of fullerene–carbazole dendrimers with short linkages. New Journal of Chemistry, 38, 5635-5645. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 32. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and catalytic activity of DAB-dendrimer encapsulated Pd nanoparticles for the Suzuki coupling reaction. Retrieved from [Link]

  • PubMed Central. (2012). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Retrieved from [Link]

  • LookChem. (2022). 3-Bromo-6,9-diphenyl-9H-carbazole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 3-Bromo-6,9-diphenyl-9H-carbazole in device fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-6,9-diphenyl-9H-carbazole. This resource is designed for researchers and engineers encountering challenges with the solubility of this material during the solution-based fabrication of organic electronic devices. As a key building block in modern organic electronics, known for its excellent charge transport characteristics and thermal stability, achieving uniform, high-quality thin films is paramount for device performance.[1] This guide provides in-depth, experience-driven solutions to common solubility-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of 3-Bromo-6,9-diphenyl-9H-carbazole?

A1: 3-Bromo-6,9-diphenyl-9H-carbazole is a white to off-white crystalline powder.[2][3] It is reported to be soluble in toluene.[2][3] Generally, carbazole derivatives are processed using aromatic or chlorinated solvents like chloroform and chlorobenzene for thin-film deposition.[4]

Q2: Why is achieving good solubility so critical for this material?

A2: Consistent and complete solubility is the foundation for fabricating high-performance devices via solution processing (e.g., spin coating). Poor solubility leads to the formation of aggregates, pinholes, and non-uniform films.[5] These defects act as charge traps and quenching sites, severely degrading device efficiency, brightness, and operational lifetime. High-quality, amorphous thin films are essential for predictable and reproducible device performance.[6]

Q3: Can I use vacuum thermal evaporation to bypass solubility issues entirely?

A3: Yes, vacuum thermal evaporation is a common alternative for depositing thin films of organic materials and avoids the use of solvents.[4] It offers precise control over film thickness and high purity.[4] However, solution processing is often preferred for its potential in large-area, low-cost manufacturing.[5] This guide specifically focuses on troubleshooting for solution-based methodologies.

Q4: Does the purity of 3-Bromo-6,9-diphenyl-9H-carbazole affect its solubility?

A4: Absolutely. Sourcing high-purity material (>99%) is a critical first step.[7] Trace impurities from synthesis can significantly hinder dissolution and can compromise the performance of the final electronic components. Always verify the purity of your material before use.

Troubleshooting Guide: From Poor Solubility to Perfect Films

This section addresses specific problems you may encounter during your experiments. The following logical flow diagram outlines the general troubleshooting process.

G cluster_start Initial Problem cluster_steps Troubleshooting Steps cluster_end Desired Outcome start Poor Solubility: Material won't dissolve or forms precipitates purity Step 1: Verify Material Purity (>99% recommended) start->purity solvent Step 2: Optimize Solvent System purity->solvent Purity Confirmed concentration Step 3: Adjust Concentration solvent->concentration energy Step 4: Apply Energy (Heating & Sonication) concentration->energy filtration Step 5: Filter the Solution energy->filtration end_node Clear, Particulate-Free Solution Ready for Deposition filtration->end_node G cluster_workflow Solution Preparation Workflow weigh 1. Weigh Material Accurately weigh 3-Bromo-6,9-diphenyl-9H-carbazole in a clean vial. add_solvent 2. Add Solvent Add the appropriate volume of high-purity solvent (e.g., chlorobenzene) for the target concentration (e.g., 10 mg/mL). weigh->add_solvent dissolve 3. Dissolve Place vial on a hotplate stirrer at 50°C. Stir until solute is visually dissolved. Sonicate for 15 min if needed. add_solvent->dissolve cool 4. Cool to Room Temp Turn off heat and allow the solution to cool to ambient temperature (approx. 30 min). Observe for any precipitation. dissolve->cool filtrate 5. Filter Draw the solution into a syringe and expel it through a 0.2 µm PTFE filter into a new, clean vial. cool->filtrate ready 6. Ready for Deposition The solution is now ready for spin coating or other deposition techniques. filtrate->ready

Caption: Step-by-step workflow for preparing a high-quality solution.

Methodology:

  • Preparation: In a clean, dry glass vial, accurately weigh the desired amount of 3-Bromo-6,9-diphenyl-9H-carbazole.

  • Solvent Addition: Add the calculated volume of high-purity solvent (e.g., chlorobenzene) to achieve your target concentration (e.g., for 10 mg, add 1 mL for a 10 mg/mL solution). Add a small magnetic stir bar.

  • Dissolution: Place the vial on a hotplate stirrer set to a moderate speed and a temperature of 50°C. Loosely cap the vial to minimize solvent evaporation. Allow it to stir until all solid material is visually dissolved. If dissolution is slow, place the vial in an ultrasonic bath for 15 minutes.

  • Cooling: Once dissolved, turn off the heat and let the solution cool to room temperature. It is critical to check that the material does not precipitate out during this step. If it does, the concentration is too high.

  • Filtration: Using a clean glass syringe, draw up the solution. Attach a 0.2 µm PTFE syringe filter to the tip and carefully dispense the filtered solution into a new, clean vial. [4]6. Use: The solution is now ready for device fabrication. Use it promptly to avoid potential degradation or solvent evaporation over time.

References
  • Martinez-Alonso, C., et al. (2021). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available at: [Link]

  • Sourcing Stream. (n.d.). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Available at: [Link]

  • Al-Yasari, A., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2024). Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs. ACS Publications. Available at: [Link]

  • Sourcing Stream. (n.d.). The Role of Carbazole Derivatives in Modern Organic Electronics. Available at: [Link]

  • ResearchGate. (n.d.). A carbazole-based dendritic host material for efficient solution-processed blue phosphorescent OLEDs | Request PDF. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). OLED Breakthroughs: The Crucial Role of 9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. Available at: [Link]

  • Chinese Chemical Society. (2019). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Available at: [Link]

  • CoLab. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Available at: [Link]

  • The Society of Vacuum Coaters. (n.d.). C-212 Troubleshooting for Thin Film Deposition Processes. Available at: [Link]

  • Biogrund. (n.d.). Top 10 Troubleshooting Guide Film Coating. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole. Available at: [Link]

Sources

Technical Support Center: Enhancing the Thermal Stability of 3-Bromo-6,9-diphenyl-9H-carbazole Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development and materials science working with 3-Bromo-6,9-diphenyl-9H-carbazole. The inherent thermal stability of the carbazole core is a significant asset, yet achieving optimal performance and device longevity requires a nuanced understanding of potential degradation pathways and stabilization strategies. This document provides in-depth, experience-driven guidance through frequently asked questions, a practical troubleshooting guide, and validated experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the thermal properties and stability of 3-Bromo-6,9-diphenyl-9H-carbazole.

Q1: What are the key thermal properties of 3-Bromo-6,9-diphenyl-9H-carbazole, and why are they important?

A1: The primary thermal metrics for any organic semiconductor are the decomposition temperature (Td), glass transition temperature (Tg), and melting temperature (Tm). These values dictate the material's operational window and processing parameters.

  • Decomposition Temperature (Td): This is the temperature at which the material begins to chemically break down. For carbazole derivatives, Td is typically high, often exceeding 400°C, indicating a robust molecular structure.[1]

  • Glass Transition Temperature (Tg): This is relevant for amorphous (non-crystalline) films. It's the temperature at which the material transitions from a rigid, glassy state to a more rubbery, viscous state. A high Tg is crucial for morphological stability in devices, as it prevents film deformation, crystallization, and layer intermixing under operational heat. Carbazole derivatives with rigid structures can exhibit Tg values above 130°C, and strategic molecular design can push this even higher.[1][2]

  • Melting Temperature (Tm): This is the temperature at which the crystalline solid form of the material melts into a liquid. The provided material has a reported melting point between 143.0 to 147.0 °C.[3]

Table 1: Representative Thermal Properties of Carbazole-Based Materials

PropertyTypical Value RangeSignificance in Application
Decomposition Temp. (Td) > 400 °CDefines the absolute upper limit for processing and operation. High Td indicates strong covalent bonds.
Glass Transition Temp. (Tg) 130 - 190 °CCritical for morphological stability of amorphous films; a high Tg prevents device failure from heat-induced structural changes.[1]
Melting Point (Tm) 143 - 147 °CImportant for melt-processing techniques and understanding crystalline behavior.[3]

Q2: What are the primary mechanisms of thermal degradation in materials based on 3-Bromo-6,9-diphenyl-9H-carbazole?

A2: While the carbazole core is robust, degradation typically occurs through several pathways, often accelerated by the combination of heat, electrical stress, and environmental factors:

  • Homolytic Bond Cleavage: The most cited degradation pathway involves the breaking of the weakest bonds within the molecule. In many carbazole-based host materials, this is the exocyclic Carbon-Nitrogen (C-N) bond, which can cleave under electrical stress or in an excited state, forming reactive radical species.[4][5] These radicals can then initiate further reactions, leading to the breakdown of the material and the formation of luminescence quenchers.[5]

  • Molecular Aggregation: Under thermal stress, molecules in an amorphous film can gain enough energy to rearrange into more ordered domains or aggregates.[4][6] While sometimes beneficial, uncontrolled aggregation can create grain boundaries that trap charge carriers or act as non-radiative recombination centers, ultimately lowering device efficiency.[5]

  • Oxidation: Exposure to residual oxygen or moisture, especially when combined with heat and/or UV light, can lead to photo-oxidative degradation. The carbazole nitrogen and electron-rich phenyl rings can be susceptible to attack, forming oxides that disrupt conjugation and introduce defects.[7][8]

Q3: How significantly does the initial purity of the material impact its final thermal stability?

A3: Purity is paramount. The thermal stability of the bulk material is often dictated by its weakest link. Trace impurities from the synthesis, such as unreacted starting materials, byproducts, or residual metal catalysts, can act as initiation sites for thermal degradation.[9] These impurities may have lower decomposition temperatures or catalyze degradation reactions, significantly reducing the overall stability of the material. For instance, residual palladium from coupling reactions or acidic/basic residues can compromise long-term performance. Therefore, rigorous purification is not just for achieving good electronic properties but is a critical step for ensuring thermal robustness.

Q4: Can thermal annealing improve the stability of films, and what are the associated risks?

A4: Yes, thermal annealing is a double-edged sword. When performed correctly, it can be highly beneficial.

  • Benefits: Annealing a thin film at a temperature below its Tg allows for controlled molecular rearrangement. This can relax mechanical stress, improve the interface contact with adjacent layers, and create a more ordered and densely packed film morphology, which can impede the diffusion of harmful species like water and oxygen.[10]

  • Risks: If the annealing temperature is too high (approaching or exceeding Tg) or the duration is too long, it can promote uncontrolled crystallization or aggregation.[11] This can lead to increased surface roughness and the formation of defects that degrade device performance.[12][13] The optimal annealing process must be carefully determined for each specific material and device architecture.

Section 2: Troubleshooting Guide for Thermal Instability

Use this guide to diagnose and resolve common issues encountered during experimentation.

Problem ObservedPotential Cause(s)Recommended Solution / Investigation
Inconsistent TGA/DSC Results 1. Impure sample (residual solvent, unreacted reagents).2. Improper sample preparation.3. Incorrect instrument parameters (e.g., heating rate too fast).1. Re-purify the material using the protocols below. Verify purity with NMR and HPLC.2. Ensure the sample is thoroughly dried under vacuum before analysis.3. Use a standard heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
Premature Device Failure or Rapid Luminance Decay Under Thermal Stress 1. Morphological Instability: Film crystallization or deformation (Tg is too low).2. Chemical Degradation: C-N bond cleavage or oxidation.3. Interfacial Failure: Delamination or reaction with adjacent layers (e.g., metal diffusion from the electrode).[4]1. Verify Tg of the material. If it's too low for the operating temperature, consider molecular design modifications.2. Operate in an inert atmosphere (glovebox) to rule out oxidation. If stability improves, encapsulation is critical.3. Incorporate a buffer layer between the carbazole material and the reactive electrode to prevent diffusion and chemical reactions.[14]
Visible Film Degradation (Crystallization, Haze, Discoloration) After Annealing 1. Annealing temperature is too high (exceeding Tg).2. Annealing time is excessive.3. Presence of impurities acting as nucleation sites.1. Optimize Annealing Protocol: Systematically decrease the annealing temperature in 10°C increments. Stay at least 20-30°C below the measured Tg.2. Reduce annealing time.3. Confirm Purity: Ensure the material is of the highest purity before film deposition.[9]
Poor Device Performance After Adding Stabilizers/Antioxidants 1. Phase Segregation: The additive is not miscible with the carbazole host.2. Electronic Disruption: The additive is interfering with charge transport or trapping excitons.3. Incorrect Concentration: Too much additive can disrupt film morphology and performance.1. Check Miscibility: Analyze blended films with AFM to look for phase separation.2. Choose Appropriate Additives: Select additives that do not have energy levels that would trap charges or quench luminescence.3. Optimize Concentration: Create a concentration gradient (e.g., 0.1% to 2% by weight) to find the optimal loading that improves stability without sacrificing initial efficiency.[15]

Section 3: Validated Experimental Protocols

These protocols provide step-by-step guidance for key processes to ensure material quality and stability.

Protocol 1: High-Purity Synthesis and Purification

The synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole typically involves bromination of a diphenyl-carbazole precursor. Purity is achieved through a multi-step purification process.

A. Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole [3]

  • Dissolution: Dissolve 1 equivalent of 6,9-diphenyl-9H-carbazole in dichloromethane (DCM) in a round-bottom flask.

  • Bromination: Slowly add 1 equivalent of N-Bromosuccinimide (NBS) to the solution.

  • Reaction: Stir the mixture at room temperature for 8-12 hours under the exclusion of light. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Once the reaction is complete, wash the mixture with purified water. Extract the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to obtain the crude product.

B. Purification Workflow

  • Scientist's Note: A single purification method is rarely sufficient. A combination of chromatography to remove structurally similar impurities and recrystallization to remove trace contaminants and achieve high crystalline order is recommended.

  • Column Chromatography: [16]

    • Stationary Phase: Silica gel.

    • Mobile Phase: Start with a non-polar solvent like hexane to elute non-polar impurities, then gradually increase the polarity by adding ethyl acetate or DCM to elute the desired product.

    • Rationale: This step effectively separates the product from unreacted starting materials and over-brominated byproducts based on their differing polarities.

    • Validation: Collect fractions and verify their contents using TLC. Combine the pure fractions and evaporate the solvent.

  • Recrystallization: [9][17]

    • Solvent Selection: Choose a solvent system in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. A common choice for carbazole derivatives is a mixture like Toluene/Ethanol or DMF/water.[9][17]

    • Procedure: a. Dissolve the chromatography-purified product in a minimal amount of the hot solvent (or primary solvent). b. If using a co-solvent, add the second solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation. d. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. e. Dry the purified crystals under high vacuum.

    • Validation: Confirm the purity of the final product using ¹H NMR, ¹³C NMR, and HPLC (>99.5%). Measure the melting point; a sharp melting point indicates high purity.

Protocol 2: Thermal Characterization Workflow

This workflow ensures accurate determination of Td and Tg.

  • Sample Preparation: Place 5-10 mg of the highly purified, vacuum-dried material into a clean aluminum TGA or DSC pan.

  • TGA Analysis (for Td):

    • Place the pan in the TGA instrument.

    • Purge with nitrogen gas (flow rate ~20 mL/min).

    • Heat the sample from room temperature to 600 °C at a rate of 10 °C/min.

    • Determine Td as the temperature at which 5% weight loss occurs.

  • DSC Analysis (for Tg):

    • Place the pan in the DSC instrument.

    • Purge with nitrogen gas.

    • Perform a heat-cool-heat cycle:

      • First Heat: Heat from room temperature to a temperature above Tm (e.g., 180 °C) at 10 °C/min to erase the material's thermal history.

      • Cool: Cool the sample rapidly to below the expected Tg (e.g., 0 °C).

      • Second Heat: Heat the sample again at 10 °C/min. The Tg will appear as a step-like transition in the heat flow curve during this second heating scan.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Prep Place 5-10mg of purified material in crucible TGA_Heat Heat to 600°C at 10°C/min Prep->TGA_Heat DSC_Heat1 1st Heat Scan (erase thermal history) Prep->DSC_Heat1 TGA_Result Determine Td (5% weight loss) TGA_Heat->TGA_Result DSC_Cool Rapid Cool DSC_Heat1->DSC_Cool DSC_Heat2 2nd Heat Scan DSC_Cool->DSC_Heat2 DSC_Result Determine Tg (step transition) DSC_Heat2->DSC_Result

Caption: Workflow for Thermal Characterization.

Section 4: Advanced Strategies for Stability Enhancement

Beyond purification and processing, additives can be used to actively combat degradation.

Incorporating Antioxidant Additives

Rationale: Many degradation pathways involve radical chain reactions initiated by oxygen.[8] Antioxidants are molecules that can terminate these chain reactions by scavenging the reactive radicals, thus protecting the host material.[7][18] Hindered phenolic antioxidants are a common choice for organic electronics.

Protocol for Blending:

  • Selection: Choose an antioxidant that is soluble in the same solvent as the carbazole material (e.g., dibutylhydroxytoluene - BHT).

  • Solution Preparation: Prepare a stock solution of the carbazole material in a suitable solvent (e.g., chlorobenzene, toluene).

  • Doping: Add the antioxidant to the solution at a low concentration (e.g., 0.5% by weight relative to the carbazole material).

  • Homogenization: Stir or sonicate the mixture to ensure the antioxidant is fully dissolved and evenly dispersed.

  • Film Deposition: Use the resulting solution for spin-coating or other deposition techniques as usual.

  • Evaluation: Fabricate devices with and without the antioxidant and compare their operational lifetime under accelerated aging conditions (e.g., continuous operation at 65°C).[11][19]

G cluster_degradation Degradation Chain Reaction cluster_inhibition Antioxidant Inhibition P Carbazole Material (P-H) P_rad Reactive Radical (P●) P->P_rad Heat, Light POO_rad Peroxy Radical (POO●) P_rad->POO_rad + O2 O2 O2 POO_rad->P_rad + P-H Degraded Degraded Product POO_rad->Degraded AH Antioxidant (A-H) A_rad Stable Radical (A●) AH->A_rad - H● P_rad2 Reactive Radical (P●) PH Restored Material (P-H) P_rad2->PH + A-H

Caption: Antioxidant mechanism for terminating radical degradation.

References

  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials | Request PDF. (n.d.). ResearchGate. [Link]

  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. (2015). ACS Publications. [Link]

  • Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. (2024). NIH. [Link]

  • Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes | Request PDF. (n.d.). ResearchGate. [Link]

  • Enhancing Thermal Stability of Perovskite Solar Cells through Thermal Transition and Thin Film Crystallization Engineering of Polymeric Hole Transport Layers. (2024). ACS Energy Letters. [Link]

  • Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials. (2016). ACS Publications. [Link]

  • Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. (2019). ACS Publications. [Link]

  • Research on purification of refined carbazole and anthracene by Solvent crystallization. (2016). Atlantis Press. [Link]

  • Process of purifying carbazole. (1928).
  • Preparation and property analysis of antioxidant of carbazole derivatives. (2024). NIH. [Link]

  • The Role of Antidegradants in Enhancing Material Longevity. (2024). Medium. [Link]

  • Improvement of Thermal Stability and Photoelectric Performance of Cs2PbI2Cl2/CsPbI2.5Br0.5 Perovskite Solar Cells by Triple-Layer Inorganic Hole Transport Materials. (2024). MDPI. [Link]

  • Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq 3 :C 60 blend Thin Films. (2019). ResearchGate. [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). RSC Publishing. [Link]

  • Annealing effect on the structural and Morphological properties of Organic Semiconductor Alq3:C60 blend Thin Films. (2018). Iraqi Journal of Science. [Link]

  • Antioxidant Additive with a High Dielectric Constant for High Photo‐Oxidative Stabilization of Organic Solar Cells without Almost Sacrificing Initial High Efficiencies. (n.d.). ResearchGate. [Link]

  • The effect of annealing on the surface morphology and microstructure of... (n.d.). ResearchGate. [Link]

  • Antioxidant. (n.d.). Wikipedia. [Link]

  • Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. (2023). NIH. [Link]

  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Molecular design tactics enhancing the negative polaron stability of a p-type host for long device lifetime by fusion of carbazole with furan. (2021). Journal of Materials Chemistry C (RSC Publishing). [Link]

Sources

Technical Support Center: Degradation Mechanisms of 3-Bromo-6,9-diphenyl-9H-carbazole in Operating OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers and scientists working with 3-Bromo-6,9-diphenyl-9H-carbazole and related carbazole derivatives in Organic Light-Emitting Diodes (OLEDs). This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you diagnose and understand the degradation mechanisms affecting your devices.

Troubleshooting Guide: Diagnosing Device Instability

This section addresses specific issues encountered during the operation of OLEDs incorporating 3-Bromo-6,9-diphenyl-9H-carbazole.

Question 1: My device exhibits a rapid decrease in luminance and a shorter-than-expected operational lifetime. What are the likely causes and how can I investigate them?

Answer: Rapid luminance decay is a primary indicator of accelerated material or device degradation. The root causes can be multifaceted, spanning from material purity to device architecture and operating conditions.

Initial Diagnostic Steps:

  • Verify Material Purity: Impurities within the 3-Bromo-6,9-diphenyl-9H-carbazole or other organic layers can act as charge traps or non-radiative recombination centers, accelerating degradation. These impurities can hinder the efficient movement of electrons and holes and serve as quenching sites for excitons.

    • Recommended Action: Confirm the purity of your material using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If significant impurities are detected, purify the material via sublimation or recrystallization.

  • Assess Environmental Contamination: Exposure to atmospheric oxygen and moisture is a well-known cause of extrinsic degradation, leading to the formation of "dark spots" and quenching of luminescence.[1]

    • Recommended Action: Inspect the device encapsulation for any visible defects or delamination. Ensure all fabrication and testing steps are performed in a controlled inert atmosphere (e.g., a nitrogen-filled glovebox) with low oxygen and water levels (<1 ppm).

  • Review Driving Conditions: Operating the device at high current densities or voltages generates a high density of excitons and polarons, which can accelerate intrinsic degradation pathways.[1][2]

    • Recommended Action: Conduct lifetime tests at various constant current densities. If the lifetime is disproportionately shorter at higher currents, consider redesigning the device for lower operating voltage or incorporating more stable charge transport layers to improve charge balance.

In-Depth Analysis Workflow:

start Rapid Luminance Decay Observed purity Verify Material Purity (HPLC/GC-MS) start->purity encap Inspect Encapsulation & Environment start->encap driving Analyze Driving Conditions start->driving impure Impurity Detected? purity->impure defective Defective Encapsulation? encap->defective high_current High Current Density? driving->high_current purify Purify Material (Sublimation) impure->purify Yes further_analysis Proceed to Advanced Degradation Analysis impure->further_analysis No improve_fab Improve Fabrication Protocol (Glovebox) defective->improve_fab Yes defective->further_analysis No optimize_op Optimize Device/Operating Parameters high_current->optimize_op Yes high_current->further_analysis No purify->further_analysis improve_fab->further_analysis optimize_op->further_analysis

Caption: Troubleshooting workflow for rapid luminance decay in OLEDs.

Question 2: I am observing a significant increase in the device's operating voltage over time. What does this indicate?

Answer: A progressive increase in operating voltage, often termed "voltage rise," points to the degradation of charge transport pathways or the formation of charge traps within the device.

  • Mechanism: As the organic materials degrade, chemical byproducts can be formed. These species can have different energy levels (HOMO/LUMO) than the host material, creating energy barriers that impede charge injection or transport.[3] Additionally, the accumulation of trapped charges can build up an internal electric field that opposes the applied voltage, requiring a higher potential to maintain the same current density.[2]

  • Troubleshooting:

    • Interface Integrity: Degradation is often most pronounced at the interfaces between different organic layers (e.g., Hole Transport Layer/Emissive Layer). This is where charge and exciton densities are highest.

    • Analytical Techniques: Employ techniques like impedance spectroscopy and transient electroluminescence measurements on fresh versus aged devices.[4] Changes in capacitance and charge carrier mobility can provide direct evidence of trap formation and degraded transport properties. These methods allow for the study of degradation without introducing experimental errors from sample handling.[4]

Question 3: The emission color of my OLED is shifting during operation (e.g., a new, longer-wavelength peak appears). What is happening?

Answer: A change in the electroluminescence (EL) spectrum is a strong indicator of chemical degradation where the degradation byproducts are themselves emissive.

  • Causality: For carbazole-based materials, a common degradation pathway is the cleavage of the C-N bond.[1][5][6] This can lead to the formation of new molecular species or aggregates that have different emission energies from the parent molecule. For example, the aggregation of carbazole-based host molecules has been associated with the appearance of a new, longer-wavelength emission band.[6]

  • Recommended Action:

    • Spectroscopic Analysis: Carefully compare the photoluminescence (PL) and EL spectra of the device before and after aging. A difference between the PL of a pristine film and the EL of a fresh device can indicate early-stage instability.

    • Chemical Analysis: To identify the degradation products, advanced analytical techniques are required. These include Laser Desorption/Ionization Mass Spectrometry (LDI-MS) and Gas Cluster Ion Beam Time-of-Flight Secondary Ion Mass Spectrometry (GCIB-TOF-SIMS) on degraded devices to identify chemical fragments.[7]

Symptom Potential Cause Recommended Diagnostic Technique(s)
Rapid Luminance DecayMaterial Impurities, Environmental ContaminationHPLC, GC-MS, Glovebox atmosphere analysis
Increasing Operating VoltageCharge Trap Formation, Interface DegradationImpedance Spectroscopy, Transient Electroluminescence
Emission Color ShiftFormation of Emissive Byproducts, Molecular AggregationPhotoluminescence (PL) & Electroluminescence (EL) Spectroscopy, LDI-MS

Frequently Asked Questions (FAQs)

Q1: What are the primary intrinsic degradation mechanisms for carbazole-based host materials like 3-Bromo-6,9-diphenyl-9H-carbazole?

A1: The primary intrinsic degradation mechanisms are driven by the high-energy species present in an operating OLED: excitons and polarons.[1][2]

  • Exciton-Induced Degradation: Both singlet and triplet excitons possess enough energy to break chemical bonds. In many carbazole derivatives, the C–N bond connecting the carbazole core to its substituents is susceptible to cleavage.[5][8][9] This dissociation can create highly reactive radical species that trigger further unwanted chemical reactions.

  • Polaron-Induced Degradation: Charge carriers (polarons) can also lead to instability. The formation of charged molecules (radical anions or cations) can lower the dissociation energy of certain bonds, making them more likely to break.[5][8] For some carbazole derivatives, the C-N bond dissociation energy in the anionic state can be significantly lower.[5][8]

mat 3-Bromo-6,9-diphenyl-9H-carbazole (Pristine Material) stress Electrical Stress (Excitons & Polarons) mat->stress cleavage C-N Bond Cleavage stress->cleavage radicals Formation of Reactive Radicals cleavage->radicals byproducts Formation of Non-emissive or Color-Shifting Byproducts radicals->byproducts degradation Device Degradation (Luminance Loss, Voltage Rise) byproducts->degradation

Caption: Simplified proposed degradation pathway for carbazole derivatives.

Q2: How do the phenyl and bromo substituents on the carbazole core affect its stability?

A2: Substituents play a critical role in the electronic structure and stability of the molecule.

  • Diphenyl Groups: The phenyl groups at the 6- and 9-positions increase the steric hindrance of the molecule. This can help prevent close packing in the solid state (aggregation), which can otherwise lead to quenching effects. They also contribute to the overall electronic structure and can influence the HOMO/LUMO energy levels.

  • Bromo Group: The bromine atom at the 3-position is an electron-withdrawing group. Its presence modifies the electronic properties of the carbazole core. More importantly, it provides a reactive site for further chemical synthesis, allowing this molecule to be used as a building block for more complex host or emitter materials.[10] Blocking the 3-position can also reduce the chance of oxidation that might lead to excimer or oligomer formation.[10]

Q3: What role does the host material play in the overall stability of a phosphorescent OLED (PhOLED)?

A3: In a PhOLED, the host material is critical for more than just charge transport; it must also manage high-energy triplet excitons. The host must have a triplet energy (ET) higher than that of the phosphorescent guest (emitter) to prevent reverse energy transfer and quenching. However, this high ET means the host molecules themselves are susceptible to degradation from these energetic excitons, contributing significantly to the device's operational lifetime, especially for blue PhOLEDs.[11][12]

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the purity of 3-Bromo-6,9-diphenyl-9H-carbazole and identify any potential impurities from synthesis or degradation.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve a small amount of the material (~1 mg) in a suitable HPLC-grade solvent (e.g., Tetrahydrofuran or Dichloromethane) to a known concentration (e.g., 0.1 mg/mL).

    • Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV-Vis or Diode Array Detector (DAD).

    • Mobile Phase: A gradient of two solvents is typically used, for example, Acetonitrile and Water. A typical starting condition might be 50:50 Acetonitrile:Water, ramping to 100% Acetonitrile over 20-30 minutes.

    • Detection: Monitor the elution at a wavelength where the carbazole derivative strongly absorbs (e.g., ~290-340 nm).

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Protocol 2: Accelerated Lifetime Testing

  • Objective: To assess the operational stability of an OLED under electrical stress.

  • Methodology:

    • Device Encapsulation: Ensure the device is properly encapsulated to prevent extrinsic degradation from air and moisture.[13]

    • Test Environment: Place the device in a controlled environment (e.g., a nitrogen chamber or vacuum) at a constant temperature.

    • Electrical Driving: Connect the device to a source measure unit (SMU). Apply a constant DC current density (e.g., 10 mA/cm²).

    • Luminance Monitoring: Position a calibrated photodetector (e.g., a silicon photodiode) in front of the device to continuously record its luminance (in cd/m²).

    • Data Acquisition: Log the luminance and voltage as a function of time.

    • Analysis: The lifetime is typically reported as LT50 or LT90, which is the time it takes for the luminance to decay to 50% or 90% of its initial value, respectively.[7] The relationship between initial luminance (L₀) and lifetime can often be used to predict device stability.[14]

References

  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - NIH.
  • Analysis of TADF OLED degradation by combining advanced characterization and simulation - Fluxim AG.
  • Toray Research Center to explain its OLED device degradation analysis in an online seminar.
  • Degradation of OLEDs devices: study methods and solutions - EleA@Unisa.
  • Experimental test and life estimation of the OLED at normal working stress based on the luminance degradation model - ResearchGate.
  • Technical Support Center: Degradation of 9-Phenylcarbazole in OLED Devices - Benchchem.
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - RSC Publishing.
  • Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials - ACS Publications.
  • Why Your OLED Material Purity Matters: A Supplier's Insight.
  • Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials - University of Arizona.
  • Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - MDPI.
  • Theoretical investigation of the degradation mechanisms in host and guest molecules used in OLED active layers.
  • Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging - ACS Publications.
  • 3-Bromo-9H-carbazole | 3-Bromocarbazole | CAS 1592-95-6 | Ossila.
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review - MDPI.
  • Operational degradation of organic light-emitting diodes: Mechanism and identification of chemical products | Request PDF - ResearchGate.

Sources

Technical Support Center: Optimizing 3-Bromo-6,9-diphenyl-9H-carbazole Hole Transport Layers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6,9-diphenyl-9H-carbazole (Br-PhCz). This guide is designed for researchers and scientists working on the development of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). As a key component, the hole transport layer (HTL) plays a critical role in device efficiency, stability, and overall performance. The thickness of this layer is one of the most crucial parameters to optimize.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the fabrication and optimization of Br-PhCz HTLs.

Troubleshooting Guide

This section addresses common problems encountered during the optimization of Br-PhCz HTL thickness. Each issue is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Q1: My device exhibits poor performance (e.g., low efficiency, high turn-on voltage, low fill factor). How can I determine if the Br-PhCz HTL thickness is the culprit?

A1: Poor device performance is a common issue directly linked to a non-optimal HTL thickness. The HTL thickness governs two primary functions: efficient hole transport from the anode to the emissive or active layer, and effective electron blocking to prevent leakage current.[1][2] An imbalance in charge carrier injection and transport is often the root cause.

Troubleshooting Workflow:

  • Systematic Thickness Variation: Fabricate a series of devices where the only variable is the thickness of the Br-PhCz HTL. It is recommended to test a range from very thin (e.g., 10 nm) to relatively thick (e.g., 60-80 nm) in systematic steps (e.g., 10 nm increments).

  • Characterize Device Metrics: For each thickness, measure the key performance indicators:

    • For OLEDs: Current Density-Voltage-Luminance (J-V-L) characteristics, external quantum efficiency (EQE), and power efficiency.

    • For PSCs: Current Density-Voltage (J-V) characteristics under illumination, power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Analyze the Trend: Plot the key performance metrics as a function of HTL thickness.

    • Too Thin: An HTL that is too thin may lead to incomplete film coverage, creating pinholes and causing electrical shorts between the anode and the subsequent layer. This often results in very high leakage currents and extremely low efficiency. It can also lead to poor electron-blocking, allowing electrons to reach the anode and recombine non-radiatively.[3]

    • Too Thick: An excessively thick HTL increases the series resistance of the device, which elevates the driving voltage and reduces power efficiency.[4] It can also lead to an imbalance in charge transport, as holes have a longer path to travel, potentially increasing recombination within the HTL itself.

    • Optimal Thickness: You will typically observe a "volcano" plot for efficiency metrics, where performance peaks at an optimal thickness before decreasing. This peak represents the best balance between effective charge transport, electron blocking, and minimal series resistance.[5]

G cluster_start Problem Identification cluster_process Troubleshooting Workflow cluster_analysis Analysis & Diagnosis cluster_solution Solution start Poor Device Performance (Low EQE/PCE, High V_on) step1 Fabricate Device Series (Vary HTL Thickness: 10-80 nm) start->step1 step2 Measure Key Metrics (J-V-L, EQE, PCE, etc.) step1->step2 step3 Plot Performance vs. Thickness step2->step3 analysis Analyze Trend step3->analysis too_thin Too Thin? (High Leakage, Low EQE) Cause: Pinholes, Poor e- blocking analysis->too_thin Performance low at thin range too_thick Too Thick? (High V_on, Low Power Eff.) Cause: High Series Resistance analysis->too_thick Performance low at thick range optimal Optimal Thickness Found (Peak Performance) analysis->optimal Peak performance identified too_thin->step1 Re-evaluate thinner films & morphology too_thick->step1 Re-evaluate thicker films solution Use Optimal Thickness for Future Fabrications optimal->solution

Caption: Troubleshooting workflow for poor device performance.
Q2: I am observing inconsistent film thickness and poor surface morphology (e.g., pinholes, crystallization, or aggregation) in my solution-processed Br-PhCz films. What could be the cause?

A2: Film quality is paramount for a high-performance device. For solution-processed layers, morphology issues often stem from the solution formulation or the spin coating parameters. Carbazole-based materials can sometimes exhibit poor film-forming ability if not handled correctly.[6]

Potential Causes & Solutions:

  • Solvent Choice: The solvent must fully dissolve the Br-PhCz and have appropriate volatility.

    • Solution: Test different solvents like chlorobenzene, toluene, or chloroform. Chlorobenzene is often a good starting point for small molecules, as it can produce smooth films.[7] A solvent that evaporates too quickly (like chloroform) can lead to rough, non-uniform films, while one that evaporates too slowly can cause aggregation during the drying process.

  • Solution Concentration: Concentration directly impacts the viscosity of the solution and the final film thickness.[8]

    • Solution: If you see aggregation, try reducing the concentration. If the film is too thin or has pinholes, try increasing the concentration. Typical concentrations range from 5 to 20 mg/mL.

  • Spin Coating Parameters: Spin speed and duration are critical for controlling thickness and uniformity.

    • Solution: Higher spin speeds generally lead to thinner films. A two-step spin program (a slow step for spreading followed by a high-speed step for thinning) can often improve uniformity. Ensure the spin duration is long enough for the film to become tacky-dry, preventing reflow after spinning stops.

  • Substrate Surface Energy: Poor wetting of the solution on the substrate (e.g., ITO or PEDOT:PSS) can lead to de-wetting and pinholes.

    • Solution: Ensure your substrates are meticulously cleaned and treated (e.g., with UV-Ozone) to create a high-energy, hydrophilic surface before depositing the HTL.[6] Some researchers use self-assembled monolayers (SAMs) to modify the surface energy for better film formation.[3][9]

  • Environmental Control: Deposition in an uncontrolled environment can introduce contaminants or humidity fluctuations.

    • Solution: Perform spin coating in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to moisture and oxygen, which can affect both the solution and the film formation process.

Q3: I am using thermal evaporation to deposit the Br-PhCz layer, but I'm facing issues with reproducibility and film quality. What should I check?

A3: Thermal evaporation, or vacuum deposition, offers excellent control over thickness and purity, which is advantageous for producing high-performance devices.[10] However, issues can still arise.

Potential Causes & Solutions:

  • Deposition Rate: An excessively high deposition rate can lead to a disordered film with lower charge mobility and higher surface roughness. A rate that is too slow can unnecessarily prolong the process and increase the risk of incorporating contaminants from the vacuum chamber.

    • Solution: Optimize the deposition rate. A good starting point for small molecules like Br-PhCz is typically in the range of 0.5-2.0 Å/s.[7] Fabricate devices at different rates (e.g., 0.5 Å/s, 1.0 Å/s, 2.0 Å/s) while keeping the final thickness constant to find the optimal condition.

  • Source Temperature & Purity: The material must be heated to a temperature that provides a stable evaporation rate without causing decomposition. Impurities in the source material can co-evaporate and degrade film quality.

    • Solution: Use a temperature-controlled effusion cell for stable evaporation. Ensure the Br-PhCz source material is of high purity (sublimed grade is recommended). Perform a pre-deposition "soak" at a temperature just below evaporation to outgas the material before opening the shutter.

  • Substrate Temperature: The temperature of the substrate during deposition can influence film morphology.

    • Solution: While most small molecules are deposited at room temperature, gently heating the substrate can sometimes improve molecular packing and film quality. However, excessive heat can cause crystallization or inter-diffusion with adjacent layers. This parameter should be investigated systematically if morphology issues persist.

  • Chamber Pressure: A high base pressure in the vacuum chamber means a higher concentration of background gases (like water and oxygen) that can be incorporated into the film as impurities.

    • Solution: Ensure the deposition chamber reaches a high vacuum (typically < 1 x 10⁻⁶ mbar) before starting the evaporation process.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the thickness of the hole transport layer so critical for device performance?

A1: The HTL thickness is a critical parameter because it directly influences several key aspects of device physics:

  • Charge Injection & Transport: The HTL must be thick enough to facilitate the efficient transport of holes from the anode to the active layer but thin enough to not add significant series resistance, which would increase the operating voltage.[11]

  • Electron Blocking: A primary role of the HTL is to block electrons from passing from the emissive/perovskite layer to the anode. If the layer is too thin or has pinholes, electron leakage can occur, reducing recombination efficiency in the desired region.[2]

  • Optical Interference Effects: In OLEDs, the thickness of all organic layers, including the HTL, affects the optical path length within the device. This creates a microcavity effect that can enhance or suppress light out-coupling at specific wavelengths.[4] The HTL thickness must be optimized as part of the overall optical design to maximize light extraction.[1]

  • Morphological Integrity: The HTL needs to be thick enough to form a continuous, uniform film that completely covers the underlying layer, preventing electrical shorts.[3]

Q2: What are the primary methods for depositing 3-Bromo-6,9-diphenyl-9H-carbazole HTLs, and what are their pros and cons?

A2: The two main deposition methods are solution processing (spin coating) and vacuum thermal evaporation.

FeatureSolution Processing (Spin Coating)Vacuum Thermal Evaporation
Mechanism A solution of the material is dispensed onto a substrate, which is then spun at high speed to create a thin film.The material is heated in a high vacuum chamber until it sublimes/evaporates and then condenses on a substrate.
Pros Low cost, high throughput, suitable for large-area and roll-to-roll manufacturing.[7]High purity films, precise thickness control, excellent uniformity, suitable for creating complex multi-layer structures.[10]
Cons Can be difficult to create multi-layer structures due to solvent orthogonality issues, potential for pinholes and morphology defects, potential for solvent residue.[6]High capital equipment cost, slower deposition process, not easily scalable for very large areas compared to solution methods.
Best For Rapid prototyping, large-area applications like solar cells, cost-sensitive applications.High-performance, high-reliability devices like OLED displays, research requiring precise multi-layer stacks.[12]
Q3: What is a typical optimal thickness range for a Br-PhCz HTL?

A3: The optimal thickness is highly dependent on the specific device architecture (e.g., OLED, PSC), the materials used in adjacent layers, and the deposition method. However, a general starting range for optimization is between 15 nm and 50 nm .

  • For many OLED structures, thicknesses in the range of 20-40 nm are found to provide the best balance of hole injection, electron blocking, and low driving voltage.[5]

  • In perovskite solar cells, slightly thinner layers of 15-30 nm are often preferred to minimize parasitic absorption and series resistance, as the primary goal is charge extraction rather than light emission management.[3]

It is crucial to perform a systematic thickness-dependent study for your specific device structure to pinpoint the exact optimum.

Q4: How can I accurately measure the thickness of my deposited Br-PhCz film?

A4: Accurate measurement is key to reproducible optimization. The most common and reliable methods are:

  • Stylus Profilometry: A highly accurate method where a fine stylus is dragged across a step-edge created on the film (e.g., by masking part of the substrate during deposition). This is a direct physical measurement of the film's height.

  • Atomic Force Microscopy (AFM): Similar to profilometry, AFM can be used to scan over a step-edge to measure its height with very high precision. It also provides valuable data on surface roughness and morphology.

  • Spectroscopic Ellipsometry: A non-contact, non-destructive optical technique that measures the change in polarization of light upon reflection from the film. By fitting the data to an optical model, both the thickness and refractive index of the film can be determined with high accuracy.

Experimental Protocols

Protocol 1: Substrate Cleaning (for ITO-coated glass)
  • Place ITO substrates in a substrate holder.

  • Sequentially sonicate the substrates in a beaker with the following solutions for 15 minutes each:

    • Detergent solution (e.g., Alconox)

    • Deionized (DI) water

    • Acetone

    • Isopropyl alcohol (IPA)

  • After the final sonication in IPA, rinse thoroughly with DI water and dry with a stream of high-purity nitrogen gas.

  • Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove organic residues and increase the surface work function.[6]

Protocol 2: Solution Preparation and Spin Coating of Br-PhCz
  • Environment: Perform all steps in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Solution Preparation:

    • Prepare a stock solution of Br-PhCz in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.

    • Ensure the material is fully dissolved by stirring or gentle heating on a hotplate (e.g., at 60 °C) for at least 1 hour.

    • Before use, pass the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

  • Deposition:

    • Place the cleaned substrate onto the chuck of the spin coater.

    • Dispense a sufficient amount of the Br-PhCz solution to cover approximately two-thirds of the substrate surface.

    • Start the spin coating program. A typical two-step program is:

      • Step 1: 500 RPM for 5 seconds (for spreading).

      • Step 2: 3000 RPM for 40 seconds (for thinning and drying). Note: Vary this speed to control thickness.

    • After spinning, transfer the substrate to a hotplate and anneal at 100-120 °C for 10 minutes to remove residual solvent.

G cluster_params Input Parameters cluster_output Output conc Solution Concentration thickness Film Thickness conc->thickness Higher Conc -> Thicker Film speed Spin Speed (RPM) speed->thickness Higher Speed -> Thinner Film solvent Solvent Volatility solvent->thickness Higher Volatility -> Thinner Film

Caption: Key spin coating parameters influencing film thickness.

References

  • Influence of thickness of hole transport layer on performance of OLED.
  • High-Performance Vacuum-Deposited Perovskite Light-Emitting Diodes with the Assistance of Small-Molecule Hole-Transport M
  • Low-Temperature Cross-Linkable Hole Transport Material Based on Carbazole Derivatives Design and Applications in Solution-Processed OLEDs.
  • Hole-transport comparison between solution-processed and vacuum-deposited organic semiconductors. AIP Publishing.
  • Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applic
  • Effects of electron transport layer thickness on light extraction in corrug
  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. RSC Publishing.
  • Performance Analysis of OLED with Hole Block Layer and Impact of Multiple Hole Block Layer.
  • Synthesis of New Carbazole-based Hole Transport Molecules for Hybrid Perovskite Solar Cells. Theses.fr.
  • Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. RSC Publishing.
  • Vacuum deposited perovskite solar cells employing dopant-free triazatruxene as the hole transport material.
  • Hole-transport comparison between solution-processed and vacuum-deposited organic semiconductors.
  • Perovskite Solar Cells through Application of Hole Transporting Layers based on Vacuum Thermal Evapor
  • 3-broMo-6,9-diphenyl-9H-carbazole Formula. ECHEMI.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer. PMC - NIH.
  • Small carbazole-based molecules as hole transporting materials for perovskite solar cells. Unknown Source.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investig
  • 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole. Ossila.
  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.
  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. Unknown Source.
  • 3-Bromo-9-phenylcarbazole. PubChem.
  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. Unknown Source.
  • Investigation of Influence of Spin Coating Parameters on the Morphology of ZnO Thin Films by Taguchi Method.
  • 3-Bromo-9H-carbazole. Ossila.
  • A Benchmark Study of 3,6-Disubstituted Carbazole Derivatives as Hole Transport M
  • Role of 9-phenyl-9H-carbazole based hole transport materials for organic and perovskite photovoltaics.
  • 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Boron Molecular.
  • 3-broMo-6,9-diphenyl-9H-carbazole.

Sources

Reducing impurities in 3-Bromo-6,9-diphenyl-9H-carbazole synthesis for better device performance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole. This document is designed for researchers, organic chemists, and materials scientists who require this molecule at the highest purity levels for applications in high-performance electronic devices, particularly Organic Light-Emitting Diodes (OLEDs).

The performance of an OLED, including its efficiency, color purity, and operational lifetime, is inextricably linked to the purity of the organic materials used in its fabrication.[1][2] Impurities, even at parts-per-million (ppm) levels, can act as charge traps or non-radiative recombination centers, severely degrading device performance.[3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurities and maximize the performance of your end-device.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and purification of 3-Bromo-6,9-diphenyl-9H-carbazole. The most direct synthetic route involves the electrophilic bromination of a 6,9-diphenyl-9H-carbazole precursor. Our troubleshooting will focus on this common pathway.

Question 1: My post-reaction TLC plate shows multiple spots. What are they and how do I get rid of them?

Answer: A multi-spot TLC is the most common issue and typically indicates an incomplete reaction or the formation of side-products. The likely culprits are:

  • Unreacted Starting Material (6,9-diphenyl-9H-carbazole): This will be the least polar spot (highest Rf value) besides non-polar solvents.

  • Desired Monobromo Product: The spot corresponding to your target molecule.

  • Poly-brominated Byproducts: Dibromo- or even tribromo-carbazole derivatives. These will be the most polar spots (lowest Rf values) due to the increasing number of electron-withdrawing bromine atoms.

Causality & Solution: The formation of these impurities is primarily an issue of stoichiometry and reaction kinetics. The carbazole ring has several positions susceptible to electrophilic attack.

Recommended Solutions:

  • Control Stoichiometry: Carefully add exactly 1.0 equivalent of the brominating agent, typically N-Bromosuccinimide (NBS). Adding NBS portion-wise or as a solution in the reaction solvent (e.g., DMF or Dichloromethane) can improve control.[4]

  • Lower Reaction Temperature: Running the reaction at 0 °C before allowing it to slowly warm to room temperature can increase selectivity for the mono-brominated product.

  • Monitor Closely: Use TLC to monitor the reaction's progress. Quench the reaction as soon as the starting material spot has been consumed to prevent the formation of poly-brominated species.

  • Purification Strategy: A well-executed column chromatography is essential. Use a high-purity silica gel and a carefully selected eluent system (e.g., a hexane/ethyl acetate or hexane/dichloromethane gradient) to separate the components.

Question 2: The yield of my reaction is consistently low, even after optimizing stoichiometry. What else can I improve?

Answer: Low yields can stem from several factors beyond simple side-product formation. Let's consider the reaction environment and workup procedure.

Causality & Solution: Inefficient reaction conditions or loss of product during the workup phase are common causes of poor yields.

Recommended Solutions:

  • Solvent Purity: Ensure you are using anhydrous solvents, especially with solvents like DMF which can be hygroscopic. Water can interfere with the reaction.

  • Inert Atmosphere: While not always strictly necessary for bromination with NBS, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent unknown oxidative side reactions, particularly if your starting material has any impurities.

  • Efficient Workup: After quenching the reaction (e.g., with aqueous sodium thiosulfate), ensure a thorough extraction with a suitable organic solvent. Back-extract the aqueous layer to recover any dissolved product.

  • Catalyst Choice (for alternative routes): If you are using a cross-coupling method (e.g., Suzuki or Ullmann) to build the carbazole core first, the choice of catalyst, ligand, and base is critical.[5][6][7] Screening different conditions is often necessary to optimize the yield of the precursor before the final bromination step.

Question 3: My final product looks clean by ¹H NMR, but my OLED device performance is poor and degrades quickly. What's wrong?

Answer: This is a critical issue that highlights the difference between "analytically pure" and "device-grade" purity. Standard ¹H NMR is often insufficient to detect trace impurities that are catastrophic for OLEDs.

Causality & Solution: The likely culprits are impurities that are structurally very similar to the product or are present in quantities too low for NMR detection but high enough to ruin device performance.

  • Halogenated Impurities: Besides poly-brominated products, residual unreacted NBS or succinimide can be present.[2][3]

  • Metallic Impurities: If any step in your synthesis involved a metal catalyst (e.g., Palladium for Suzuki coupling or Copper for Ullmann condensation), trace amounts of residual metal can act as deep charge traps and quenching sites.[6][8]

  • Isomeric Impurities: Bromination could occur at a different position on the carbazole ring, yielding an isomer that is difficult to separate and may have different electronic properties.

Recommended Solutions:

  • Advanced Purification:

    • Multiple Recrystallizations: Recrystallize the product 2-3 times from different solvent systems (e.g., ethanol, then toluene/hexane).

    • Gradient Sublimation: This is the gold standard for purifying organic electronic materials. It separates compounds based on their sublimation temperature under high vacuum, effectively removing less volatile inorganic salts and more volatile organic impurities.

  • Rigorous Analysis:

    • High-Performance Liquid Chromatography (HPLC): Use HPLC to quantify purity. Aim for >99.95% purity for device-grade materials.

    • Trace Metal Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure residual catalyst levels are in the low ppm or even ppb range.

Table 1: Troubleshooting Summary
Observed Problem Potential Cause(s) Recommended Solution(s)
Multiple spots on TLCIncomplete reaction; Poly-brominationControl NBS stoichiometry (1.0 eq), lower reaction temperature, monitor reaction closely.
Low reaction yieldImpure/wet solvents; Product loss during workupUse anhydrous solvents; perform thorough extraction and back-extraction.
Poor device performanceTrace organic or metallic impurities; IsomersPerform multiple recrystallizations and/or gradient sublimation; Analyze with HPLC and ICP-MS.
Broad NMR peaksPresence of paramagnetic impurities (e.g., Cu/Pd); Mixture of isomersPass solution through a plug of Celite/silica; Improve chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic workflow for producing high-purity 3-Bromo-6,9-diphenyl-9H-carbazole?

The most straightforward and scalable method is the direct electrophilic bromination of 6,9-diphenyl-9H-carbazole using N-Bromosuccinimide (NBS) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[4] The general workflow is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis a Dissolve Precursor (6,9-diphenyl-9H-carbazole) in anhydrous DCM/DMF c Cool Precursor Solution to 0 °C a->c b Prepare NBS Solution (1.0 eq in anhydrous DMF) d Add NBS solution dropwise over 30-60 min b->d c->d e Stir at RT for 3-8 hours Monitor by TLC d->e f Quench with aq. Na₂S₂O₃ solution e->f g Extract with DCM Wash with Water & Brine f->g h Dry over Na₂SO₄ Concentrate in vacuo g->h i Column Chromatography (Silica Gel, Hexane/DCM) h->i j Recrystallization (e.g., from Ethanol) i->j k Final Analysis (NMR, HPLC, MS) j->k l Optional: Gradient Sublimation k->l G cluster_side Side Reactions SM Starting Material (6,9-diphenyl-9H-carbazole) NBS + NBS (1 eq) - HBr Imp1 Unreacted Starting Material SM->Imp1 Incomplete Reaction Imp3 Isomeric Product (e.g., 2-Bromo-) SM->Imp3 Alternative Attack Site Prod Desired Product (3-Bromo-) NBS->Prod Main Reaction Path (Desired) Imp2 Dibromo- Product (e.g., 3,6-dibromo-) Prod->Imp2 + Excess NBS

Caption: Primary pathways for product and impurity formation.

Q3: How do specific impurities impact OLED device performance?

Impurities introduce unintended energy levels within the bandgap of the organic semiconductor, leading to several degradation pathways:

  • Charge Trapping: Impurities can trap electrons or holes, impeding charge transport, which increases the device's operating voltage and reduces power efficiency. [1]* Exciton Quenching: The energy from the desired light-emitting excitons can be transferred non-radiatively to impurity sites, quenching the emission and lowering the external quantum efficiency (EQE).

  • Chemical Degradation: Reactive impurities can degrade under electrical stress or high temperatures, creating dark spots and leading to rapid device failure. [9]Halogenated impurities are particularly known to have a significant negative effect on device lifetime. [2][3]

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole

This protocol is based on established methodologies for the selective bromination of carbazoles. [4]

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6,9-diphenyl-9H-carbazole (1.0 eq) in anhydrous Dichloromethane (DCM) to make a 0.1 M solution. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture dropwise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress every hour using TLC (eluent: 9:1 Hexane:DCM).

  • Workup: Once the starting material is consumed (typically 3-5 hours), quench the reaction by adding an equal volume of saturated aqueous sodium thiosulfate solution and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with water and then with brine.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a silica gel slurry in hexane and pack a column.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin eluting with pure hexane. Gradually increase the polarity by adding DCM. The unreacted starting material will elute first, followed by the desired mono-brominated product. The poly-brominated impurities will elute last.

  • Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Final Step: Recrystallize the solid product from hot ethanol to obtain a pure, crystalline solid.

References

  • BenchChem. (2025). Suzuki coupling reaction for synthesis of 9-(4-fluorophenyl)-9H-carbazole. BenchChem.
  • Lin, C. F., Lin, G. T., & Jian, C. C. (2015). The impurity effects on OLEDs via transient electroluminescence analysis. 2015 International Workshop on Electroluminescence and Organic Optoelectronics (IWEO).
  • Der Pharma Chemica. (2016). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica, 8(1), 214-219.
  • ECHEMI. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole Use and Manufacturing. ECHEMI.
  • Der Pharma Chemica. (2016). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 8(1), 214-219.
  • Semantic Scholar. (2010). 5.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 3-Bromo-9H-carbazole synthesis.
  • ResearchGate. (2025). 5.
  • Semantic Scholar. (2025). Impact of Particulate Contaminants on the Current Leakage Defect in OLED Devices.
  • ChemicalBook. (n.d.). 3-bromo-9-phenyl-9H-carbazole synthesis.
  • National Institutes of Health (NIH). (n.d.). Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes.
  • RSC Publishing. (2024).
  • Organic Chemistry Portal. (n.d.). Carbazole synthesis.
  • Wikipedia. (n.d.).

Sources

Technical Support Center: Strategies to Increase the Photoluminescence Quantum Yield of 3-Bromo-6,9-diphenyl-9H-carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for carbazole-based emissive materials. This guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-6,9-diphenyl-9H-carbazole and its derivatives. We will explore common challenges that lead to low photoluminescence quantum yield (PLQY) and provide actionable strategies, troubleshooting guides, and detailed protocols to enhance the emissive performance of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the development and characterization of carbazole derivatives.

Q1: Why is the PLQY of my 3-Bromo-6,9-diphenyl-9H-carbazole derivative high in dilute solution but extremely low in the solid state or as a thin film?

A: This phenomenon is a classic example of Aggregation-Caused Quenching (ACQ) . The planar structure of the carbazole core promotes strong intermolecular π-π stacking interactions in the aggregated or solid state.[1][2][3] These interactions create non-radiative decay pathways (excimers) where the excited-state energy is dissipated as heat rather than light, thus "quenching" the fluorescence.[4] In dilute solutions, the molecules are isolated, minimizing these interactions and allowing for efficient fluorescence.

Q2: How can I experimentally confirm that ACQ is responsible for the poor emission of my derivative?

A: A concentration-dependent fluorescence study is the most definitive method.[4] By systematically measuring the fluorescence intensity of your compound in a good solvent across a range of concentrations (from very dilute to highly concentrated), you can identify the onset of aggregation. If ACQ is the culprit, you will observe a linear increase in emission at low concentrations, followed by a plateau and a subsequent decrease in intensity as the concentration rises and aggregation begins.[4][5]

Q3: What are the most effective molecular design strategies to overcome ACQ and enhance solid-state PLQY?

A: The primary strategy is to disrupt π-π stacking by introducing steric hindrance. This can transform the molecule from having ACQ behavior to exhibiting Aggregation-Induced Emission (AIE) , where fluorescence is enhanced in the solid state.[4][6] This is achieved by:

  • Introducing Bulky Substituents: Attaching sterically demanding groups like tert-butyl, triphenylamine, or tetraphenylethylene (TPE) to the carbazole core physically prevents the molecules from packing closely.[4][5][7]

  • Creating a Twisted Geometry: Designing molecules with a non-planar or twisted conformation disrupts stacking. This can be achieved by optimizing the linking pattern of different molecular fragments.[8][9] In the aggregated state, the restriction of intramolecular rotations (RIR) of these bulky or twisted groups blocks non-radiative decay channels, forcing the molecule to release its energy as light.[4][10]

Q4: My derivative's PLQY changes dramatically when I switch solvents. Why does this happen?

A: This is due to solvatochromism, a common characteristic of molecules with intramolecular charge transfer (ICT) character.[11][12][13] Carbazole is an excellent electron donor, and when combined with electron-accepting moieties, it can form a D-A structure.[14][15][16] The polarity of the solvent can stabilize the charge-separated excited state to varying degrees. Increasing solvent polarity can sometimes lead to a decrease in PLQY by promoting non-radiative relaxation pathways.[4] Therefore, the choice of solvent is critical for maximizing emission efficiency.

Q5: I've synthesized two batches of the same derivative with identical procedures, but their PLQY values are significantly different. What could be the cause?

A: This inconsistency often points to impurities in the starting materials, particularly the carbazole source itself.[4] Commercial carbazole can contain low-concentration isomeric impurities that are difficult to separate but have a profound impact on the photophysical properties of the final derivatives.[17][18] Studies have shown that using highly purified carbazole can lead to drastically different, and often more predictable, fluorescence and phosphorescence characteristics.[17][18] Always ensure the highest purity of your starting materials and rigorously purify your final product.

Section 2: Troubleshooting Guide for Low PLQY

Problem Possible Cause Suggested Solution & Rationale
Low or no fluorescence in solid-state films or powders. Aggregation-Caused Quenching (ACQ) due to π-π stacking.[1][2][3]1. Confirm ACQ: Perform a concentration-dependent PL study as detailed in Protocol 1. A decrease in emission at high concentrations is a strong indicator.[4] 2. Molecular Redesign: Synthesize derivatives with bulky substituents (e.g., tert-butyl groups) to induce steric hindrance and promote AIE.[4][5] 3. Host-Guest System: Disperse your derivative at a low concentration (1-10 wt%) into a host material with a high triplet energy (e.g., DPEPO, mCP). This physically separates the molecules, preventing aggregation.[19]
Low PLQY in dilute solution. 1. Efficient Non-Radiative Decay: Intramolecular rotations or vibrations are dissipating energy. This is common in molecules with a twisted intramolecular charge transfer (TICT) state.[10] 2. Unfavorable Solvent Environment: The solvent may be quenching fluorescence or promoting non-radiative pathways.[11]1. Increase Molecular Rigidity: Redesign the molecule to have a more rigid, planar structure that restricts rotational freedom. Protonation of certain groups can also lock the conformation and enhance PLQY.[10] 2. Solvent Screening: Measure the PLQY in a range of solvents with varying polarities (e.g., hexane, toluene, THF, DCM, acetonitrile) to find the optimal environment.
Inconsistent PLQY values between different synthesis batches. Purity of Starting Materials or Final Product: Trace impurities, especially isomers from the initial carbazole, can act as traps or quenchers.[17][18]1. Purity Analysis: Use high-purity starting materials. It has been demonstrated that the source of carbazole can alter the PLQY of its derivatives from 16% to over 90%.[17] 2. Rigorous Purification: Implement multiple purification steps (e.g., column chromatography followed by recrystallization or sublimation) for the final product.
Emission wavelength shifts to the red upon aggregation. Excimer Formation: Strong intermolecular interactions in the aggregated state create a lower-energy excited state (excimer) that emits at a longer wavelength.1. Analyze Concentration-Dependent Spectra: This is a diagnostic feature of aggregation. The appearance of a new, red-shifted emission band at higher concentrations confirms excimer formation. 2. Mitigate with Steric Hindrance: The same molecular design strategies used to combat ACQ will also prevent excimer formation.

Section 3: Key Strategies & Methodologies

Strategy 1: Overcoming ACQ with Steric Hindrance

The most reliable strategy to boost solid-state PLQY is to prevent intermolecular quenching by designing molecules that cannot pack closely together. By attaching bulky groups to the carbazole core, you introduce steric hindrance, forcing the molecules to remain separated even in the solid state. This blockage of non-radiative pathways via restriction of intramolecular motion often leads to highly desirable AIE properties.

G cluster_0 Aggregation-Caused Quenching (ACQ) cluster_1 Aggregation-Induced Emission (AIE) a1 Planar Carbazole Derivative a3 π-π Stacking a1->a3 a2 Planar Carbazole Derivative a2->a3 a4 Non-Radiative Decay (Heat) a3->a4 Quenching b1 Sterically Hindered Derivative b3 Disrupted Stacking b1->b3 b2 Sterically Hindered Derivative b2->b3 b4 Radiative Decay (Light) b3->b4 Emission

Caption: ACQ vs. AIE mechanism.

Data Comparison: The Impact of Steric Hindrance

The table below presents typical data illustrating how adding bulky tert-butyl groups can invert the PLQY behavior of a carbazole derivative.

CompoundSubstituentPLQY (Toluene)PLQY (Solid Film)Behavior
Derivative A None (Planar)85%< 5%ACQ
Derivative B 3,6-di-tert-butyl40%80%AIE[5][7]
Strategy 2: Tuning via Donor-Acceptor (D-A) Architecture

For solution-based applications or to fine-tune emission color, creating a molecule with distinct electron-donating (D) and electron-accepting (A) sections is a powerful strategy. The carbazole core is an excellent donor. By attaching electron-withdrawing groups, you can induce ICT, which is crucial for tailoring optical and electronic properties.[15]

G cluster_DA Donor-Acceptor (D-A) Design Donor1 Carbazole (Electron Donor) Acceptor Electron-Withdrawing Group (e.g., Benzoyl, Triazole) Donor1->Acceptor π-Conjugated Bridge

Caption: A Donor-Acceptor molecular design.

Section 4: Experimental Protocols

Protocol 1: Diagnosing Aggregation-Caused Quenching (ACQ)

This protocol describes a concentration-dependent photoluminescence experiment to determine if ACQ is occurring.

Objective: To measure fluorescence intensity as a function of concentration.

Materials & Equipment:

  • Fluorimeter/Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

  • The carbazole derivative of interest

  • A high-purity solvent in which the compound is soluble (e.g., THF, Toluene)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the dye (e.g., 1 mM) in the chosen solvent. Ensure complete dissolution.

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM, 0.1 µM).

  • Spectrometer Setup:

    • Set the excitation wavelength to the absorption maximum (λ_max) of your compound.

    • Set the emission scan range to cover the expected fluorescence of your compound.

    • Use consistent instrument parameters (e.g., slit widths, gain) for all measurements to ensure comparability.

  • Measurement:

    • Starting with the most dilute sample, measure the fluorescence emission spectrum for each solution.

    • Record the maximum fluorescence intensity for each concentration.

  • Data Analysis:

    • Plot the maximum fluorescence intensity (Y-axis) against the concentration (X-axis).

    • Interpretation: If ACQ is present, the plot will show an initial linear increase, followed by a leveling off and eventual decrease in intensity at higher concentrations.[4][5]

Protocol 2: Absolute PLQY Measurement in Solid State

This protocol provides a workflow for accurately measuring the absolute PLQY of a thin film using an integrating sphere.

Objective: To quantify the emission efficiency of a solid-state sample.

Materials & Equipment:

  • Spectrofluorometer equipped with an integrating sphere accessory.

  • Substrate for film deposition (e.g., quartz slide).

  • Spin-coater or vacuum deposition chamber.

  • The carbazole derivative.

Procedure:

  • Sample Preparation: Prepare a thin film of your material on a quartz substrate. Ensure the film is uniform.

  • Measurement 1: Empty Sphere (Reference):

    • Place the empty, closed integrating sphere in the light path.

    • Measure the spectrum of the excitation light source scattered by the sphere wall. This is your reference spectrum.

  • Measurement 2: Sample in Sphere (Indirect Excitation):

    • Place the sample inside the sphere, ensuring the excitation beam does not directly hit the sample.

    • Measure the spectrum of the excitation light. This accounts for any absorption by the sample of scattered light.

  • Measurement 3: Sample in Sphere (Direct Excitation):

    • Position the sample so the excitation beam directly illuminates it.

    • Measure the resulting spectrum, which will contain both the non-absorbed (scattered) excitation light and the sample's emission.

  • Calculation: The instrument's software will use the data from these three measurements to calculate the absolute PLQY by comparing the number of photons absorbed by the sample to the number of photons emitted. The formula is:

    • Φ = (Photons Emitted) / (Photons Absorbed)

Trustworthiness Note: Using an integrating sphere for absolute PLQY measurement is the industry standard. It is a self-validating system because it captures all emitted photons regardless of direction or scattering, providing a more accurate value than relative methods that rely on quantum yield standards.

References

  • Hernández, F. J., & Crespo-Otero, R. (2021). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects.
  • ResearchGate. (n.d.). Aggregation-Induced Emission Enhancement and Solid-State Photoswitching of Crystalline Carbazole N -Salicylidene Anilines. Request PDF.
  • Serevičius, T., et al. (2020). Optimization of the carbazole–pyrimidine linking pattern for achieving efficient TADF.
  • Luminoscience. (2005). Environmental effects on the fluorescence behaviour of carbazole derivatization reagents. Luminescence, 20(3), 143-8.
  • MDPI. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1729.
  • Fodor, B., et al. (2022). Protonation-induced fluorescence modulation of carbazole-based emitters.
  • Hernández, F. J., & Crespo-Otero, R. (2021).
  • ResearchGate. (n.d.). Identifying the Factors That Lead to PLQY Enhancement in Diluted TADF Exciplexes Based on Carbazole Donors. Request PDF.
  • ResearchGate. (n.d.).
  • Liu, B., et al. (2021). Revisiting Carbazole: Origin, Impurity, and Properties. Angewandte Chemie.
  • NIH. (2020). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers in Chemistry, 8, 209.
  • BenchChem. (2025). Overcoming aggregation-caused quenching in 1H-Benzo[c]carbazole dyes. BenchChem Technical Support.
  • NIH. (2022). Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices.
  • ResearchGate. (n.d.). Solid-State Assembly and Photoluminescent Behavior of 5-(9H-Carbazol-9-yl)isophthalic Acid–Based Molecular Crystals Influenced by Solvents and Organic Counterparts. Request PDF.
  • ResearchGate. (n.d.).
  • NIH. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1729.
  • BenchChem. (2025). Technical Support Center: Resolving Inconsistencies in Spectroscopic Data of 1H-Benzo[c]carbazole. BenchChem Technical Support.
  • Gruzdev, M. S., et al. (2025). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry.
  • RSC Publishing. (2025). Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC.
  • DOI. (2025).
  • ResearchGate. (n.d.). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Request PDF.
  • Liu, B., et al. (2020). Carbazole isomers induce ultralong organic phosphorescence.

Sources

Minimizing C-N bond cleavage in carbazole-based materials under electrical stress

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Minimizing C-N Bond Cleavage Under Electrical Stress

Welcome to the technical support center dedicated to addressing a critical challenge in the development of robust organic electronic devices: the degradation of carbazole-based materials. This guide, designed for researchers, scientists, and professionals in drug development and materials science, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize C-N bond cleavage in your carbazole-based materials under electrical stress. As Senior Application Scientists, we have synthesized the latest research with practical, field-proven insights to empower your experimental work.

Understanding the Challenge: The Fragility of the C-N Bond in Carbazole Derivatives

Carbazole and its derivatives are workhorse materials in organic electronics, prized for their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics.[1] However, a common failure point in devices employing these materials, particularly in Organic Light-Emitting Diodes (OLEDs), is the cleavage of the covalent bond between carbon and nitrogen atoms within the carbazole moiety. This degradation is a significant contributor to reduced device lifetime and performance, especially in blue-emitting devices which operate at higher energies.[2]

Under electrical stress, the C-N bond can undergo homolytic cleavage, a process often initiated by excitonic energy.[3] This leads to the formation of highly reactive radical species. These radicals can then engage in secondary reactions within the organic layers, creating non-emissive species and ultimately leading to device failure. The accumulation of excitons and polarons (charge carriers) in the material accelerates this degradation process.

Visualizing the Degradation Pathway

The following diagram illustrates the proposed mechanism of C-N bond cleavage in a carbazole-based material under electrical stress, leading to the formation of degradation products.

Caption: A generalized workflow for the synthesis of a sterically hindered carbazole derivative.

Step-by-Step Procedure:

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine carbazole, the desired bulky aryl halide (e.g., 2-bromo-9,9-dimethylfluorene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).

  • Solvent Addition: Add a dry, degassed solvent such as toluene.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product using ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Protocol 2: Fabrication of a Stable Carbazole-Based OLED

This protocol outlines the fabrication of a multilayer OLED using a thermally evaporated deposition process.

Step-by-Step Procedure:

  • Substrate Cleaning: Sequentially clean pre-patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of high-purity nitrogen and then treat them with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr). Deposit a thin layer (e.g., 10 nm) of a suitable HIL material, such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN).

  • Hole Transport Layer (HTL) Deposition: Deposit a layer (e.g., 40 nm) of a stable HTL material, such as N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD).

  • Emissive Layer (EML) Deposition: Co-evaporate the synthesized sterically hindered carbazole derivative as the host material with a suitable phosphorescent dopant (e.g., 5-10 wt% of an iridium(III) complex) to form the EML (e.g., 30 nm).

  • Electron Transport Layer (ETL) Deposition: Deposit a layer (e.g., 30 nm) of an ETL material, such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB).

  • Electron Injection Layer (EIL) and Cathode Deposition: Deposit a thin layer of an EIL material (e.g., 1 nm of lithium fluoride, LiF) followed by a thicker layer of a metal cathode (e.g., 100 nm of aluminum, Al).

  • Encapsulation: Immediately transfer the fabricated device to an inert atmosphere glovebox and encapsulate it using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Protocol 3: Accelerated Aging Test and Lifetime Measurement

This protocol describes a method for performing accelerated aging tests to estimate the operational lifetime of an OLED. [4] Step-by-Step Procedure:

  • Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED.

  • Accelerated Aging: Drive the device at a constant DC current density that results in a high initial luminance (e.g., 1000 cd/m² or higher). Monitor the luminance and voltage as a function of time.

  • Lifetime Determination: The operational lifetime is typically defined as the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT₅₀ for 50% or LT₉₅ for 95%). [5]4. Data Analysis: Plot the luminance decay curve (luminance vs. time). For more stable devices, accelerated testing at multiple high initial luminances can be performed, and the results can be extrapolated to predict the lifetime at lower, more typical operating luminances using the following relationship: (L₀)ⁿ * LTₓ = C, where L₀ is the initial luminance, LTₓ is the lifetime to x% of the initial luminance, n is the acceleration factor, and C is a constant. [6][7]

References

  • Evaluating OLED Burn-In Lifespan Using Accelerated Testing. (2025, September 12). Patsnap Eureka. Retrieved from [Link]

  • Estimating OLED Display Device Lifetime from pixel and screen brightness and its application. (n.d.). Retrieved from [Link]

  • Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light. (2016). Scirp.org. Retrieved from [Link]

  • FT-IR spectra of control and treated samples of carbazole. (n.d.). ResearchGate. Retrieved from [Link]

  • CARBAZOLE DEGRADATION PATHWAYS. (n.d.). ResearchGate. Retrieved from [Link]

  • (a) Structure of an OLED with three organic layers (electron... (n.d.). ResearchGate. Retrieved from [Link]

  • The basic architecture of OLED. (n.d.). ResearchGate. Retrieved from [Link]

  • Dissociative Nature of C(sp2)-N(sp3) bonds of Carbazole Based Materials via Conical Intersection: Simple Method to Predict the Exciton Stability of Host Materials for blue OLEDs: A Computational Study. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Light Emitting Diodes (OLEDs). (n.d.). Universal Display Corporation. Retrieved from [Link]

  • [Learn Display] 25. Organic Layers (HIL, HTL, EML, ETL, EIL). (2021, September 13). Samsung Display. Retrieved from [Link]

  • Evolution of OLED devices (HIL: hole injection layer, HTL... (n.d.). ResearchGate. Retrieved from [Link]

  • Electronic and vibrational spectra of a series of substituted carbazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • C–N bond dissociation energies: An assessment of contemporary DFT methodologies. (n.d.). ResearchGate. Retrieved from [Link]

  • Electronic and vibrational spectra of a series of substituted carbazole derivatives. (2000). PubMed. Retrieved from [Link]

  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021, March 25). SpringerLink. Retrieved from [Link]

  • Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. (n.d.). Scilit. Retrieved from [Link]

  • C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Typical (a) C1s and (b) N1s XPS spectra of the CN x film. The data are... (n.d.). ResearchGate. Retrieved from [Link]

  • Steric Hindrance Engineering of Multi‐Resonance TADF Emitter Suppresses Aggregation Quenching for High‐Efficiency Narrowband OLEDs at High Doping Levels. (2025, December 20). ResearchGate. Retrieved from [Link]

  • Experimental Comparison of N(1s) X-ray Photoelectron Spectroscopy Binding Energies of Hard and Elastic Amorphous Carbon Nitride Films with Reference Organic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • XPS N1s and C1s spectra of CN x films annealed at different temperatures before etching. (n.d.). ResearchGate. Retrieved from [Link]

  • Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. (2025, April 9). PubMed Central. Retrieved from [Link]

  • High-resolution XPS spectra of C1s and N1s of CN-51 and pristine gC 3 N 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Calculating bond dissociation energies of X-H (X=C, N, O, S) bonds of aromatic systems via density functional theory: A detailed comparison of methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Approaches for Long Lifetime Organic Light Emitting Diodes. (n.d.). PubMed Central. Retrieved from [Link]

  • X-Ray photoelectron spectroscopy reference data for identification of the C N phase in carbon᎐nitrogen films. (n.d.). Retrieved from [Link]

  • Quantitative study of steric hindrance. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Bond Dissociation Energies. (n.d.). Retrieved from [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023, June 28). Royal Society of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Hole Transport Layer Materials: 3-Bromo-6,9-diphenyl-9H-carbazole vs. TAPC

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic electronics, the performance of devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells is critically dependent on the constituent materials. The Hole Transport Layer (HTL) is a key component that facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. This guide provides a detailed comparison of two prominent HTL materials: the established 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) and the carbazole derivative, 3-Bromo-6,9-diphenyl-9H-carbazole. We will delve into their performance metrics, supported by experimental data, to offer researchers and material scientists a comprehensive understanding of their respective advantages and trade-offs.

The Contenders: A Glimpse into their Molecular Architecture

A material's efficacy as an HTL is intrinsically linked to its molecular structure. Here, we introduce the two materials at the center of our comparison.

TAPC (1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane) is a widely utilized HTL material known for its high hole mobility.[1] Its structure features two triphenylamine moieties linked by a cyclohexane bridge. This non-planar, bulky structure helps to prevent crystallization and promote the formation of smooth, amorphous films, which is crucial for device fabrication and performance.

3-Bromo-6,9-diphenyl-9H-carbazole belongs to the carbazole family of materials, which are recognized for their excellent thermal stability and high hole-transport capability.[2] The carbazole core is an electron-rich aromatic system, and the addition of phenyl groups at the 3, 6, and 9 positions can be used to tune its electronic properties and solubility.[3] The bromine atom can serve as a reactive site for further functionalization.

cluster_0 TAPC cluster_1 3-Bromo-6,9-diphenyl-9H-carbazole TAPC TAPC Carbazole Carbazole

Caption: Molecular structures of TAPC and 3-Bromo-6,9-diphenyl-9H-carbazole.

Head-to-Head Performance: A Data-Driven Comparison

The selection of an HTL is guided by a set of key performance indicators. Below, we compare 3-Bromo-6,9-diphenyl-9H-carbazole and TAPC based on available data.

Property3-Bromo-6,9-diphenyl-9H-carbazoleTAPC
Hole Mobility (cm²/Vs) ~10⁻⁴ - 10⁻⁵ (for similar carbazole derivatives)[4][5]~10⁻²[6]
HOMO Level (eV) -5.4 to -5.7 (typical for carbazole HTMs)-5.5[1][7]
Triplet Energy (eV) >2.5 (typical for carbazole HTMs)[8]2.87 - 3.0[1][6]
Thermal Stability (Td/Tg °C) Td: >400, Tg: >140 (for similar carbazole HTMs)[8][9]Td: Not widely reported, but known to have lower stability than carbazoles.
Device Efficiency (EQE) Promising efficiencies in perovskite solar cells (up to 18-20% for carbazole derivatives)[3][4]High efficiencies in OLEDs, with EQE >25% reported in some cases.[1][10]
Device Lifetime Generally good stability due to the robust carbazole core.[2][11]Can be a limiting factor, with degradation pathways identified.[6]

Expert Analysis: Interpreting the Data

The data reveals a classic trade-off between charge mobility and stability.

  • TAPC's standout feature is its exceptionally high hole mobility, which is orders of magnitude higher than that of many carbazole-based materials.[6] This facilitates efficient charge transport and can lead to lower driving voltages in OLEDs. However, studies have shown that TAPC can be prone to chemical degradation under device operation, potentially leading to shorter lifetimes.[6] Its high triplet energy also makes it a suitable host for phosphorescent emitters.[1]

  • Carbazole derivatives , including 3-Bromo-6,9-diphenyl-9H-carbazole, are renowned for their high thermal and chemical stability.[2][8] The rigid carbazole core contributes to high glass transition temperatures (Tg), which is crucial for preventing morphological changes in the thin films during device operation at elevated temperatures. While their hole mobility is generally lower than TAPC's, it is still sufficient for high-performance devices, particularly in perovskite solar cells where they have demonstrated excellent power conversion efficiencies.[3][4][12] The ability to easily functionalize the carbazole core allows for fine-tuning of the material's electronic properties to match the energy levels of other layers in the device.[2]

Experimental Protocols: From Material to Device

The fabrication of high-performance organic electronic devices is a multi-step process that requires precise control over each layer.

A. OLED Fabrication Workflow

The following is a generalized protocol for the fabrication of a phosphorescent OLED (PhOLED) using thermal evaporation.

G cluster_workflow OLED Fabrication Workflow start Substrate Cleaning (ITO-coated glass) subsequent_layer_1 Hole Injection Layer (HIL) (e.g., HAT-CN) start->subsequent_layer_1 Thermal Evaporation subsequent_layer_2 Hole Transport Layer (HTL) (TAPC or 3-Bromo-6,9-diphenyl-9H-carbazole) subsequent_layer_1->subsequent_layer_2 subsequent_layer_3 Emissive Layer (EML) (Host doped with phosphorescent emitter) subsequent_layer_2->subsequent_layer_3 subsequent_layer_4 Electron Transport Layer (ETL) (e.g., B3PYMPM) subsequent_layer_3->subsequent_layer_4 subsequent_layer_5 Electron Injection Layer (EIL) (e.g., LiF) subsequent_layer_4->subsequent_layer_5 end Cathode Deposition (e.g., Al) subsequent_layer_5->end

Caption: A typical workflow for the fabrication of an OLED device via thermal evaporation.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.

  • Layer Deposition: The organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation system.

    • A hole injection layer (HIL), for instance, 10 nm of HAT-CN, is deposited onto the ITO.

    • The hole transport layer (HTL), either TAPC or 3-Bromo-6,9-diphenyl-9H-carbazole, is then deposited to a typical thickness of 30-50 nm.

    • The emissive layer (EML) is co-evaporated, consisting of a host material doped with a phosphorescent emitter.

    • An electron transport layer (ETL), such as B3PYMPM, is deposited to a thickness of 30-50 nm.[13]

    • A thin electron injection layer (EIL), typically 0.5-1 nm of LiF, is deposited.

    • Finally, a metal cathode, such as 100 nm of aluminum, is deposited to complete the device.

  • Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

B. Device Characterization
  • Current Density-Voltage-Luminance (J-V-L): The electroluminescence characteristics are measured using a source meter and a spectroradiometer.

  • External Quantum Efficiency (EQE): Calculated from the luminance, current density, and emission spectrum.

  • Hole Mobility: Typically measured using the time-of-flight (TOF) technique on single-carrier devices.[14]

  • Energy Levels: The Highest Occupied Molecular Orbital (HOMO) is determined using cyclic voltammetry or photoelectron yield spectroscopy.[14]

  • Thermal Properties: Glass transition temperature (Tg) and decomposition temperature (Td) are measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.

Device Architecture and Energy Level Alignment

The efficient operation of an OLED relies on the proper alignment of the energy levels of the different materials to ensure balanced charge injection and recombination within the emissive layer.

G cluster_device Typical OLED Device Structure Anode Anode (ITO) HIL HIL Anode->HIL HTL HTL HIL->HTL EML EML HTL->EML ETL ETL EML->ETL EIL EIL ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: A schematic of a multilayer OLED device structure.

Conclusion

Both 3-Bromo-6,9-diphenyl-9H-carbazole and TAPC are viable hole transport materials, each with a distinct set of properties that make them suitable for different applications.

  • TAPC is an excellent choice for applications where high hole mobility is paramount for achieving low operating voltages and high efficiencies, particularly in OLEDs for display applications. However, its potential for degradation may be a concern for applications requiring very long operational lifetimes.

  • 3-Bromo-6,9-diphenyl-9H-carbazole , as a representative of the carbazole family, offers a compelling combination of good hole transport properties and excellent thermal and chemical stability. This makes it a strong candidate for devices where longevity and durability are critical, such as in solid-state lighting and perovskite solar cells. The versatility of the carbazole core for chemical modification also opens up avenues for the rational design of next-generation HTL materials with tailored properties.

Ultimately, the choice between these two materials will depend on the specific requirements of the device, including the desired efficiency, lifetime, and fabrication process.

References

  • Optica Publishing Group. (2021). Improving the performance of OLEDs by controlling the molecular orientation in charge carrier transport layers. Retrieved from [Link]

  • Borun New Material Technology Ltd. (2025). TAPC: A Key Player in Enhancing OLED Performance. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2012). Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices. Journal of Nanoscience and Nanotechnology, 12(5), 4219-23. Retrieved from [Link]

  • ACS Publications. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Omega. Retrieved from [Link]

  • OSTI.gov. (n.d.). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. Retrieved from [Link]

  • MDPI. (n.d.). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules. Retrieved from [Link]

  • HKUST Jockey Club Institute for Advanced Study. (2016). Chemical degradation mechanism of TAPC as hole transport layer in blue phosphorescent OLED. Retrieved from [Link]

  • ResearchGate. (2025). Crosslinkable TAPC-Based Hole-Transport Materials for Solution-Processed Organic Light-Emitting Diodes with Reduced Efficiency Roll-Off. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of the hole transport material (TAPC), electron.... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. Retrieved from [Link]

  • Guanmat Optoelectronic materials, Inc. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels. Retrieved from [Link]

  • PubMed Central. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6842. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly efficient (EQE > 27%) Yellow OLEDs using spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole-based donor–acceptor–donor host materials. Journal of Materials Chemistry C. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbazole-based spiro[fluorene-9,9'-xanthene] as efficient hole-transporting material for perovskite solar cells. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient narrow green organic light-emitting diodes with low efficiency roll-offs based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole and pyrimidine units. Materials Chemistry Frontiers. Retrieved from [Link]

  • Springer. (n.d.). Motion and Recombination of Electrons and Holes. In Physics of Semiconductor Devices. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Step-efficient access to new starburst hole-transport materials with carbazole end-groups for perovskite solar cells via direct C–H/C–Br coupling reactions. Chemical Communications. Retrieved from [Link]

  • PubMed Central. (2009). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1589. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A multifunctional hole-transporter for high-performance TADF OLEDs and clarification of factors governing the transport property by multiscale simulation. Journal of Materials Chemistry C, 10, 8177-8185. Retrieved from [Link]

  • PubMed Central. (2010). tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o406. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of OLED performance characteristics for devices.... Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-9-phenylcarbazole. Retrieved from [Link]

  • PubMed Central. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o639–o640. Retrieved from [Link]

  • PubMed Central. (2012). N 2-(7-Bromo-9-butyl-9H-carbazol-2-yl).... Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1353. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,3,6-Tribromo-9-ethyl-9H-carbazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole. Retrieved from [Link]

Sources

A Comparative Photophysical Investigation: 3-Bromo- vs. 3,6-Dibromo-9-Phenyl-9H-Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbazole derivatives have emerged as a cornerstone in the development of advanced organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes.[1] Their rigid, electron-rich framework provides exceptional thermal stability and efficient hole-transporting characteristics. The strategic functionalization of the carbazole core, particularly through halogenation, offers a powerful tool to modulate their photophysical properties. This guide presents a comparative study of the photophysical properties of 3-bromo-9-phenyl-9H-carbazole and 3,6-dibromo-9-phenyl-9H-carbazole. By examining the impact of mono- versus di-bromination, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how the "heavy atom effect" can be harnessed to fine-tune the emissive characteristics of these versatile molecules.

Synthesis and Structural Characterization

The introduction of bromine atoms onto the carbazole scaffold is typically achieved through electrophilic substitution reactions, most commonly employing N-bromosuccinimide (NBS) as the brominating agent. The stoichiometry of NBS relative to the starting carbazole determines the degree of bromination.

Synthesis of 3-Bromo-9-Phenyl-9H-Carbazole

The synthesis of 3-bromo-9-phenyl-9H-carbazole can be approached in two primary ways: by brominating 9-phenyl-9H-carbazole or by N-arylation of 3-bromo-9H-carbazole. The latter is often preferred to control the position of the bromine atom.

Experimental Protocol: N-Arylation of 3-Bromo-9H-Carbazole

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-9H-carbazole (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 3-bromo-9-phenyl-9H-carbazole.

Synthesis of 3,6-Dibromo-9-Phenyl-9H-Carbazole

Similar to the mono-brominated derivative, 3,6-dibromo-9-phenyl-9H-carbazole is synthesized by the N-arylation of 3,6-dibromo-9H-carbazole.

Experimental Protocol: N-Arylation of 3,6-Dibromo-9H-Carbazole

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 3,6-dibromo-9H-carbazole (1.0 eq.), iodobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.) in anhydrous DMF.

  • Reaction Conditions: Heat the mixture to 150-160 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the mono-brominated derivative to obtain 3,6-dibromo-9-phenyl-9H-carbazole.

Synthesis_Workflow cluster_mono Synthesis of 3-Bromo-9-Phenyl-9H-Carbazole cluster_di Synthesis of 3,6-Dibromo-9-Phenyl-9H-Carbazole start_mono 3-Bromo-9H-Carbazole + Iodobenzene reaction_mono Ullmann Condensation (CuI, K2CO3, DMF, Heat) start_mono->reaction_mono product_mono 3-Bromo-9-Phenyl-9H-Carbazole reaction_mono->product_mono start_di 3,6-Dibromo-9H-Carbazole + Iodobenzene reaction_di Ullmann Condensation (CuI, K2CO3, DMF, Heat) start_di->reaction_di product_di 3,6-Dibromo-9-Phenyl-9H-Carbazole reaction_di->product_di

General synthetic workflows for 3-bromo- and 3,6-dibromo-9-phenyl-9H-carbazole.

Comparative Photophysical Properties

The introduction of bromine atoms, which are heavy atoms, into the carbazole framework has a profound impact on the photophysical properties of the resulting molecules. This is primarily due to the "heavy atom effect," which enhances spin-orbit coupling.

The Heavy Atom Effect

In photophysics, the heavy atom effect describes the tendency of heavy atoms (like bromine or iodine) to increase the rate of spin-forbidden processes, most notably intersystem crossing (ISC) from a singlet excited state (S₁) to a triplet excited state (T₁). This is because the large nuclear charge of the heavy atom perturbs the spin and orbital angular momenta of the electrons, making the transition between states of different spin multiplicity more probable.

Heavy_Atom_Effect cluster_explanation Influence of Bromine S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption S1->S0 Fluorescence (kf) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (kISC) T1->S0 Phosphorescence (kP) explanation Increased number of Br atoms leads to: - Increased kISC - Decreased Fluorescence - Increased Phosphorescence

Jablonski diagram illustrating the heavy atom effect on photophysical pathways.
UV-Visible Absorption and Photoluminescence

The absorption and emission properties of the two compounds are expected to differ due to the varying degree of bromination.

Photophysical Parameter3-Bromo-9-Phenyl-9H-Carbazole3,6-Dibromo-9-Phenyl-9H-CarbazoleRationale for Differences
Absorption Maxima (λabs) ~352 nm (in acetonitrile)Expected to be similar or slightly red-shiftedThe addition of a second bromine atom may cause a minor perturbation of the ground and excited state energy levels.
Fluorescence Emission Maxima (λem, F) Expected in the near-UV/blue regionExpected in a similar region to the mono-bromo derivativeThe emissive state is the S₁, and its energy is not drastically altered by the second bromine.
Fluorescence Quantum Yield (ΦF) HigherLowerThe heavy atom effect from the second bromine atom significantly increases the rate of intersystem crossing, thus quenching fluorescence.
Fluorescence Lifetime (τF) LongerShorterA higher rate of non-radiative decay pathways (ISC) shortens the lifetime of the fluorescent state.
Phosphorescence Emission Maxima (λem, P) Expected at longer wavelengths than fluorescenceExpected at similar or slightly red-shifted wavelengths compared to the mono-bromo derivativeThe T₁ state is lower in energy than the S₁ state. The second bromine may slightly lower the T₁ energy.
Phosphorescence Quantum Yield (ΦP) LowerHigherThe enhanced ISC populates the triplet state more efficiently, leading to a higher phosphorescence quantum yield.[2]
Phosphorescence Lifetime (τP) LongerShorterThe heavy atom effect also increases the rate of the spin-forbidden phosphorescent decay from T₁ to S₀.

Note: The values in this table are based on established photophysical principles of the heavy atom effect and available data for related compounds. Direct side-by-side experimental data for these specific compounds under identical conditions is limited in the literature.

The introduction of bromine atoms onto the carbazole core generally leads to a decrease in the fluorescence quantum yield and a concurrent increase in the phosphorescence quantum yield.[2] This is a direct consequence of the enhanced spin-orbit coupling facilitating intersystem crossing. In a study on halogenated 1,3-bis(N-carbazolyl)benzene (mCP), increasing the number of bromine atoms from zero to five resulted in a dramatic decrease in the fluorescence quantum yield from 73% to 0.8%, while the phosphorescence quantum yield increased from 27% to 99.2%.[2] While the phenyl group at the 9-position will influence the overall photophysics, the trend of quenched fluorescence and enhanced phosphorescence with increased bromination is expected to hold for the 3-bromo- and 3,6-dibromo-9-phenyl-9H-carbazole pair.

Furthermore, studies on 9-(3-bromophenyl)-carbazole have shown that it exhibits persistent room-temperature phosphorescence (pRTP) with a quantum yield of 7%.[1][3] This suggests that even a single bromine atom can induce significant phosphorescence. The addition of a second bromine atom in the 3,6-dibromo derivative is anticipated to further enhance this effect.

Experimental Protocols for Photophysical Characterization

To experimentally validate the comparative photophysical properties, a series of spectroscopic measurements are required.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).

  • Methodology:

    • Prepare stock solutions of known concentrations for both 3-bromo- and 3,6-dibromo-9-phenyl-9H-carbazole in a UV-grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).

    • Prepare a series of dilutions from the stock solutions.

    • Record the absorption spectra of each dilution using a dual-beam UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λabs).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Photoluminescence Spectroscopy
  • Objective: To determine the fluorescence and phosphorescence emission maxima (λem).

  • Methodology:

    • Use dilute solutions of the compounds (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

    • Excite the samples at a wavelength where both compounds absorb, preferably at an absorption maximum.

    • Record the emission spectra using a spectrofluorometer.

    • For phosphorescence measurements, a pulsed excitation source and a time-gated detector are required to separate the long-lived phosphorescence from the short-lived fluorescence. Alternatively, measurements can be performed at low temperatures (e.g., 77 K in a frozen solvent matrix) to suppress non-radiative decay pathways and enhance phosphorescence.

Fluorescence and Phosphorescence Quantum Yield Determination
  • Objective: To quantify the efficiency of fluorescence (ΦF) and phosphorescence (ΦP).

  • Methodology (Relative Method):

    • Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the samples. For example, quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for blue-emitting compounds.

    • Prepare solutions of the standard and the samples with closely matched absorbances at the excitation wavelength.

    • Record the emission spectra of the standard and the samples under identical experimental conditions.

    • Calculate the quantum yield using the following equation: Φsample = Φstandard × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Time-Resolved Photoluminescence Spectroscopy
  • Objective: To measure the fluorescence (τF) and phosphorescence (τP) lifetimes.

  • Methodology:

    • Time-Correlated Single Photon Counting (TCSPC): This technique is suitable for measuring fluorescence lifetimes in the picosecond to nanosecond range. The sample is excited with a high-repetition-rate pulsed laser, and the time delay between the excitation pulse and the detection of the first emitted photon is measured.

    • Transient Absorption Spectroscopy or Time-Gated Phosphorescence Measurements: For longer-lived phosphorescence, these techniques are more appropriate. They involve exciting the sample with a short pulse of light and monitoring the decay of the excited state population over time.

Experimental_Workflow cluster_spectroscopy Spectroscopic Measurements cluster_data Data Analysis and Comparison start Sample Preparation (3-bromo- & 3,6-dibromo-9-phenyl-9H-carbazole in solution) uv_vis UV-Vis Absorption (λabs, ε) start->uv_vis pl Photoluminescence (λem) start->pl qy Quantum Yield (ΦF, ΦP) start->qy trpl Time-Resolved PL (τF, τP) start->trpl analysis Comparative Analysis of: - Absorption & Emission Maxima - Quantum Yields - Lifetimes uv_vis->analysis pl->analysis qy->analysis trpl->analysis

Workflow for the comparative photophysical characterization of the carbazole derivatives.

Conclusion

The comparison between 3-bromo- and 3,6-dibromo-9-phenyl-9H-carbazole provides a clear illustration of the heavy atom effect in tuning the photophysical properties of carbazole derivatives. The addition of a second bromine atom is expected to significantly quench fluorescence while enhancing phosphorescence. This ability to control the balance between singlet and triplet excited state decay pathways is of paramount importance in the design of materials for specific applications. For instance, highly fluorescent materials are desirable for blue OLEDs, whereas efficient phosphorescent materials are crucial for applications in sensing and bioimaging. This guide provides a foundational understanding and the experimental framework necessary for researchers to further explore and exploit the photophysical versatility of halogenated carbazole derivatives.

References

  • Wang, J., et al. (2025). External Heavy Atom Effect in Brominated Carbazole/Oxadiazole Hybrid Hosts for Enhanced Efficiency in Phosphorescence and TADF OLEDs.
  • Kukhta, I., et al. (2021). Heavy Atom Effect in Halogenated mCP and Its Influence on the Efficiency of the Thermally Activated Delayed Fluorescence of Dopant Molecules. ACS Applied Materials & Interfaces, 13(49), 59092–59102. [Link]

  • Gürbüz, H. E., et al. (2023). Heavy Atom‐Enhanced Photooxidation Performance of Carbazole‐Substituted BODIPY Dyes. Chemistry – A European Journal, e202302329. [Link]

  • Mondal, S., et al. (2018). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. Journal of Luminescence, 198, 256-264. [Link not available]
  • Li, Y., et al. (2023). Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Advances, 13(30), 20959-20966. [Link]

  • Zhang, Y., et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. Angewandte Chemie International Edition, 57(46), 15233-15237. [Link]

  • Stupka, O., et al. (2023). Organic persistent room temperature phosphorescence enabled by carbazole impurity. Nature Communications, 14(1), 1-10. [Link]

  • Stupka, O., et al. (2023). Organic persistent room temperature phosphorescence enabled by carbazole impurity. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Fluorescence and phosphorescence (delayed 0.05 ms) spectra of p‐NN‐Br... ResearchGate. [Link]

  • Lee, J., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. Molecules, 26(6), 1735. [Link]

  • Gruzdev, M. S., et al. (2015). Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives. Russian Journal of General Chemistry, 85(6), 1432-1439. [Link not available]
  • Gruzdeva, M. S., et al. (2015). Synthesis and Photochemical Properties of 3,6-Di-tert-butyl-9H-carbazole Derivatives. ResearchGate. [Link]

  • Chen, Y.-C., et al. (2018). Investigations of electronic transitions and photodissociation of the bromine molecule. Physical Chemistry Chemical Physics, 20(29), 19485-19493. [Link not available]
  • Liu, B., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20(2), 175-180. [Link]

  • Liu, B., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence. ResearchGate. [Link]

  • Grazulevicius, J. V., et al. (2021). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Materials, 14(19), 5756. [Link]

  • Pizzoferrato, R., et al. (2013). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Journal of Physical Chemistry C, 117(33), 16896-16904. [Link]

  • Kiseleva, A., et al. (2021). a) Fluorescence (green line) and phosphorescence (orange line) spectra... ResearchGate. [Link]

  • Deepak, V., & Prakasam, A. (2024). Exploring the effects of mono-bromination on hole-electron transport and distribution in dibenzofuran and dibenzothiophene isomers: a first-principles study. Journal of Molecular Modeling, 30(6), 161. [Link]

  • Deepak, V., & Prakasam, A. (2024). Exploring the effects of mono-bromination on hole-electron transport and distribution in dibenzofuran and dibenzothiophene isomers: a first-principles study. ResearchGate. [Link]

Sources

The Strategic Design of Hole Transport Materials: A Comparative Guide to 3-Bromo-6,9-diphenyl-9H-carbazole and its Analogs in Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials for organic electronics, carbazole derivatives have carved out a significant niche, particularly as hole transport materials (HTMs) and host materials in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Their robust thermal stability, high charge carrier mobility, and tunable electronic properties make them a cornerstone of high-performance device architectures. This guide provides an in-depth analysis of 3-Bromo-6,9-diphenyl-9H-carbazole, correlating its molecular structure with its anticipated device performance. Due to a lack of direct experimental data for this specific molecule in device applications, this guide will draw upon a comparative analysis of closely related 3,6-disubstituted carbazole derivatives to provide a comprehensive and insightful overview for researchers, scientists, and professionals in drug and materials development.

Molecular Architecture and its Implications for Device Performance

The performance of an organic semiconductor in a device is intrinsically linked to its molecular structure. In the case of 3-Bromo-6,9-diphenyl-9H-carbazole, each component of the molecule plays a strategic role in defining its electronic and physical properties.

The carbazole core is an electron-rich aromatic scaffold that provides excellent hole-transporting capabilities and a high triplet energy, which is crucial for efficient phosphorescent OLEDs. The substitution pattern on the carbazole core is a key determinant of the material's properties. The phenyl groups at the 9-position (N-phenyl) and the 6-position enhance the thermal and morphological stability of the molecule, preventing crystallization in the thin-film state, which is critical for device longevity. The extended π-conjugation offered by the phenyl substituents also contributes to efficient charge transport.

The bromo-substituent at the 3-position serves a dual purpose. Electronically, bromine is an electron-withdrawing group, which can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule.[1] This tuning is critical for achieving efficient charge injection and transport by aligning the energy levels of the HTM with adjacent layers in a device. Synthetically, the C-Br bond provides a reactive site for further functionalization through cross-coupling reactions, allowing for the creation of more complex molecular architectures with tailored properties.

Carbazole_Core Carbazole Core (Hole Transport, High Triplet Energy) Device_Performance Device Performance (Efficiency, Stability, Lifetime) Carbazole_Core->Device_Performance Influences Phenyl_9 9-Phenyl Group (Thermal/Morphological Stability) Phenyl_9->Device_Performance Enhances Phenyl_6 6-Phenyl Group (Extended Conjugation, Stability) Phenyl_6->Device_Performance Enhances Bromo_3 3-Bromo Group (Energy Level Tuning, Synthetic Handle) Bromo_3->Device_Performance Modulates Start 6,9-diphenyl-9H-carbazole Reagent N-Bromosuccinimide (NBS) in Dichloromethane (DCM) Start->Reagent Dissolve Reaction Stir at Room Temperature Reagent->Reaction Workup Extraction and Purification (Column Chromatography) Reaction->Workup Product 3-Bromo-6,9-diphenyl-9H-carbazole Workup->Product

Caption: A generalized synthetic workflow for 3-Bromo-6,9-diphenyl-9H-carbazole.

Step-by-step methodology:

  • Dissolve 6,9-diphenyl-9H-carbazole in a suitable solvent such as dichloromethane (DCM).

  • Add N-bromosuccinimide (NBS) to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure 3-Bromo-6,9-diphenyl-9H-carbazole. [2]

OLED Fabrication and Characterization

A standard protocol for the fabrication of a multilayer OLED device using thermal evaporation is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.

  • Layer Deposition: The organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber. A typical device structure would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer. The electroluminescence spectra are recorded with a spectrometer.

cluster_0 Device Fabrication cluster_1 Device Characterization Substrate ITO Substrate Cleaning HIL HIL Deposition Substrate->HIL HTL HTL Deposition (e.g., 3-Bromo-6,9-diphenyl-9H-carbazole) HIL->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode JV J-V Measurement Cathode->JV Luminance Luminance Measurement Cathode->Luminance EL Electroluminescence Spectrum Cathode->EL Efficiency Efficiency Calculation (cd/A, lm/W, EQE) JV->Efficiency Luminance->Efficiency

Caption: Workflow for OLED fabrication and characterization.

Conclusion and Future Outlook

3-Bromo-6,9-diphenyl-9H-carbazole represents a strategically designed molecule with significant potential for application in high-performance optoelectronic devices. Its molecular architecture, featuring a robust carbazole core, stabilizing phenyl groups, and a tunable bromo-substituent, suggests that it could serve as an excellent hole transport or host material.

While direct experimental evidence of its device performance is currently lacking in the scientific literature, a comparative analysis with its 3,6-disubstituted carbazole analogs provides a strong basis for its promising potential. Future research should focus on the synthesis, characterization, and device fabrication utilizing 3-Bromo-6,9-diphenyl-9H-carbazole to empirically validate its performance and explore its utility in next-generation OLEDs and perovskite solar cells. The synthetic versatility offered by the bromo-substituent opens up a vast chemical space for the development of novel, high-performance materials derived from this promising scaffold.

References

  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (2021). PubMed Central.
  • Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid st
  • A Benchmark Study of 3,6-Disubstituted Carbazole Derivatives as Hole Transport M
  • 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells. (2016). PubMed.
  • The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 1160294-85-8, 3-broMo-6,9-diphenyl-9H-carbazole Formula. (n.d.). ECHEMI.
  • Synthesis, characterization and electroluminescence of carbazole-benzimidazole hybrids with thiophene/phenyl linker. (n.d.).
  • Various 3,6‐disubstituted carbazole based drugs and OLED materials. (n.d.).
  • 3-bromo-9-phenyl-9H-carbazole synthesis. (n.d.). ChemicalBook.
  • Optimizing OLED Performance with Carbazole Derivatives: A Manufacturer's Insight. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. (2021). PubMed Central.
  • A Comparative Performance Analysis of 9- Phenylcarbazole and Its Derivatives as Host Materials in Organic Light-Emitting Diodes (OLEDs). (n.d.). Benchchem.
  • Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. (n.d.). PubMed Central.
  • Technical Support Center: 3,6-Dibromocarbazole-based OLED M
  • New organic semiconductors based on the carbazole core: synthesis and application in optoelectronic devices. (2022).
  • 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. (n.d.). PubMed Central.
  • 3-Bromo-9H-carbazole | 3-Bromocarbazole | CAS 1592-95-6. (n.d.). Ossila.
  • Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. (n.d.). PubMed Central.
  • 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. (n.d.). Boron Molecular.
  • Enhanced electroluminescence based on thermally activated delayed fluorescence from a carbazole–triazine deriv
  • OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3,6-Dibromo-9-(4-bromo-benz-yl)-9H-carbazole. (2009). PubMed.
  • The Role of Carbazole Derivatives in Modern Chemistry: A Focus on 4-Bromo-9-phenyl-9H-carbazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. (2018). Sungkyunkwan University.

Sources

The Isomeric Blueprint: How Bromo-Substitution Strategically Engineers the Electronic Landscape of Diphenyl-Carbazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Property Relationships for Advanced Material Design

In the quest for next-generation organic electronics, N-phenylcarbazole and its derivatives stand out as a cornerstone scaffold. Their inherent charge-transport properties and high thermal stability make them prime candidates for organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. The strategic introduction of bromine atoms onto this framework serves as a powerful tool for fine-tuning their electronic and photophysical characteristics. However, the precise positioning of these bromo-substituents—the isomerism—plays a pivotal, yet often nuanced, role in dictating the final properties of the material.

This guide provides an in-depth comparison of the isomeric effects of bromo-substitution on the electronic properties of diphenyl-carbazoles. We will explore how altering the position of bromine atoms on the carbazole core influences the absorption, emission, and electrochemical behavior of these molecules. This analysis is grounded in experimental data and computational insights, offering a predictive framework for researchers and professionals in materials science and drug development.

The Strategic Importance of Bromine Placement

The introduction of bromine to the diphenyl-carbazole structure is not a random act of chemical modification. It is a deliberate strategy to modulate the electronic landscape of the molecule. Bromine, being an electronegative atom with available lone pairs, exerts both inductive and resonance effects. These competing electronic influences, combined with steric considerations, mean that the substitution position is critical. The most common and electronically distinct positions for disubstitution on the carbazole core are the 3,6- and 2,7-positions. As we will demonstrate, this seemingly subtle structural change leads to significant divergence in the material's properties.

Caption: Isomeric substitution pathways for diphenyl-carbazole.

Comparative Analysis of Electronic Properties

The electronic properties of bromo-substituted diphenyl-carbazoles are primarily dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals, and the gap between them, determine the absorption, emission, and redox characteristics of the molecule.

A Tale of Two Isomers: 3,6- vs. 2,7-Dibromo-9-phenylcarbazole

A comparative study of 3,6- and 2,7-disubstituted carbazole derivatives reveals a distinct trend in their electronic properties. The connectivity of the carbazole unit significantly influences the HOMO and LUMO energy levels.[1]

IsomerHOMO (eV)LUMO (eV)Band Gap (eV)Oxidation Potential (V vs. Fc/Fc+)
3,6-Dibromo-9-phenylcarbazole -5.1[2]Data not availableData not available+1.49[3]
2,7-Dibromo-9-phenylcarbazole -4.7[2]Data not availableData not availableData not available

Key Insights:

  • HOMO Energy Levels: The 3,6-disubstituted isomer exhibits a deeper HOMO level (-5.1 eV) compared to the 2,7-isomer (-4.7 eV).[2] This suggests that the 3,6-isomer is more resistant to oxidation. This is further supported by the higher oxidation potential observed for 3,6-dibromo-9-phenylcarbazole (+1.49 V).[3]

  • Conjugation Pathway: The difference in HOMO levels can be attributed to the different conjugation pathways in the two isomers. In 2,7-linked polycarbazoles, a more effective conjugation along the polymer backbone is generally observed, leading to better semiconducting properties compared to their 3,6-linked counterparts.[1]

  • Implications for Device Performance: The choice of isomer has direct consequences for device applications. For instance, in dye-sensitized solar cells, the 3,6-disubstituted carbazole showed better performance due to more favorable pore filling in the mesoporous TiO2 layer, despite the potentially more advantageous HOMO level of the 2,7-isomer for hole injection.[2]

The Influence of Monobromination

While disubstitution provides a clear comparison of isomeric effects, monobromination introduces further subtlety. The position of a single bromine atom will influence the overall dipole moment and electronic distribution of the molecule, leading to variations in its photophysical and electrochemical behavior. While comprehensive comparative data for monobromo-diphenyl-carbazole isomers is scarce in the literature, computational studies can provide valuable insights into these more nuanced effects.

Causality Behind the Isomeric Effects: Steric and Electronic Factors

The observed differences in the electronic properties of bromo-substituted diphenyl-carbazole isomers can be attributed to a combination of steric and electronic effects.

  • Electronic Effects: The electron-withdrawing nature of the bromine atoms lowers the energy of the frontier orbitals.[3] The extent of this effect is dependent on the position of substitution and its influence on the overall π-conjugation of the molecule.

  • Steric Effects: The bulky bromine atoms can induce torsional strain, potentially altering the planarity of the molecule. This can disrupt π-orbital overlap, affecting conjugation and, consequently, the electronic properties. For instance, the phenyl group in 3,6-dispirobifluorene-N-phenylcarbazole is significantly twisted out of the plane of the carbazole core, indicating a lack of electronic delocalization between these groups.[4]

Experimental Protocols for Characterization

To empirically validate the electronic properties of these isomers, a suite of spectroscopic and electrochemical techniques is employed.

UV-Visible Absorption Spectroscopy

This technique probes the electronic transitions from the ground state to excited states.

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions of the bromo-substituted diphenyl-carbazole isomers in a UV-transparent solvent (e.g., dichloromethane or cyclohexane) in quartz cuvettes.

  • Blank Measurement: Record a baseline spectrum of the pure solvent.

  • Sample Measurement: Record the absorption spectrum of each isomeric solution over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) for each isomer.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Fluorescence Spectroscopy

This technique measures the emission of light from the excited state back to the ground state.

Step-by-Step Methodology:

  • Sample Preparation: Use the same solutions prepared for UV-Vis spectroscopy. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

  • Instrument Setup: In a spectrofluorometer, set the excitation wavelength (often at or near the λmax from the absorption spectrum).

  • Emission Scan: Scan the emission wavelengths, starting from a wavelength longer than the excitation wavelength.

  • Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (the difference between λmax and λem). The fluorescence quantum yield (ΦF) can be determined relative to a known standard.

Cyclic Voltammetry

This electrochemical technique is used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials.

Step-by-Step Methodology:

  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Working Solution: Dissolve the bromo-substituted diphenyl-carbazole isomer in the electrolyte solution.

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential between the working and reference electrodes and record the resulting current.

  • Data Analysis: Determine the onset oxidation and reduction potentials. These values can be used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prepare Electrolyte Prepare Electrolyte Dissolve Isomer Dissolve Isomer Prepare Electrolyte->Dissolve Isomer Assemble Cell Assemble Cell Dissolve Isomer->Assemble Cell Potential Scan Potential Scan Assemble Cell->Potential Scan Determine Redox Potentials Determine Redox Potentials Potential Scan->Determine Redox Potentials Calculate HOMO/LUMO Calculate HOMO/LUMO Determine Redox Potentials->Calculate HOMO/LUMO

Caption: Workflow for Cyclic Voltammetry.

Conclusion: A Roadmap for Rational Design

The isomeric effects of bromo-substitution on the electronic properties of diphenyl-carbazoles provide a clear demonstration of the power of strategic molecular design. By carefully selecting the substitution pattern, researchers can predictably tune the HOMO/LUMO energy levels, absorption and emission characteristics, and electrochemical behavior of these versatile building blocks. The distinct differences between 3,6- and 2,7-disubstituted isomers, in particular, offer a valuable design parameter for tailoring materials to specific applications in organic electronics. This guide serves as a foundational resource for understanding these structure-property relationships and provides the experimental framework necessary for the rational design and characterization of novel diphenyl-carbazole-based materials.

References

  • Dierschke, F., et al. (2003).
  • Bouchard, J., et al. (2004). Journal of Organic Chemistry, 69(20), 6747-6753.
  • Blouin, N., & Leclerc, M. (2008). Accounts of Chemical Research, 41(9), 1110-1119.
  • Chiu, H.-T., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(3), 331-337. Available from: [Link]

  • Cao, Y., et al. (2008). 3,6-Bis(dimesitylboryl)-9-phenylcarbazole: A Multifunctional Molecule with Ambipolar Carrier Transporting Capability and High-Efficiency Blue Electroluminescence.
  • Kim, J. H., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Solar Energy Materials and Solar Cells, 155, 286-293. Available from: [Link]

  • Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Materials, 14(22), 6843. Available from: [Link]

  • Kouki, F., et al. (2014). Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid state DSSC. Journal of Materials Chemistry A, 2(42), 17995-18002.
  • Lidin, S., et al. (2012). Distinct photophysics of the isomers of B18H22 explained. Journal of the American Chemical Society, 134(7), 3484-3491. Available from: [Link]

  • Giguère, E., et al. (2008). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2147. Available from: [Link]

  • Z-Light. (n.d.). OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Available from: [Link]

  • Rocha, W. R., & De Almeida, W. B. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available from: [Link]

  • Morin, J.-F., et al. (2001). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. Macromolecules, 34(25), 8677-8684.
  • Capan, R., et al. (2013). A new multi-electrochromic 2,7 linked polycarbazole derivative: Effect of the nitro subunit. Electrochimica Acta, 107, 535-543.
  • Morin, J.-F., & Leclerc, M. (2001). Electrochemical, Conductive, and Magnetic Properties of 2,7-Carbazole-Based Conjugated Polymers. Macromolecules, 34(13), 4680-4682.
  • Rocha, W. R., & De Almeida, W. B. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available from: [Link]

  • Bard, A. J., et al. (2003). Electrochemistry and Electrogenerated Chemiluminescence of 3,6-Di(spirobifluorene)-N-phenylcarbazole. The Journal of Physical Chemistry B, 107(42), 11693-11699.
  • Woolley, J. M., et al. (2020). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Physical Chemistry Chemical Physics, 22(34), 19039-19048. Available from: [Link]

  • Kaya Kınaytürk, N., et al. (2021). Experimental and computational investigations on the molecular structure, vibrational spectra, electronic properties, and molecular electrostatic potential analysis of phenylenediamine isomers. Journal of Molecular Structure, 1242, 130739.
  • Lee, S. K., et al. (2017). Effect of bromine substituent on optical properties of aryl compounds. Journal of Molecular Structure, 1130, 896-902.
  • Sun, Q., et al. (2019). Cyanophenylcarbazole isomers exhibiting different UV and visible light excitable room temperature phosphorescence. Journal of Materials Chemistry C, 7(29), 8967-8974. Available from: [Link]

  • Woolley, J. M., et al. (2020). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Physical Chemistry Chemical Physics, 22(34), 19039-19048.
  • Yandimoglu, M., et al. (2023). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 25, 1-8. Available from: [Link]

  • de la Cruz, J. C., et al. (2017). Computational study on the structural and optoelectronic properties of a carbazole-benzothiadiazole based conjugated oligomer with various alkyl side-chain lengths. Journal of Molecular Modeling, 23(2), 52. Available from: [Link]

  • Kaya Kınaytürk, N., et al. (2021). Experimental and computational investigations on the molecular structure, vibrational spectra, electronic properties, and molecular electrostatic potential analysis of phenylenediamine isomers. Journal of Molecular Structure, 1242, 130739.
  • Mazzucato, U., et al. (1998). Photophysics and photochemistry of the EE and ZE isomers of 1-(n-pyridyl)-4-phenyl-1,3-butadiene (n = 2, 3 and 4). Journal of the Chemical Society, Perkin Transactions 2, (12), 2635-2642. Available from: [Link]

Sources

A Senior Application Scientist's Guide to 3-Bromo-6,9-diphenyl-9H-carbazole: Cross-Validating Experimental and Theoretical Properties for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, the meticulous characterization of novel materials is paramount to unlocking their full potential. 3-Bromo-6,9-diphenyl-9H-carbazole stands as a significant building block for high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1] Its carbazole core offers inherent thermal stability and excellent charge transport characteristics, which can be finely tuned through strategic functionalization. This guide provides an in-depth comparison of the experimental and theoretical properties of 3-Bromo-6,9-diphenyl-9H-carbazole, offering researchers and drug development professionals a comprehensive understanding of this promising material.

The unique electronic and photophysical properties of carbazole derivatives make them indispensable for developing next-generation organic semiconductor devices. The strategic placement of bromo and phenyl groups on the carbazole scaffold in 3-Bromo-6,9-diphenyl-9H-carbazole allows for precise control over its electronic energy levels, solubility, and morphology. This guide will delve into the synthesis, spectroscopic, thermal, and electrochemical properties of this compound, providing a critical cross-validation between experimental data and theoretical predictions.

Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole

The synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole typically involves a multi-step process, beginning with the bromination of a suitable carbazole precursor, followed by N-arylation to introduce the phenyl groups. A representative synthetic approach is outlined below.

A General Synthetic Workflow

A Carbazole Precursor B Bromination (e.g., with NBS) A->B C 3-Bromo-9H-carbazole B->C D N-Arylation (e.g., Ullmann or Buchwald-Hartwig coupling) C->D E 3-Bromo-6,9-diphenyl-9H-carbazole D->E A Theoretical Modeling (DFT) B Predicted Properties (HOMO/LUMO, Spectra) A->B F Comparison and Validation B->F C Material Synthesis D Experimental Characterization (CV, UV-Vis, TGA) C->D E Experimental Data D->E E->F G Refined Understanding and Material Design F->G

Caption: Workflow for cross-validating theoretical predictions with experimental data.

Comparison with Alternative Carbazole Derivatives

3-Bromo-6,9-diphenyl-9H-carbazole is part of a larger family of carbazole derivatives used in organic electronics. [2][3][4]For instance, derivatives with different substituents at the 3, 6, and 9 positions can exhibit varied electronic and photophysical properties. The introduction of electron-donating or electron-withdrawing groups can tune the HOMO/LUMO levels and the emission color. [5]The choice of a specific derivative depends on the desired application and its role within the device architecture, such as a host material, an emitting material, or a charge-transporting layer. [2][3]

Standard Operating Procedures for Key Experiments

UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation: Dissolve a small, accurately weighed amount of 3-Bromo-6,9-diphenyl-9H-carbazole in a spectroscopic grade solvent (e.g., dichloromethane or toluene) to a known concentration (typically in the micromolar range).

  • Instrumentation: Use a calibrated UV-Vis spectrophotometer and a spectrofluorometer. [6]3. UV-Vis Measurement:

    • Fill a quartz cuvette with the sample solution.

    • Use the pure solvent as a blank to record the baseline.

    • Scan the sample over the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.

  • Fluorescence Measurement:

    • Excite the sample at a wavelength corresponding to a major absorption peak.

    • Scan the emission monochromator over a longer wavelength range to record the fluorescence spectrum.

    • The quantum yield can be determined relative to a known standard. [7]

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small amount of the powdered sample (typically 5-10 mg) into a TGA crucible. [8]2. Instrumentation: Use a calibrated TGA instrument. [8]3. Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Select the desired atmosphere (e.g., inert nitrogen or oxidative air). [8] * Set the temperature program, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 800 °C). [8]4. Data Analysis: The instrument records the sample mass as a function of temperature. The decomposition temperature is typically determined as the onset of significant mass loss.

Cyclic Voltammetry (CV)
  • Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate electrochemical solvent (e.g., dichloromethane or acetonitrile).

  • Working Solution: Dissolve the 3-Bromo-6,9-diphenyl-9H-carbazole sample in the electrolyte solution at a known concentration (typically in the millimolar range).

  • Electrochemical Cell:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire). [9] * Deoxygenate the solution by bubbling with an inert gas (e.g., argon) before the measurement.

  • Measurement:

    • Connect the electrodes to a potentiostat. [9] * Scan the potential over a range that encompasses the redox events of the sample.

    • The resulting voltammogram shows the current response as a function of the applied potential.

  • Data Analysis: The onset of the oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively.

Conclusion

3-Bromo-6,9-diphenyl-9H-carbazole is a versatile and promising material for the development of advanced organic electronic devices. A thorough understanding of its properties, achieved through a synergistic approach of experimental characterization and theoretical modeling, is essential for its effective utilization. This guide has provided a comprehensive comparison of its key characteristics, along with standardized protocols for their measurement. By adhering to rigorous experimental practices and cross-validating with theoretical predictions, researchers can accelerate the design and optimization of next-generation materials for a wide range of applications.

References

  • RSC Publishing. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. [Link]

  • ResearchGate. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. [Link]

  • National Institutes of Health. Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. [Link]

  • XRF Scientific. A Beginner's Guide to Thermogravimetric Analysis. [Link]

  • RSC Publishing. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. [Link]

  • Guanmat. The Role of Carbazole Derivatives in Modern Organic Electronics. [Link]

  • LibreTexts. Thermogravimetric Analysis. [Link]

  • Royal Society of Chemistry. 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. [Link]

  • ChemSrc. 3-Bromo-6,9-diphenyl-9H-carbazole. [Link]

  • eGyanKosh. UNIT 10 THERMOGRAVIMETRIC ANALYSIS. [Link]

  • Wikipedia. Thermogravimetric analysis. [Link]

  • MDPI. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • ResearchGate. Experimental methods in chemical engineering: Fluorescence emission spectroscopy. [Link]

  • Guanmat Optoelectronic materials, Inc. 3-broMo-6,9-diphenyl-9H-carbazole. [Link]

  • YouTube. Lecture 06: UV-Visible and Fluorescence Spectroscopy. [Link]

  • IIETA. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. [Link]

  • Biocompare. Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

  • Truman ChemLab. Standard Operating Procedure for Cyclic Voltammetry using the eDAQ Potentiostat and Electrochemical Analysis System. [Link]

  • DergiPark. Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. [Link]

  • ResearchGate. Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. [Link]

  • ResearchGate. Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. [Link]

  • University of Washington. Standard Operating Procedures for Cyclic Voltammetry. [Link]

  • National Institutes of Health. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. [Link]

  • Chinese Chemical Society. Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. [Link]

  • National Institutes of Health. Crystal structure of 3-bromo-9-ethyl-9H-carbazole. [Link]

  • European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

  • Boron Molecular. 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. [Link]

  • Kobe University. Photophysical and electrochemical properties of 9-naphthyl-3,6-diaminocarbazole derivatives and their application as photosensit. [Link]

  • ResearchGate. Crystal structure of 3-bromo-9-ethyl-9H-carbazole. [Link]

  • PubMed Central. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. [Link]

  • MDPI. Electrosynthesis of Electrochromic Polymer Membranes Based on 3,6-Di(2-thienyl)carbazole and Thiophene Derivatives. [Link]

  • PubChem. 3-Bromo-9-phenylcarbazole. [Link]

Sources

Performance evaluation of 3-Bromo-6,9-diphenyl-9H-carbazole in different OLED architectures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Evaluation of 3-Bromo-6,9-diphenyl-9H-carbazole in Diverse OLED Architectures

A Senior Application Scientist's Guide to a Promising Carbazole Derivative

The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for deep blue emission, has placed a significant emphasis on the molecular engineering of host and charge-transporting materials.[1][2] Carbazole derivatives have distinguished themselves in this arena, prized for their high thermal stability, excellent hole-transporting capabilities, and wide energy gaps.[3] This guide provides a comprehensive performance evaluation of a specific, promising intermediate: 3-Bromo-6,9-diphenyl-9H-carbazole .

While extensive device data for this exact molecule is not yet prevalent in public literature, its structural features provide a strong basis for predicting its performance. The carbazole core is a well-established electron-rich system excellent for hole transport.[4] The phenyl group at the 9-position enhances stability, while the bromine atom at the 3-position serves as a crucial reactive site for further molecular elaboration through cross-coupling reactions, allowing for the synthesis of more complex, functional OLED materials.[5][6] This analysis will, therefore, position 3-Bromo-6,9-diphenyl-9H-carbazole within the broader context of high-performance carbazole materials and evaluate its potential across various OLED device architectures.

Comparative Performance Analysis: Positioning in the OLED Material Landscape

To objectively evaluate the potential of 3-Bromo-6,9-diphenyl-9H-carbazole, we must compare it to established and emerging carbazole-based materials used in state-of-the-art OLEDs. Carbazole derivatives are versatile and can function as host materials in fluorescent, phosphorescent (PhOLED), and Thermally Activated Delayed Fluorescence (TADF) devices.[1][7] The key is their ability to possess high triplet energy (T1), which is critical for hosting blue emitters and preventing efficiency roll-off.[8][9]

The introduction of phenyl and bromo groups on the carbazole core, as seen in our target molecule, is a strategic design choice. The phenyl groups contribute to morphological stability, while the bromine atom's electron-withdrawing nature can subtly tune the electronic properties and provides a synthetic handle for creating bipolar host materials by linking to an electron-accepting moiety.[6][10] Bipolar hosts, which can transport both holes and electrons effectively, are highly desirable for creating a balanced charge recombination zone within the emissive layer, leading to higher device efficiencies.[11]

Performance Metrics of Carbazole-Based Hosts in Various OLEDs

The following table summarizes the performance of various functionalized carbazole derivatives in different OLED device types. This data provides a benchmark against which the performance of new materials derived from 3-Bromo-6,9-diphenyl-9H-carbazole can be measured.

Host Material TypeEmitter (Dopant)Max. EQE (%)Current Eff. (cd/A)Power Eff. (lm/W)Turn-on Voltage (V)Emission Color
Carbazole/Benzimidazole (Bipolar) Ir(ppy)₂ (acac) (Green PhOLED)21.8%---Green
Carbazole/Benzimidazole (Bipolar) 4CzIPN (Green TADF)16.7%---Green
Carbazole/Fluorene ("M"-type) PtNON (Blue PhOLED)18.3%---Blue
Bi-carbazole/Phosphine Oxide FIrpic (Blue PhOLED)13.4%31.531.0LowBlue
Fused-Ring Carbazole (ICz-DPS) Non-doped11.7%30.1--Deep Blue (0.15, 0.08)
Carbazole-π-Imidazole Non-doped4.43%---Deep Blue (0.159, 0.080)

Data compiled from multiple sources for comparative purposes.[8][11][12][13][14] Note: Dashes (-) indicate data not specified in the source.

This comparison underscores the high efficiencies achievable with carbazole-based hosts. For blue PhOLEDs, an EQE of 13-18% is a strong benchmark.[8][12] The potential of 3-Bromo-6,9-diphenyl-9H-carbazole lies in its use as a precursor to create novel bipolar hosts that could push these metrics even higher by ensuring balanced charge injection and recombination.

Experimental Workflow: From Material to Characterized Device

A rigorous and repeatable experimental workflow is essential for validating the performance of any new OLED material. The process involves two main stages: device fabrication and performance characterization.

G cluster_0 Material Synthesis & Purification cluster_1 OLED Device Fabrication cluster_2 Device Characterization S1 Synthesis of 3-Bromo-6,9-diphenyl-9H-carbazole Derivative S2 Multi-step Purification (e.g., Column Chromatography, Sublimation) S1->S2 F1 Substrate Cleaning (ITO Glass) S2->F1 High-Purity Material F2 Organic Layer Deposition (High-Vacuum Thermal Evaporation) F1->F2 F3 Cathode Deposition (LiF/Al) F2->F3 C1 Current-Voltage-Luminance (J-V-L) Measurement F3->C1 Fabricated Device C2 Electroluminescence (EL) Spectrum & CIE Analysis C1->C2 C3 Efficiency Calculation (EQE, cd/A, lm/W) C1->C3 C4 Operational Lifetime Test C3->C4

Caption: Logical workflow for OLED material evaluation.

Detailed Protocol for OLED Fabrication

This protocol outlines the standard procedure for creating a multi-layer OLED via thermal evaporation, a technique that ensures high-purity thin films.[1]

  • Substrate Preparation :

    • Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.

    • Clean the substrates by sequential ultrasonication in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma immediately before loading into the deposition chamber to improve the work function of the ITO and enhance hole injection.

  • High-Vacuum Thermal Evaporation :

    • Place the cleaned substrates and crucibles containing the organic materials and metals into a high-vacuum chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the layers sequentially without breaking vacuum. The deposition rate and thickness of each layer should be monitored in-situ using a quartz crystal microbalance.

    • A typical device architecture is as follows:

      • Hole Injection Layer (HIL) : e.g., 10 nm of HAT-CN.

      • Hole Transport Layer (HTL) : e.g., 40 nm of NPB or TAPC.[1]

      • Emissive Layer (EML) : Co-evaporate the host material (e.g., a derivative of 3-Bromo-6,9-diphenyl-9H-carbazole) and the guest emitter (dopant). The doping concentration is precisely controlled by the relative deposition rates (e.g., 10-20 wt%).

      • Electron Transport Layer (ETL) : e.g., 30 nm of TPBi or Alq₃.[1][15]

      • Electron Injection Layer (EIL) : e.g., 1 nm of Lithium Fluoride (LiF).[1]

      • Cathode : e.g., 100 nm of Aluminum (Al).

Device Architecture and Energy Level Alignment

The performance of an OLED is critically dependent on the architecture of the device and the energy alignment of the different material layers. The goal is to facilitate the efficient injection of holes and electrons, transport them to the emissive layer, and confine them there to recombine and generate light.

G cluster_device Multi-Layer OLED Structure cluster_charge cluster_light Anode Anode (ITO) HIL HIL Anode->HIL HTL HTL HIL->HTL EML Emissive Layer (EML) Host : Guest HTL->EML ETL ETL EML->ETL light hv (Light Emission) EML->light EIL EIL ETL->EIL Cathode Cathode (Al) EIL->Cathode hole h+ hole->EML Hole Injection electron e- electron->EML Electron Injection

Caption: A typical multi-layer OLED device architecture.

The energy level diagram below illustrates the fundamental principle of a host-guest system. For efficient energy transfer, the HOMO and LUMO levels of the host must straddle those of the guest emitter. Furthermore, for a phosphorescent emitter, the triplet energy (T1) of the host must be higher than that of the guest to prevent reverse energy transfer and quenching, which is a primary cause of efficiency loss. This is why developing high-T1 host materials from precursors like 3-Bromo-6,9-diphenyl-9H-carbazole is a key research objective.[9]

Conclusion and Future Outlook

3-Bromo-6,9-diphenyl-9H-carbazole stands as a highly valuable and versatile building block for advanced OLED materials. Its carbazole core provides a robust platform for high thermal stability and efficient hole transport, while the strategically placed bromo and phenyl groups offer pathways for significant performance enhancements through further chemical modification.

By leveraging this intermediate to synthesize novel bipolar host materials, researchers can aim to achieve more balanced charge transport, leading to higher quantum efficiencies, reduced efficiency roll-off, and longer operational lifetimes, particularly in demanding blue OLED applications. The comparative data and standardized protocols provided in this guide offer a solid framework for any research and development professional looking to innovate within the OLED space by harnessing the potential of advanced carbazole derivatives.

References

  • A Comparative Guide to High-Performance Blue Emitter and Host Materials in OLEDs. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDw7NFIUKhO8WfR60vCZXlWNpYcgkeMWxIdCOC0BqSgkKY7H9HxmixT5G1WTAAAhrV-vWaQ_i7IetywhvUbeiB6fQwPfJqrAuox0ZUy1tKoRyW-06erAbtdWmfz8rzPAXWYd0jYdc2x55z5JE85jRkXrKiSymIXFoygSPPPFkND5PCQ3wUPmNXiCxW_fOFdTn7scgKCsxZdPQ8CXdqBYeszkduGZ6YevP39r3fvA==]
  • Researchers design a highly promising host material for blue TADF OLED devices. OLED-Info. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEuE9ObNEd3zwz8SBJyG_mFOlLY5X_X0nODe0ZIHx6XmTfls4eKcc8W0-EGNn8WKPXz27Mf_TOr6qZV1dhKqc9-4GQi8RyBQaCaR24VV5xtem1r5toNQnQc5BzZPCA51VraYPmhnyWpFK-eOCszJEUl5cFhLuKp6Dp_yb8hkbWzTz7lIi-HSjM75li0Y2lyQQWJUNw8t7XxMGMMx_o]
  • UK researchers discover a low-cost high-performance blue OLED host material. OLED-Info. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-zhNrc50LbCBM3RiRJEJIrumW0sdcsWe4VagT6EcFEwP7GEVQUtcClbzKSPy-v_IUMLxXr4wxV55eWkZr5vQnDzcjm_Nhd120RbtSawtnqsNaALZw554jSdgcrVip3BLbMJ4b124kgrgDXEpxd779XAdGxFS_RnJ-7c_MG-p0QwfedaXjw-IARak_6ZQSQC1wTuXXuin6N_jxcq3dsQ==]
  • High-efficiency deep blue host for organic light-emitting devices. AIP Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzIU7_lofkG3sDbyvj-RAzvPQEFF-c9glA9L9XlF1MpCPLNMe0NZ6UbM34kNtydqPfIaM1-rV-AoX5xOV-zMuiEj0j7v4Ha48t_Hux1vUPpst_dKuym-4c2KupbDAdcYce4CCyyA0P2ay6fCbpJ3F4eSi9594TrMMVbNX69kz-n0dy0zgTN7SZAWQohKJEVGuEQl_Q4xdTDr27CbfrOaanNxSN5A==]
  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7kZlylnuzS9NlZMIILhvA8Lnj_U7HfQ6GBAvCGtdq5V3ZAyygrKlQFGaPRup3c5KRR7sctnX1zdP4MB0dfyLBuwYiusuum7K6mwHrADyOnQd6VoCD58P70xXCLpEMcXrMpA==]
  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9J0FMQy2_2440_hDa_pDbDqPPm2GQqA3tMOEFNZfQlWqdQ0MQHhj92i5jkXkAr6NHN5NRI7iW4wQZlB6LedCOoj-ZwkNwe9GtveSqXmQ9xFAXzPvbjM9AW7Cm3BXqw8YT_Yel3LA7RBg_xk8=]
  • Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVxAEjEunTb-M72XBro0P4lIkbkBqnP0nCmVvvH7zV0KVqYf2B6u5PIXiH-rYdrNTjoODdGB6PNLn2GJXG-2bnt2Y0Ve07BQrhUsEpgRwyI6_Xt1nqJ1wimvG4Ae8SMXId17h1w2e8Tge9xACCrE4yi0RqaXXom1QjqP7f]
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPURLpUsMKL9wHIsnLvrzx0G7C_GCFiFXUMzUvKvMpVfZ9LdI-umR0TdlPuffpi-QECBRRXjaLGtbnkzGjM0Y7UmQoPiAuCcxy0NJmle3y9OG1ceZgVMsGB_vM57W7AoCMxw==]
  • 3-broMo-6,9-diphenyl-9H-carbazole Formula. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvEJr3VhWLCcugPsXWa_sRM3LcG08AjLqoMEtU9qLIQlNnp-mPNKwJA9pvaPejjPYPsEZB3qcTxcEpsVFa4mKCKcleLVp9vjO9en0OYysG7eqZ9QwSNEXAPLBJXNd2LiEAIoIdW6z32HjnN-UZn9qOLMmzPxR3xGdkfGsZSzzubNs9g1TWT7swDyEaqMUU]
  • Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF3dGsxpbJJCT1nVIQieONt7necq2q8aKsUkXBiThXgw-17NqylNogKnFubC3obldLcQcoTslshShwMXrAnckL1Q1rS6SlmcQNHfGQCpv-aGppIhx76iLkb4IqGbL6sN7ll8aV0HnDdN8gZ4M=]
  • Blue fluorescent OLED materials and their application for high-performance devices. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlPZ6cfLjsLU06BbdtvcxeEy4k_Zu3p0_ZeUPYa7QpU5jOEGLvWQtn_nWeO1mhAqDtIiFfGFe9CFt8e86-sQhnugqY5E1GXNt6EJgnAnliCj_uM71xVK-zUHxV9O3qB2tS32xsAaHwOf_bbu0=]
  • Optimizing OLED Performance with Carbazole Derivatives: A Manufacturer's Insight. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHMEr7-J3NSCS4byJ89CrGoTS1gB2_oR8BNOHLl2mH0YFdUQi96n0Ro-RgL3ViMwPd1MgVP3M7FtnNvRl1axllSuzyQnO0nNgd5vLwa-YkCpQ2v_T1fG-WqLGIMqntheAiL0q9KVqRgs1LBjGPPboUnZvf6HHMV4euXj2m-qT-S5VApcGzUxbZBZRm6LlfUyF3UWzRKkHlpOmQhkEq4ACjNaifprAnDEX_Ggc3FoC3x05ASry5XE4=]
  • The Chemistry Behind Vibrant Displays: Exploring Carbazole Derivatives in OLEDs. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfD4Zhd8gvBeuTMEM08E3HFJ2a8bs8XwQQmIfJv3fTjmny3086SkcEhswUrtpOiSzU5e1d39frysrVp9fmOqaWltbJAvxXC18T1CW0tZoV_Q4BfjqiaulSoSndDPMtoNs77qIyupJjeSbDDrK4UTJLQcljA1q4PRbqf6huRXJNgj386aYkyOYf0vDMheE9VvNxSO2tq2CZkq_6a6J1TAIsQCsj7jnbMXFfrb_G]
  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWyV0aiwa1xl09n_SAooxti7EHBCL8afINwVnRZ9oQhwTvJzNC7c91UgPygqtCSZJvMWPweUIIjMw_ONgnDxFoIFZU9Rlcfm5CDsh1yk8DloEuYqheVoKj5-AqbzweRK37g2xY2UAQVCUWeUjlksRHgNDM5N9N_HFJ]
  • (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyMU1JW9WNuhD7V7P7uTaS0PX32SO33oTr6RUmyvU0R9ocQtpP7BJTqcHxQxgVz2wcX-aETf-H6Tpth03ywgl0rGoMj1LFK6orpuVU1RU2rPCghCI1azsjb5xWxXpPTBj1w740_GDifFFD2g==]
  • 3-bromo-9-phenyl-9H-carbazole synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwYPbmlcyaytw7I8x0W9jfEYLZCAeOXWjwzSkSIwu4UK5rwhk-oNFX1hsnBAYYbAuEUere3-hOGyTkIaRpHaUMBSBSn95RmJMMcQ3Z8va2N96n8tvWtviKM-kt5Z6ANBI_KAlAwyHbZddrFEE9W1MptvhRj_XlYnGEZSis8GlL]
  • Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtYXlMYGQmZGSDAmLF1mfflxMdW7WRggX0mhAb_mqkBtFbwmtYW4t-n1Ppzxn0OOS_EN2kgr-H1v4mHF8q1U54P9EdrtYPKoySThVTAwumJra_6Iyqd6jZr6TErEkaHOpVaoXu]
  • 3-Bromo-9H-carbazole: High Purity OLED Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMLGOOpUsOkKPqedM0ZnF1UxNnZF1mwYwpc1CZi4S5zt9lUdx-5BnaWs3urC7PRU8GPlJO-e7EMgJTy3WdxIR9kx51tjARhYLJTNcq2kfzuLbXOnzo42WIe6Ey_Sh7rPrT8-V6MPLPvFdsK5d8TVtol_0VxT9k6gCgAY0SGr3vsVptWnD0zeOaaFbVpc3FLShyiIt_Jf-dARsqpPoGj7vwJUxuHmuPhFG4EOI2l75zjT9GlSvI-A==]
  • Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1KIbGUqPtiYHgbzLOZNpPOT-If7_lz9ZyyJr3rWtSsYzlat1UJltjU15pSbn77FAnDzZaacIEklJM7AjuNGnXJb0A8_FuZMWVxg_c9cdDTdUpn0BX5v8UC6lg4lu76RI_1ImTt0eDTMyIPdThWmhOcTIuHrHN53FJGa3vg8hU5C8fYDnMklmgmIIvGDc-oI5hd-HhueO4nLTJpu3-d8tmtsHucFLuHxw7lK-AkaCJjWcBeTVg==]
  • Efficient red phosphorescent OLEDs employing carbazole-based materials as the emitting host. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsosRnxsqrZoz8deEOFf24zpgYsoabmusTlXtuPU-13EFmEoA1W4T18d0TEEw-iQme9VK3JbUDA5PKM3Wc5bF1J96hEcmqg3E9ESmnunlTnAZbRZiA1qWclrB5w19Xxzr2xYCxCJBH1JdXi7uhvmy0FNDF-BYR98JlXhpacPHTPZgA5gokoMeUbDCI-dTIZ3bWrkHpLt11XUOck47NC_HANgBEyicEBVpm6f_50jyj0vKc0W9M36q9P8guUZ3Weqhvu3L3xJqW0ZDF]
  • 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGipeaDdJE7VTAkdDRSfGtV-TOCjOl3FY_HBmLdQM39R7Euu428FnzKpgf7PTnHv7n7l0jbkuvGylMalALslCyGSh-rM6l01PhFwGtniWuwXxmfU8t1Fjpzidu8A7A8gE12Fa6V5TDEs8lb26s=]
  • 3-Bromo-6,9-diphenyl-9H-carbazole. GuideChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhmK2EtrpWdhnmjMHRQsIZKk740RQok-idCKml9P9Y29hax5ScENIjou-38jh84gSg3DQ4i086W4KOoxeS_qDXNVD5WYyjRsL9VPsPygHD54fhqb9n4YWQxcfyAuiEBUOIR9oZ7IiQWw==]
  • 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Boron Molecular. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYBY0ziij4jOFgDMFs7PolzfFtT3mk5bZ9fKIxBuSA_meloCj9T5l7t65hMfWu4hjmIqiz58efv4cDiCbBeOqjzYJu9V3UWhiQLOm92Oy7juPnDh6Zuh4XoM6OtcCZBbpL4KbTCtp7hDXs-SUIHiP1ctdwl7kbXXuUiYuCCY9Nl7HbFrH897DxG3swhvy6ik5wObfdWPQ2BVAB2gHquEQ=]
  • The Role of 3,6-Diphenyl-9H-carbazole in Advancing OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBMVWcrRuFjvK0QkDOE63dqJ_nbQXVaNWzuM7RGSmPY-YESBXaoWZazu0M7QSrpDlPOMmYF_0tA1vINOXSpuRed5Z39Do29it_pMnUfQy53fF9OLrcRSt5S4YVyOp7r7CuU-oscAkJbVYlw7VJCbFNslOZPOIOxoQ2GtQ24wZgGlsP-qiOVui7yKdal6CHCo3irGVzlFUquB3GdBo9H8yDWFqeQuBRiOHGAHLAD9w=]
  • Technical Support Center: 3,6-Dibromocarbazole-based OLED Materials. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHgVhcT6nSoub965xc8_S9qAZ2ZI4RZPQVBBu8uFJ7lt3-QYOIQuK2dJqG4KCZsJNn0C2FzbEjKtTuDVX-nRtNqXnNTJvRMEUhMZOeZJ6K2P8yej2Sx8KII_XMZTtj91IIK-YkIUBmgMyjasvVJ7ooxKiwdizR-F_VZLMyhfVZ_XR0FcsSYVmwl3LofsFl6Fb3H3LWEFyLoMZLDZAgRW0=]
  • 3-Bromo-9H-carbazole | 3-Bromocarbazole | CAS 1592-95-6. Ossila. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkHhgqyA7ImdRn6rW6VsjMQeSaukulh26u6TfHY8ReBPyxBhzJ-PLqzBpzfeseB2IZXy62q2xvBdmgQQhw8pZ3cER8Y6uCXCFly4Vtiaz_nZT3FkLIC5dKv4UJi9a3y-3u6zkeGPPtPnuLNoKP_qA=]
  • 3-broMo-6,9-diphenyl-9H-carbazole. Guanmat Optoelectronic materials, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnbSRjAD6tZT23BBuly8T2QpKy7FADMRo5_EzAHXha3uzxsNFojgeffkba_DhOFxWN_CWCKF8otPDdKjRjhNp6CSU3pJ_axFnmgYnmKIeg8h-WflKhZiwZFxylWhV8tRY=]
  • A Comparative Performance Analysis of 9- Phenylcarbazole and Its Derivatives as Host Materials in Organic Light-Emitting Diodes (OLEDs). Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBA_5W0Hjdt9K5hynzntaOY4dM9gncUdh19r8LmnkbW3jDqyiCkLSSy_1USvG5CIDOv_2Rm--HIxie7LOygfk2a2IgqLrn-KVt_GZnEi6Jyw0wcsLy72RAM7ZeuNcsYxUbgtejAdf_UPxR18-74d55X9-x72_zgY10ttBWO-NKmNYKg9zh6oOnYvjsHfTaM8G1NbHJnBTGqEUyLDhKLWGb0X4SFznWKGzhlGxC9jUmf1UJYOwwbUWyNPunrczfVMCsDY37-yTupUTSavgFXXEeyBxyv9IF6H8_m5ip0BOypuIN]

Sources

A Comparative Guide to the Charge Mobility of Carbazole-Based Materials: A Focus on 3-Bromo-6,9-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Carbazole Derivatives in Organic Electronics

Carbazole-based molecules are a cornerstone in the field of organic electronics, celebrated for their robust thermal and chemical stability, and exceptional hole-transporting capabilities.[1][2] These electron-rich aromatic compounds are integral components in a wide array of applications, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).[3][4] The efficiency of these devices is intrinsically linked to the charge carrier mobility of the constituent organic materials. This guide provides a comparative analysis of the charge mobility of various carbazole-based materials, with a particular focus on understanding the potential of 3-Bromo-6,9-diphenyl-9H-carbazole. While the synthesis of this specific molecule is established, a comprehensive experimental investigation of its charge transport properties is not yet prevalent in the scientific literature.[5] Therefore, this guide will leverage data from analogous carbazole derivatives to infer its potential performance and to illuminate the key structural factors that govern charge mobility in this important class of materials.

Deciphering Charge Transport: Key Experimental Methodologies

The accurate determination of charge carrier mobility is fundamental to the development of novel organic semiconductors. Several well-established techniques are employed to quantify this critical parameter, each with its own set of advantages and considerations.

Time-of-Flight (TOF) Photoconductivity

The Time-of-Flight (TOF) method is a direct technique for measuring the drift mobility of charge carriers in a material. In a typical TOF experiment, a thin film of the organic semiconductor is sandwiched between two electrodes. A short pulse of highly absorbed light generates a sheet of charge carriers near one of the electrodes. Under an applied electric field, these carriers drift across the film to the counter electrode. The time it takes for the carriers to traverse the film, known as the transit time (t_T), is measured from the resulting photocurrent transient. The drift mobility (µ) can then be calculated using the following equation:

µ = d² / (V * t_T)

where 'd' is the film thickness and 'V' is the applied voltage.

TOF_Workflow cluster_setup Experimental Setup cluster_process Measurement Process Sample Organic Semiconductor Film (between two electrodes) Oscilloscope Oscilloscope Sample->Oscilloscope Laser Pulsed Laser Source Laser->Sample Voltage Applied Voltage Source Voltage->Sample Generate Generate Charge Carriers (via laser pulse) Oscilloscope->Generate Drift Carriers Drift Across Film (under applied electric field) Generate->Drift Measure Measure Photocurrent Transient Drift->Measure Determine Determine Transit Time (t_T) Measure->Determine Calculate Calculate Mobility (µ) Determine->Calculate

Figure 1: Workflow for Time-of-Flight (TOF) mobility measurement.
Space-Charge-Limited Current (SCLC) Method

The Space-Charge-Limited Current (SCLC) method is a steady-state technique used to determine the charge carrier mobility in a single-carrier device. This method relies on the analysis of the current density-voltage (J-V) characteristics of a device where the current is limited by the build-up of space charge. For a trap-free semiconductor, the J-V relationship in the SCLC regime is described by the Mott-Gurney law:

J = (9/8) * ε₀ * ε_r * µ * (V²/d³)

where 'J' is the current density, 'ε₀' is the permittivity of free space, 'ε_r' is the relative permittivity of the material, 'µ' is the charge mobility, 'V' is the applied voltage, and 'd' is the thickness of the organic layer. By fitting the experimental J-V data to this equation, the mobility can be extracted.

SCLC_Workflow cluster_fabrication Device Fabrication cluster_measurement Measurement & Analysis Substrate Substrate with Bottom Electrode Organic_Layer Deposit Organic Semiconductor Layer Substrate->Organic_Layer Top_Electrode Deposit Top Electrode Organic_Layer->Top_Electrode Apply_Voltage Apply Voltage Sweep Top_Electrode->Apply_Voltage Measure_Current Measure Current Density (J) Apply_Voltage->Measure_Current Plot_JV Plot J vs. V Measure_Current->Plot_JV Fit_Data Fit to Mott-Gurney Law Plot_JV->Fit_Data Extract_Mobility Extract Mobility (µ) Fit_Data->Extract_Mobility

Figure 2: Workflow for Space-Charge-Limited Current (SCLC) analysis.
Organic Field-Effect Transistor (OFET) Characterization

Organic Field-Effect Transistors (OFETs) are three-terminal devices that can be used to determine the charge carrier mobility in the active semiconductor layer. In an OFET, a gate electrode modulates the charge carrier density in the semiconductor channel between the source and drain electrodes. The mobility can be extracted from the transfer characteristics (drain current vs. gate voltage) of the device, typically in the saturation regime, using the following equation:

I_DS = (W/2L) * µ * C_i * (V_GS - V_th)²

where 'I_DS' is the drain-source current, 'W' is the channel width, 'L' is the channel length, 'µ' is the field-effect mobility, 'C_i' is the capacitance per unit area of the gate insulator, 'V_GS' is the gate-source voltage, and 'V_th' is the threshold voltage.

Structure-Property Relationships: The Key to High Mobility

The charge mobility of carbazole-based materials is highly sensitive to their molecular structure. Judicious chemical modifications can significantly enhance charge transport by influencing molecular packing, electronic coupling, and energetic disorder.

  • Substitution at the 3, 6, and 9 Positions: The carbazole core can be readily functionalized at the 3, 6, and 9 positions.[1] Introducing bulky substituents at the 3 and 6 positions can enhance the amorphous nature of the material, leading to improved film-forming properties and morphological stability.[6] Phenyl groups at these positions, as in 3-Bromo-6,9-diphenyl-9H-carbazole, can also extend the π-conjugation, which can be beneficial for charge transport. The substituent at the 9-position (the nitrogen atom) significantly influences the solubility and processing of the material.

  • Halogenation: The introduction of halogen atoms, such as bromine, can impact the electronic properties and intermolecular interactions of organic semiconductors.[7][8] Bromine is an electron-withdrawing group, which can lower the HOMO energy level of the carbazole core. This can be advantageous for improving air stability and facilitating hole injection from high work function anodes. Furthermore, the presence of bromine can lead to specific intermolecular interactions (e.g., halogen bonding) that may influence molecular packing and, consequently, charge transport.

  • Molecular Planarity and Symmetry: A high degree of molecular planarity generally facilitates closer π-π stacking in the solid state, which is crucial for efficient intermolecular charge hopping. The introduction of bulky groups can sometimes disrupt this planarity. The overall symmetry of the molecule also plays a role in its packing and electronic properties.

Comparative Analysis of Hole Mobility in Carbazole Derivatives

The following table summarizes the experimentally determined hole mobilities for a selection of carbazole-based materials, providing a benchmark for evaluating the potential performance of new derivatives.

MaterialHole Mobility (µh) (cm²/V·s)Measurement TechniqueReference
3-Bromo-6,9-diphenyl-9H-carbazole Not Experimentally Reported --
9-PhenylcarbazoleData not available in pristine form-[9]
3,6-Diphenyl-9-ethylcarbazole~10⁻⁵OFET[6]
3,6-Dibromo-9-phenylcarbazoleNot Experimentally Reported-[10]
Poly(9-vinylcarbazole) (PVK)10⁻⁶ - 10⁻⁵TOF[11]
N,N'-dicarbazolyl-3,5-benzene (mCP)~10⁻⁴TOF-
4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)~1 x 10⁻³TOF[9]
KZRD (D-A type carbazole)Higher than KZ and KZICSCLC[12]
TAT-TY1 (Triazatruxene-carbazole)2.9 x 10⁻³SCLC[13]
TAT-TY2 (Triazatruxene-carbazole)1.0 x 10⁻³SCLC[13]

Note: The mobility values can vary depending on the measurement technique, device architecture, and film preparation conditions.

In-Depth Analysis and Future Outlook

The compiled data reveals that carbazole-based materials can exhibit a wide range of hole mobilities, spanning several orders of magnitude. High-performance derivatives, such as TCTA and triazatruxene-functionalized carbazoles, demonstrate mobilities on the order of 10⁻³ cm²/V·s.[9][13] These materials typically feature extended π-conjugated systems and are designed to promote favorable intermolecular interactions for efficient charge transport.

For 3-Bromo-6,9-diphenyl-9H-carbazole, we can infer its potential charge transport properties based on its structural features. The presence of two phenyl groups at the 3 and 6 positions is expected to enhance the π-conjugation of the carbazole core. The bromine atom at the 3-position will likely lower the HOMO energy level, potentially improving the material's stability and hole injection characteristics. However, the bulky nature of the phenyl groups and the bromine atom may also influence the molecular packing in the solid state, which could have a complex effect on the charge mobility.

To definitively ascertain the charge mobility of 3-Bromo-6,9-diphenyl-9H-carbazole, experimental characterization using the techniques described in this guide is essential. Such studies would not only provide a crucial data point for this specific material but also contribute to a deeper understanding of the structure-property relationships that govern charge transport in halogenated and arylated carbazole derivatives. The continued exploration of novel carbazole-based materials, guided by a thorough understanding of their charge transport properties, will undoubtedly pave the way for the next generation of high-performance organic electronic devices.

References

  • Amorphous Carbazole-based (Co)polymers for OFET Application. Macromolecular Rapid Communications. 2009;30(14):1258-1262. Available from: [Link]

  • Review of Carbazole Based Conjugated Molecules for Highly Efficient Organic Solar Cell Application. Request PDF. N.p., 2025. Available from: [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. 2023. Available from: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. 2024. Available from: [Link]

  • Enhancing OFET Performance with Precisely Engineered Carbazole Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. N.p., n.d. Available from: [Link]

  • Charge carrier mobility in conjugated organic polymers - Simulation of an electron mobility in a carbazole-benzothiadiazole based polymer. ResearchGate. 2025. Available from: [Link]

  • Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Publishing. 2023. Available from: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Semantic Scholar. 2024. Available from: [Link]

  • Boosting Anion Transport Activity of Diamidocarbazoles by Electron Withdrawing Substituents. PubMed Central. 2021. Available from: [Link]

  • Charge carrier mobility in conjugated organic polymers: simulation of an electron mobility in a carbazole-benzothiadiazole-based polymer. SPIE Digital Library. 2011. Available from: [Link]

  • Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. RSC Publishing. 2020. Available from: [Link]

  • Small carbazole-based molecules as hole transporting materials for perovskite solar cells. PubMed. 2023. Available from: [Link]

  • Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells. ACS Omega. 2023;8(29):26373-26383. Available from: [Link]

  • A brominated carbazole with antibiotic adjuvant activity displays pleiotropic effects in MRSA's transcriptome. ChemRxiv. 2023. Available from: [Link]

  • Brominated Carbazole with Antibiotic Adjuvant Activity Displays Pleiotropic Effects in MRSA's Transcriptome. PubMed Central. 2023. Available from: [Link]

  • Enhanced Hole Mobility of p-Type Materials by Molecular Engineering for Efficient Perovskite Solar Cells. PubMed Central. 2023. Available from: [Link]

  • Synthesis, Characterization, and Charge-Transport Properties of Halogenated Dibenzo[ a, j]perylenes. PubMed. 2020. Available from: [Link]

  • Synthesis and Hole-Transporting Properties of Phenyl-Carbazyl Derivatives. ResearchGate. 2025. Available from: [Link]

  • A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells. ResearchGate. 2023. Available from: [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. Sustainable Energy & Fuels. 2022;6(2):371-376. Available from: [Link]

  • 3-broMo-6,9-diphenyl-9H-carbazole. Guanmat Optoelectronic materials, Inc. N.p., n.d. Available from: [Link]

  • Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. ScienceDirect. 2025. Available from: [Link]

  • 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Boron Molecular. N.p., n.d. Available from: [Link]

  • Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. PubMed Central. 2024. Available from: [Link]

  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole. PubMed Central. 2015. Available from: [Link]

  • 3-Bromo-9-phenylcarbazole. PubChem. N.p., n.d. Available from: [Link]

  • Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. PubMed Central. 2021. Available from: [Link]

  • Theoretical investigation on carbazole-based self-assembled monolayer hole transport materials: the effect of substituent and anchoring groups. New Journal of Chemistry. 2023;47(45):21210-21221. Available from: [Link]

  • 3,6-Diaryl substituted 9-alkylcarbazoles as hole transporting materials for various organic light emitting devices. ResearchGate. 2025. Available from: [Link]

  • Synthesis and hole-transporting properties of phenyl-carbazyl derivatives. VBN. N.p., 2008. Available from: [Link]

  • Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society. 2012;59(2):218-225. Available from: [Link]

  • Effect of the Number of Phenylcarbazole Units Adorned to the Silicon Atom for High Triplet Energy with High Charge Mobility. MDPI. 2024. Available from: [Link]

  • 1,4-Bis((9H-Carbazol-9-yl)Methyl)Benzene-Containing Electrochromic Polymers as Potential Electrodes for High-Contrast Electrochromic Devices. MDPI. 2022. Available from: [Link]

  • Study of hole mobility in poly(N-vinylcarbazole) films doped with CdSe/ZnS quantum dots encapsulated by 11-(N-carbazolyl) undecanoic acid (C11). ResearchGate. 2013. Available from: [Link]

  • Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. 2021;45(30):13462-13468. Available from: [Link]

  • Charge carrier mobility in one-dimensional aligned π-stacks of conjugated small molecules with a benzothiadiazole central unit. RSC Publishing. 2015. Available from: [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 3-Bromo-6,9-diphenyl-9H-carbazole: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to include rigorous safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a core component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-6,9-diphenyl-9H-carbazole, a halogenated aromatic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain compliance with institutional and federal regulations.

The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic waste . Due to the presence of a bromine atom, it requires specific handling and disposal methods distinct from non-halogenated chemicals.[1] Improper segregation can lead to complex and costly disposal challenges and potential environmental harm.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 3-Bromo-6,9-diphenyl-9H-carbazole for any purpose, including disposal, it is crucial to be fully aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound is a known irritant.

Table 1: Hazard and Safety Summary for 3-Bromo-6,9-diphenyl-9H-carbazole

Hazard ProfileGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Physical State White to off-white solid/powder.[3][4]-
Health Hazards H315: Causes skin irritation.[3][5] H319: Causes serious eye irritation.[3][5]Gloves: Wear appropriate protective gloves to prevent skin exposure.[6] Eye Protection: Wear tightly fitting safety goggles with side-shields.[3] Lab Coat: Wear a flame-resistant lab coat or appropriate protective clothing.[3]
First Aid Skin Contact: Wash off with soap and plenty of water; remove contaminated clothing.[3][6] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]Emergency Equipment: Facilities must be equipped with an eyewash station and a safety shower.[6][8]

Causality: The mandatory use of PPE is a direct response to the compound's irritant properties. Direct contact with the skin or eyes can cause irritation, and proper barriers are the first line of defense in preventing chemical exposure.[3][6]

The Core Principle: Waste Segregation

The single most important step in the proper management of 3-Bromo-6,9-diphenyl-9H-carbazole waste is segregation . Halogenated organic compounds cannot be mixed with non-halogenated organic waste.[9][10]

  • Why Segregate? Halogenated waste streams require high-temperature incineration to ensure the complete destruction of the molecules and to prevent the formation of toxic byproducts like dioxins. This disposal process is significantly different and more costly than that for non-halogenated solvents.[1][2] Mixing these waste streams contaminates the entire volume, forcing it all to be treated as the more hazardous and expensive halogenated waste.[1]

Therefore, all waste containing 3-Bromo-6,9-diphenyl-9H-carbazole must be collected in a designated "Halogenated Organic Waste" container.[11]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure, solid compound as well as solutions and contaminated materials.

Step 1: Container Selection and Preparation
  • Select a Compatible Container: Use a clean, dry container made of a material compatible with organic solids and solvents (e.g., glass or polyethylene). The original product container, once empty, is an excellent choice for collecting waste of the same material.[9]

  • Ensure Proper Sealing: The container must have a tightly fitting, threaded cap to prevent leaks and vapor escape.[9][10] Funnels should never be left in the container opening.[9]

  • Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[1][2]

Step 2: Waste Collection
  • For Unused or Waste Solid 3-Bromo-6,9-diphenyl-9H-carbazole:

    • Carefully transfer the solid powder into the designated, pre-labeled halogenated waste container.

    • Avoid generating dust. If possible, perform this transfer inside a chemical fume hood.[8]

    • Seal the container tightly once the transfer is complete.

  • For Solutions Containing 3-Bromo-6,9-diphenyl-9H-carbazole:

    • Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container.

    • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.[9]

    • Seal the container tightly.

Step 3: Detailed Labeling

Proper labeling is a legal requirement and is critical for safe handling by waste management personnel. The hazardous waste label must be filled out completely and legibly.

  • Generator Information: Fill in your name, lab location, and contact information.[2]

  • Contents Description: Write out the full chemical names of all constituents. Do not use abbreviations or chemical formulas.[9]

  • List Components and Percentages: Estimate the percentage of each component in the waste container. For example:

    • 3-Bromo-6,9-diphenyl-9H-carbazole: ~5%

    • Dichloromethane: ~90%

    • Methanol: ~5%

  • Identify Hazards: Check the appropriate hazard boxes (e.g., "Toxic," "Flammable" if mixed with flammable solvents).[2]

Step 4: Temporary Storage in the Laboratory

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • Location: The SAA should be at or near the point of generation.

  • Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[2]

  • Segregation: Keep the halogenated waste container physically separate from non-halogenated, acidic, basic, or other reactive waste streams.[9]

  • Closure: The container must remain closed at all times except when actively adding waste.[2][10]

Step 5: Final Disposal

Once the waste container is nearly full (about 90%), arrange for its collection.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2]

  • Do Not Dispose Down the Drain: Under no circumstances should 3-Bromo-6,9-diphenyl-9H-carbazole or its solutions be poured down the sanitary sewer. This is illegal and environmentally harmful.[11]

Spill and Decontamination Procedures

Accidental spills should be managed promptly and safely.

  • Spill Cleanup:

    • Alert personnel in the immediate area.

    • Wearing full PPE (lab coat, gloves, eye protection), control the spill to prevent it from spreading.

    • For a solid spill, gently sweep or vacuum the material and place it into the halogenated waste container. Avoid creating dust.[6][8]

    • For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the liquid.[2]

    • Place all contaminated absorbent materials into a sealed bag or container, label it as hazardous waste, and dispose of it in the halogenated waste stream.[2]

  • Glassware Decontamination:

    • Rinse glassware that contained the compound with a small amount of an appropriate organic solvent (e.g., acetone, dichloromethane).

    • Collect this first rinse as halogenated organic waste. This is known as "RCRA empty" rinsing.

    • Subsequent rinses can typically be managed as non-halogenated waste if a non-halogenated solvent is used. Follow this with a standard wash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-6,9-diphenyl-9H-carbazole waste.

G Disposal Workflow for 3-Bromo-6,9-diphenyl-9H-carbazole cluster_prep Preparation cluster_collection Waste Collection cluster_final Finalization & Storage A Identify Waste: 3-Bromo-6,9-diphenyl-9H-carbazole B Select Compatible Waste Container A->B C Affix 'Hazardous Waste' Label B->C D Is waste solid or liquid? C->D E Transfer Solid Waste (Avoid Dust) D->E Solid F Pour Liquid Waste (Leave Headspace) D->F Liquid G Complete Waste Label: - List all constituents & % - Identify hazards E->G F->G H Seal Container Tightly G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Request Pickup from EHS I->J

Caption: Decision workflow for handling and disposing of 3-Bromo-6,9-diphenyl-9H-carbazole waste.

References

  • Proper Disposal Procedures for Halogen
  • 3-broMo-6,9-diphenyl-9H-carbazole SDS, 1160294-85-8 Safety D
  • Chemical Waste Disposal Guidelines. Washington and Lee University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Halogenated Solvents in Laboratories.
  • Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Cole-Parmer.
  • 4-Bromo-9H-carbazole SDS. Apollo Scientific.
  • 3-Bromo-9H-carbazole - SAFETY D
  • 3-Bromo-9H-carbazole - SAFETY D
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO).
  • 1160294-85-8, 3-broMo-6,9-diphenyl-9H-carbazole Formula. ECHEMI.
  • 3-broMo-6,9-diphenyl-9H-carbazole | 1160294-85-8. ChemicalBook.

Sources

Operational Guide to Personal Protective Equipment for Handling 3-Bromo-6,9-diphenyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientist, my objective is to provide you with a procedural guide that is not only technically accurate but also grounded in the practical realities of the research environment. The following directive for handling 3-Bromo-6,9-diphenyl-9H-carbazole is designed to create a self-validating system of safety. We will move beyond a simple checklist to understand the causality behind each recommendation, ensuring you can work with confidence and security.

Hazard Assessment: Understanding the Compound

3-Bromo-6,9-diphenyl-9H-carbazole is a halogenated aromatic heterocyclic compound. While specific toxicological data is limited, the Safety Data Sheet (SDS) and the known hazards of structurally similar chemicals, such as 3-Bromo-9H-carbazole, mandate a cautious approach.[1][2][3] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Table 1: Hazard Profile of 3-Bromo-6,9-diphenyl-9H-carbazole and Analogues

Hazard Classification Description Primary Sources
Skin Corrosion/Irritation Causes skin irritation.[4][5] Prolonged or repeated contact should be avoided. GHS Classification[5]
Eye Damage/Irritation Causes serious eye irritation.[1][3] Direct contact with dust or solutions can cause damage. SDS for 3-Bromo-9H-carbazole[1][3]
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.[1][3] SDS for 3-Bromo-9H-carbazole[1][3]

| Acute Toxicity | May be harmful if swallowed or absorbed through the skin.[1][2] | SDS for 3-Bromo-9H-carbazole[2] |

This hazard profile dictates that our primary goal is to prevent contact, inhalation, and ingestion through a multi-layered defense system, beginning with engineering controls and culminating in robust personal protective equipment (PPE).

The Core Defense: Engineering Controls and Personal Protective Equipment

Your first and most critical line of defense is not what you wear, but where you work.

Primary Engineering Control: The Chemical Fume Hood All handling of 3-Bromo-6,9-diphenyl-9H-carbazole, from weighing the solid to running reactions and performing workups, must be conducted inside a certified chemical fume hood.[6] This control minimizes the inhalation of airborne dust particles and vapors. Ensure the fume hood has been certified within the last year and that the sash is kept at the lowest practical height.

Secondary Defense: Personal Protective Equipment (PPE) The following PPE is mandatory. The rationale behind each selection is crucial for understanding and ensuring your safety.

  • Eye and Face Protection:

    • Why: To prevent contact with airborne particles and accidental splashes. The carbazole structure is irritating to the eyes.[1][3]

    • Specification: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[4]

    • Escalation: When there is a significant risk of splashing (e.g., during quenching or transfers of large volumes), a full-face shield must be worn over the safety goggles.[6][7]

  • Skin and Body Protection:

    • Why: The compound is classified as a skin irritant.[4][5] Impervious clothing prevents direct contact and absorption.

    • Lab Coat: A flame-resistant lab coat is recommended, fully buttoned with sleeves rolled down.[4][7] This provides a removable barrier in case of a significant spill.

    • Gloves: Standard disposable nitrile gloves provide a good initial barrier for incidental contact.[7][8] However, for prolonged handling or when working with solvents, consult a glove manufacturer's chemical resistance guide. Consider double-gloving for added protection during transfers. Always inspect gloves for tears or punctures before use.[7]

    • Apparel: Wear long pants and closed-toe, closed-heel shoes made of a non-porous material.[6][9]

  • Respiratory Protection:

    • Why: To prevent the inhalation of fine powders or aerosols, which may cause respiratory tract irritation.[1][3]

    • Standard Operations: A properly functioning chemical fume hood is sufficient for most lab-scale operations.[6]

    • Escalation: If you experience any irritation or if engineering controls are insufficient (e.g., cleaning a large spill outside of a hood), a NIOSH-approved respirator with cartridges for organic vapors and particulates is required.[4][6] Use of a respirator requires prior medical evaluation and fit-testing.[7]

Workflow & Procedural Guidance

Adherence to a strict, logical workflow is essential for safety. The following diagram and steps outline the process from preparation to cleanup.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_donning 2. Donning PPE cluster_handling 3. Chemical Handling cluster_doffing 4. Doffing & Disposal prep_area Secure & Prepare Work Area in Fume Hood verify_controls Verify Fume Hood Certification & Flow gather_ppe Gather All Required PPE don_coat Don Lab Coat & Footwear gather_ppe->don_coat Proceed to Donning don_goggles Don Goggles / Face Shield don_coat->don_goggles don_gloves Don Gloves (Double-glove if needed) don_goggles->don_gloves handle_chem Perform All Work Inside Fume Hood don_gloves->handle_chem Enter Work Zone doff_gloves Remove Outer Gloves (if double-gloved) handle_chem->doff_gloves Work Complete doff_coat Remove Lab Coat doff_goggles Remove Goggles / Face Shield doff_inner_gloves Remove Inner Gloves wash_hands Wash Hands Thoroughly dispose_waste Segregate Halogenated Waste Properly

Caption: PPE Selection & Operational Workflow

Step-by-Step Donning Protocol:

  • Ensure long pants and closed-toe shoes are worn.

  • Don the flame-resistant lab coat and fasten all buttons.

  • Don safety goggles. If a splash hazard exists, don a face shield over the goggles.

  • Don the inner pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Don the outer pair of nitrile gloves.

Step-by-Step Doffing Protocol (to prevent contamination):

  • Working in the designated doffing area, remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the designated waste container.

  • Remove the lab coat by folding it inward on itself and place it in its designated storage location or laundry receptacle.

  • Remove the face shield (if used), followed by the safety goggles, handling them by the straps.

  • Remove the inner pair of gloves using the same technique as in step 1.

  • Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Improper disposal of halogenated compounds can cause significant environmental harm.[10] Strict adherence to waste disposal protocols is mandatory.

  • Waste Segregation: All materials contaminated with 3-Bromo-6,9-diphenyl-9H-carbazole must be disposed of in a dedicated "Halogenated Organic Waste" container.[6][10] This includes:

    • Excess solid material.

    • Contaminated gloves, weigh paper, and pipette tips.

    • Solvent rinses from glassware (e.g., acetone, dichloromethane).

    • Aqueous waste from reaction workups.[10]

  • NEVER mix halogenated waste with non-halogenated organic waste.[10]

  • Container Management: Ensure the waste container is clearly labeled, kept tightly sealed when not in use, and stored in a designated satellite accumulation area.[6][10]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[1][3] Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3]

  • Spill: Evacuate non-essential personnel. Wearing the appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully sweep or scoop the material into a labeled container for halogenated waste disposal.[1][2]

By integrating this comprehensive safety and handling protocol into your daily operations, you establish a robust framework that protects not only yourself but also your colleagues and the environment.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • 3-broMo-6,9-diphenyl-9H-carbazole SDS, 1160294-85-8 Safety D
  • Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Cole-Parmer.
  • 3-Bromo-9H-carbazole - SAFETY D
  • SAFETY DATA SHEET - 3-Bromo-9H-carbazole. Thermo Fisher Scientific.
  • 1160294-85-8, 3-broMo-6,9-diphenyl-9H-carbazole Formula. ECHEMI.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Lab Safety Equipment & PPE. ChemTalk.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.